molecular formula C6H5FN4 B568001 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-74-9

8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B568001
CAS No.: 1245644-74-9
M. Wt: 152.132
InChI Key: OKZKUMNBFJSQTA-UHFFFAOYSA-N
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Description

8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, also known as 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, is a useful research compound. Its molecular formula is C6H5FN4 and its molecular weight is 152.132. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZKUMNBFJSQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251094
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-74-9
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to the Synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This document provides a comprehensive technical overview for the synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The guide elucidates the strategic rationale behind the selected synthetic pathway, details the preparation of key intermediates, and provides a robust, step-by-step protocol for the final cyclization.

Introduction: The Significance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structure is isoelectronic with purines, allowing compounds bearing this core to act as effective mimics or surrogates for endogenous nucleobases in various biological pathways.[4][5] This bioisosteric relationship has led to the development of numerous compounds with a wide array of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and CNS-modulating properties.[6][7]

The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The 2-amino substituent provides a critical vector for further chemical modification and can serve as a key hydrogen bond donor, enhancing target-binding affinity. Consequently, 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a valuable building block for the synthesis of targeted therapeutics.

Retrosynthetic Analysis and Strategy

The most direct and efficient synthetic strategy for the target compound involves a two-stage process: the synthesis of a key precursor, 3-Fluoro-2-hydrazinopyridine , followed by a cyclization reaction to construct the fused triazole ring. The retrosynthetic analysis is outlined below.

GTarget8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-aminePrecursor13-Fluoro-2-hydrazinopyridineTarget->Precursor1 CyclizationReagent1Cyanogen Bromide (BrCN)Target->Reagent1Precursor22-Chloro-3-fluoropyridinePrecursor1->Precursor2 Nucleophilic SubstitutionReagent2Hydrazine Hydrate (N2H4·H2O)Precursor1->Reagent2

Caption: Retrosynthetic pathway for the target molecule.

This approach is predicated on the well-established reactivity of 2-halopyridines with hydrazine and the subsequent cyclization of the resulting 2-hydrazinopyridine intermediate with cyanogen bromide to form the 2-aminotriazole ring system.

Synthesis of Key Precursor: 3-Fluoro-2-hydrazinopyridine

The critical intermediate, 3-Fluoro-2-hydrazinopyridine, is synthesized via nucleophilic aromatic substitution. The fluorine atom at the 3-position is relatively unreactive compared to the chlorine atom at the 2-position, which is activated towards substitution by the adjacent ring nitrogen.

Mechanism of Formation

The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic hydrazine attacks the electron-deficient C2 position of 2-chloro-3-fluoropyridine. The resulting Meisenheimer complex then collapses, expelling the chloride leaving group to yield the stable product.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-fluoropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or N,N-dimethylpropanolamine[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-fluoropyridine (1.0 eq).

  • Add the solvent (e.g., ethanol, approx. 5-10 mL per gram of starting material).

  • Under an inert atmosphere, add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (typically 80-130 °C, depending on the solvent) and maintain for 4-12 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the resulting precipitate, wash with cold water, and then a minimal amount of cold ethanol.

  • Dry the solid product under vacuum to yield 3-Fluoro-2-hydrazinopyridine as a crystalline solid.

Core Synthesis: Cyclization to 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The final step involves the reaction of the hydrazinopyridine precursor with cyanogen bromide. This reaction constructs the fused triazole ring with the desired 2-amino functionality in a single, efficient step.

Reaction Mechanism

The proposed mechanism involves two key stages, as illustrated below. First, the terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbon of cyanogen bromide, forming a cyanamide-like intermediate. This is followed by an intramolecular cyclization, where the pyridine ring nitrogen attacks the nitrile carbon. A subsequent proton transfer and aromatization yield the final, stable triazolopyridine product.

Caption: Proposed mechanism for the formation of the triazole ring.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-2-hydrazinopyridine

  • Cyanogen Bromide (BrCN)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol or Ethanol

  • Water

Procedure:

  • Dissolve 3-Fluoro-2-hydrazinopyridine (1.0 eq) in methanol (approx. 10-15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of cyanogen bromide (1.0-1.1 eq) in methanol. Extreme Caution: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including gloves and respiratory protection.

  • Add the cyanogen bromide solution dropwise to the cooled hydrazinopyridine solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step quenches any unreacted BrCN.

  • The product often precipitates upon neutralization. If not, concentrate the mixture under reduced pressure to remove the methanol.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile).

Characterization and Data Summary

The final product, 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-90% (from precursor)
Purity (HPLC) >98%
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons on the pyridine ring and the amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.
¹³C NMR (DMSO-d₆) Resonances for all unique carbon atoms, with the carbon attached to fluorine (C8) showing a large C-F coupling constant.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of C₆H₅FN₄.
Melting Point To be determined experimentally.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The methodology utilizes readily available starting materials and proceeds through a robust hydrazinopyridine intermediate. The final cyclization with cyanogen bromide is a high-yielding and direct method for installing the 2-amino-triazole functionality. This guide provides the necessary scientific rationale and detailed protocols for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (n.d.). MDPI. [Link]

  • Wilsily, A., et al. (2021). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).
  • Shawali, A. S., et al. (1978). Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Shawali, A. S., et al. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines. Sci-Hub. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PubMed Central. [Link]

  • US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (n.d.).
  • Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]

  • c242 - F19 T4 - Cyanogen Bromide Mechanism. (2021). YouTube. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed. [Link]

  • de Oliveira, C. S., et al. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). PubMed Central. [Link]

  • Kubota, S., et al. (1972). On the Reaction of 2-Cyanopyridine with Hydrazine. Sci-Hub. [Link]

8-Fluoro-triazolo[1,5-a]pyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the triazolopyridine scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity.[4][5] This document delves into the synthesis, structural elucidation, spectral characteristics, physicochemical parameters, and reactivity profile of this compound, offering valuable insights for researchers and scientists in the field.

Introduction and Significance

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere and present in numerous biologically active molecules.[6] These compounds have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. The introduction of a fluorine atom at the 8-position of the bicyclic system is a deliberate synthetic strategy. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability by blocking potential sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[7][8] Consequently, 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine serves as a valuable building block for the synthesis of novel therapeutic agents.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A robust synthetic strategy would likely commence with 2-amino-3-fluoropyridine. This starting material can be prepared through various reported methods.[10][11] The key transformation is the construction of the fused triazole ring. This is often achieved by reacting the aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. A common and effective reagent for this purpose is cyanogen bromide (BrCN).

The proposed reaction mechanism proceeds via an initial nucleophilic attack of the endocyclic pyridine nitrogen of 2-amino-3-fluoropyridine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization involving the exocyclic amino group, leading to the formation of the triazole ring. Subsequent tautomerization yields the aromatic 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Synthetic_Pathway start 2-Amino-3-fluoropyridine intermediate N-Cyano Intermediate start->intermediate Nucleophilic Attack reagent Cyanogen Bromide (BrCN) reagent->intermediate product 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol: Synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol is a representative procedure based on analogous reactions.[9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: To the stirred solution, add cyanogen bromide (1.1 eq) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The structure of the purified product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Physicochemical Properties

The introduction of a fluorine atom is expected to significantly modulate the physicochemical properties of the parent triazolo[1,5-a]pyridin-2-amine. The following table summarizes the predicted properties.

PropertyPredicted Value/ObservationRationale and Causality
Molecular Formula C₆H₅FN₄Based on the chemical structure.
Molecular Weight 152.13 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Melting Point Elevated compared to the non-fluorinated analogFluorine can participate in intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can lead to a more stable crystal lattice.[3]
pKa (of the conjugate acid) Lower than the non-fluorinated analog (Predicted: ~4-5)The strongly electron-withdrawing fluorine atom reduces the electron density on the pyridine ring, making the nitrogen atoms less basic.[4][12]
LogP (Lipophilicity) Higher than the non-fluorinated analog (Predicted: ~1.0-1.5)Fluorine substitution generally increases the lipophilicity of a molecule.[12][13]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The aromatic, heterocyclic nature of the molecule limits its aqueous solubility, while the polar amino group and nitrogen atoms confer solubility in polar organic solvents.
Stability Stable under standard laboratory conditionsThe aromatic nature of the fused ring system contributes to its overall stability.

Spectral Characterization

The structural confirmation of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.

  • H-5: Expected to be the most downfield signal, appearing as a doublet of doublets, coupled to H-6 and H-7.

  • H-7: Expected to appear as a doublet of doublets, coupled to H-5 and H-6.

  • H-6: Expected to appear as a triplet or a complex multiplet, coupled to H-5 and H-7.

  • -NH₂: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the fused ring system. The carbon atom directly attached to the fluorine (C-8) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable method, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 153.1.

Fragmentation Pattern: The fragmentation of the molecular ion is a key tool for structural confirmation.[14] The triazolopyridine core is relatively stable, but fragmentation can be initiated by the loss of small neutral molecules.

Fragmentation_Pathway M_H [M+H]⁺ (m/z 153) frag1 Loss of HCN M_H->frag1 Retro-Diels-Alder type frag2 Loss of N₂ M_H->frag2 Ring Opening product1 [C₅H₄FN₂]⁺ (m/z 126) frag1->product1 product2 [C₆H₅F]⁺ (m/z 96) frag2->product2

Caption: Predicted mass spectrometry fragmentation of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[15]

Wavenumber (cm⁻¹)VibrationDescription
3400-3200N-H stretchTwo bands are expected for the symmetric and asymmetric stretching of the primary amine.[16]
1650-1580N-H bendScissoring vibration of the primary amine.
1620-1450C=C and C=N stretchAromatic ring stretching vibrations.
1250-1000C-F stretchStrong absorption characteristic of an aryl fluoride.
850-750C-H bendOut-of-plane bending of the aromatic C-H bonds.

Reactivity Profile

The reactivity of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is governed by the electronic properties of the fused heterocyclic system and the influence of the fluoro and amino substituents.

  • Amino Group Reactivity: The 2-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further functionalization and the synthesis of a diverse library of derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient. The electron-donating amino group at the 2-position and the electron-withdrawing fluorine atom at the 8-position will direct incoming electrophiles. The positions ortho and para to the amino group (positions 3 and 5) are activated, but the overall reactivity towards electrophilic substitution is expected to be modest due to the fused triazole ring and the fluorine atom.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 8-position is not highly activated towards nucleophilic aromatic substitution under standard conditions due to the lack of a strongly electron-withdrawing group in an ortho or para position within the pyridine ring. Harsh reaction conditions would likely be required to displace the fluoride.

Conclusion

8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a synthetically valuable heterocyclic compound with a chemical profile that makes it an attractive scaffold for drug discovery. Its synthesis can be achieved through established cyclization strategies. The presence of the 8-fluoro substituent is predicted to significantly influence its physicochemical properties, enhancing lipophilicity and modulating basicity, which are critical parameters for pharmacokinetic optimization. The 2-amino group provides a versatile point for further chemical modification. This guide provides a foundational understanding of the chemical properties of this molecule, which will be instrumental for its application in the design and synthesis of novel, biologically active compounds.

References

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Triazolo[1,5-a]pyridine Core and Its Therapeutic Potential

The triazolo[1,5-a]pyridine ring system is a bio-isostere of purine, a fundamental component of nucleic acids and a key player in cellular signaling.[4][5] This structural mimicry has made it a fertile ground for the development of novel therapeutics that can interact with biological targets typically addressed by purine-based molecules. Indeed, compounds bearing this scaffold have been successfully developed as inhibitors of various protein classes, including Janus kinases (JAK1/2), transforming growth factor-β type I receptor (ALK5), and S-phase kinase-associated protein 2 (Skp2).[6][7][8] Given this precedent, it is scientifically sound to posit that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine likely exerts its biological effects through the modulation of a specific protein target, with a high probability of it being a kinase. The fluorine substitution at the 8-position can enhance binding affinity and modulate the compound's physicochemical properties, making it an intriguing candidate for drug development.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the extensive literature on triazolopyridine derivatives, we propose that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine functions as a competitive inhibitor of a specific protein kinase.[6][8] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to its substrate.

Our investigation into the mechanism of action of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine will, therefore, follow a logical progression designed to test this hypothesis.

G A Compound of Interest (8-Fluoro-triazolo[1,5-a]pyridin-2-amine) B Hypothesized Mechanism (Kinase Inhibition) A->B C Initial Broad Kinase Panel Screening B->C D Identification of Primary Kinase Target(s) C->D E Enzymatic Assays (IC50 Determination) D->E F Cellular Assays (Target Engagement & Pathway Modulation) E->F G In Vivo Xenograft Studies F->G H Validated Mechanism of Action G->H

Figure 1: A logical workflow for the validation of the hypothesized mechanism of action.

Experimental Protocols for Mechanism of Action Validation

This section provides detailed methodologies for the key experiments required to validate the hypothesized mechanism of action.

Initial Target Identification: Broad Kinase Panel Screening

The first step in our investigation is to identify the potential kinase targets of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. A broad kinase panel screen will provide a comprehensive overview of the compound's selectivity and potency against a wide range of kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO at a concentration of 10 mM.

  • Kinase Panel: Select a commercially available kinase panel that covers a diverse range of the human kinome (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).

  • Assay Conditions: The compound is typically screened at a single concentration (e.g., 1 or 10 µM) against the kinase panel. The assay measures the remaining kinase activity in the presence of the compound, usually via a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis: The results are expressed as the percentage of inhibition for each kinase. A significant inhibition (typically >50%) indicates a potential interaction.

Causality Behind Experimental Choice: This initial screen is a cost-effective and efficient way to narrow down the vast number of potential kinase targets to a manageable few for further investigation. It provides a "bird's-eye view" of the compound's selectivity profile.

Target Validation: Enzymatic Assays for IC50 Determination

Once potential kinase targets are identified, the next step is to quantify the compound's potency against these specific enzymes. This is achieved by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Reagents: Obtain purified, active recombinant kinase, the corresponding substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in an appropriate buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or luminescence-based assays (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000

Table 1: Example of IC50 data for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine against identified kinase targets.

Causality Behind Experimental Choice: The IC50 value is a critical parameter for quantifying a compound's potency. A lower IC50 value indicates a more potent inhibitor. This data is essential for ranking potential targets and for guiding further optimization of the compound.

Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can inhibit the target kinase within a cellular context is a crucial step in validating the mechanism of action. This involves assessing target engagement and the downstream effects on the signaling pathway.

Experimental Protocol:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and is dependent on its activity for proliferation or survival.

  • Western Blot Analysis:

    • Treat the cells with varying concentrations of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine for a specified time.

    • Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase (if it autophosphorylates) and its downstream substrates. A decrease in phosphorylation indicates target inhibition.

  • Cellular Thermal Shift Assay (CETSA):

    • This assay measures the thermal stabilization of the target protein upon ligand binding.

    • Treat intact cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein by Western blot or other methods. An increase in the melting temperature of the target protein in the presence of the compound confirms direct binding.

  • Cell Proliferation/Viability Assay:

    • Treat the selected cell line with a dose-response of the compound and measure cell viability after 48-72 hours using an MTT or CellTiter-Glo® assay. This will determine the compound's anti-proliferative effect.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C D Downstream Substrate C->D Phosphorylation E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F G 8-Fluoro-triazolo[1,5-a]pyridin-2-amine G->C Inhibition

Figure 2: A simplified signaling pathway illustrating the inhibitory action of the compound.

Causality Behind Experimental Choice: These cellular assays bridge the gap between in vitro enzymatic activity and a biological response. They confirm that the compound can enter cells, bind to its intended target, and modulate the relevant signaling pathway, leading to a measurable cellular outcome.

In Vivo Efficacy Studies

The final step in validating the mechanism of action is to demonstrate that the compound has the desired therapeutic effect in a relevant animal model.

Experimental Protocol:

  • Xenograft Model: Implant the selected cancer cell line into immunocompromised mice to establish tumors.

  • Compound Administration: Once tumors reach a certain size, treat the mice with the compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

  • Tumor Growth Inhibition: Measure tumor volume regularly to assess the compound's ability to inhibit tumor growth.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor samples and analyze them for biomarkers of target engagement (e.g., decreased phosphorylation of the target kinase or its substrate) via Western blot or immunohistochemistry.

Causality Behind Experimental Choice: In vivo studies are the ultimate test of a compound's therapeutic potential and provide the most compelling evidence for its mechanism of action. Correlating tumor growth inhibition with the modulation of PD biomarkers in the tumor tissue provides a strong link between target engagement and therapeutic efficacy.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. By progressing from broad, unbiased screening to highly specific in vitro and in vivo validation assays, researchers can build a comprehensive and compelling case for a specific molecular mechanism. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the further development of this promising compound as a potential therapeutic agent.

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A Comprehensive Spectroscopic and Analytical Guide to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the spectroscopic and analytical characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs to present a predictive analysis of its spectroscopic properties. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Each section includes generalized, yet detailed, experimental protocols, principles of spectral interpretation, and illustrative workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the characterization of this and similar novel chemical entities.

Introduction: The Significance of Triazolo[1,5-a]pyridines

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purines, allowing it to act as a bioisostere and interact with a wide range of biological targets.[4] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including their use as anticancer agents, anti-inflammatory agents, and inhibitors of various enzymes.[5][6] The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of the triazolo[1,5-a]pyridine ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Accurate structural elucidation and purity assessment are paramount in the drug discovery process. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth look at the expected spectroscopic signature of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (CAS No. 1245644-74-9).

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and the overall integrity of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atom and the electron-donating amine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.2ddJ(H5-H7) ≈ 1-2, J(H5-F) ≈ 4-5
H-77.0 - 7.4tJ(H7-H5) ≈ 1-2, J(H7-F) ≈ 8-10
NH₂5.5 - 6.5br s-

Note: Predicted values are based on data from analogous triazolopyridine and triazolopyrimidine structures.[1][7][8]

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9][10]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep Dissolve sample in deuterated solvent Acq Acquire 1D ¹H NMR spectrum on high-field spectrometer Prep->Acq Load sample Proc Fourier Transform, Phasing, Baseline Correction Acq->Proc Raw FID Ref Reference to solvent peak Proc->Ref Integ Integrate signals Ref->Integ Interp Assign peaks and analyze coupling constants Integ->Interp Processed Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure of the heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-5110 - 115
C-7105 - 110 (d, J(C7-F) ≈ 15-20 Hz)
C-8150 - 155 (d, J(C8-F) ≈ 240-250 Hz)
C-8a140 - 145

Note: Predicted values are based on data from analogous fluorinated heterocyclic compounds.[1][8]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Utilize the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Workflow for ¹³C NMR Analysis

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep Use concentrated sample in deuterated solvent Acq Acquire proton-decoupled ¹³C NMR spectrum Prep->Acq Load sample Proc Fourier Transform, Phasing, Baseline Correction Acq->Proc Raw FID Ref Reference to solvent peak Proc->Ref Interp Assign carbon signals and analyze C-F coupling Ref->Interp Processed Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectral Data

The molecular formula for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is C₆H₅FN₄. The expected exact mass can be calculated and would be observed in high-resolution mass spectrometry (HRMS).

Table 3: Predicted m/z Values for Major Ions

IonPredicted m/zDescription
[M+H]⁺153.0571Protonated molecular ion
[M-NH₂]⁺137.0305Loss of the amino group
[M-HCN]⁺126.0492Loss of hydrogen cyanide from the pyridine ring

Note: Fragmentation patterns are predicted based on the analysis of similar heterocyclic structures.[11][12]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Mass Analysis:

    • Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS):

    • To study fragmentation, select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting product ions to elucidate the fragmentation pathways.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_frag Fragmentation Study cluster_interp Interpretation Prep Prepare dilute solution of the compound Ionize Electrospray Ionization (ESI) Prep->Ionize Introduce sample Analyze High-Resolution Mass Spectrometry (HRMS) Ionize->Analyze Generated Ions Select Select [M+H]⁺ as precursor ion Analyze->Select Full Scan Spectrum Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Analyze product ions Fragment->Detect Interp Determine molecular weight and fragmentation pathways Detect->Interp MS/MS Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted Infrared Absorption Bands

The IR spectrum of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is expected to show characteristic absorption bands for the N-H, C-F, and aromatic C-H and C=N bonds.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, broad
Aromatic C-H stretch3000 - 3100Medium to weak
C=N stretch1600 - 1650Medium to strong
N-H bend (amine)1550 - 1620Medium
C-F stretch1000 - 1200Strong

Note: Predicted values are based on general IR correlation tables and data from similar aromatic amines and fluorinated compounds.[13][14]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction using a spectrum of the empty sample holder (or pure KBr pellet).

    • Identify and label the major absorption peaks.

Workflow for IR Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Prepare KBr pellet or use ATR Acq Record spectrum on FTIR spectrometer Prep->Acq Place sample in spectrometer Proc Background correction Acq->Proc Raw Spectrum Interp Identify characteristic functional group absorptions Proc->Interp Corrected Spectrum

Caption: Workflow for IR Spectroscopy Analysis.

Conclusion

The comprehensive spectroscopic analysis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is crucial for its definitive structural confirmation and purity assessment. This technical guide has provided a predictive framework for its characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, based on data from analogous compounds. The detailed experimental protocols and workflows presented herein offer a practical guide for researchers and scientists working on the synthesis and development of novel triazolopyridine-based therapeutic agents. The successful application of these analytical techniques will ensure the high quality and integrity of the compound, which is a critical step in the journey of drug discovery and development.

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An In-Depth Technical Guide to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Triazolo[1,5-a]pyridine Scaffold in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, rendering it a valuable bioisostere in the design of kinase inhibitors and other targeted therapeutics.[4] This fused bicyclic system offers a versatile framework for the development of potent and selective modulators of a variety of biological targets. The introduction of a fluorine atom at the 8-position and an amine group at the 2-position, yielding 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, further enhances its potential as a key building block in the synthesis of next-generation therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this specific analog, with a focus on its application in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

The strategic placement of the fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles. The 2-amino group serves as a crucial handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune the compound's interaction with its biological target.

Synthetic Strategies for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

A potential synthetic pathway is outlined below:

Synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine A 3-Fluoro-2,6-diaminopyridine B Intermediate A->B Cyclizing Agent (e.g., Cyanogen bromide) C 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C Intramolecular Cyclization

Figure 1: Plausible synthetic route to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the Intermediate Guanidinylpyridine. To a solution of 3-fluoro-2,6-diaminopyridine in a suitable solvent (e.g., ethanol), a cyclizing agent such as cyanogen bromide is added portion-wise at a controlled temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting intermediate is then isolated and purified.

  • Step 2: Intramolecular Cyclization. The purified intermediate from Step 1 is then subjected to conditions that promote intramolecular cyclization. This may involve heating in a high-boiling point solvent or the use of a base to facilitate the ring closure. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Characterization:

The structure of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the fused ring system and the positions of the substituents. 19F NMR would be used to verify the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

The Triazolo[1,5-a]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. This is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for inhibitor binding. The 2-amino group is often a key pharmacophoric feature, participating in these crucial hydrogen bonds.

Derivatives of the triazolopyridine core have been successfully developed as inhibitors of a wide range of kinases, including:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial for cytokine signaling and are implicated in inflammatory diseases and cancers.[2][6] Triazolopyridine-based compounds have been developed as potent and selective JAK inhibitors.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases plays a central role in cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers. Triazolopyridine derivatives have been explored as selective PI3K inhibitors.[1]

  • Other Kinases: The versatility of the triazolopyridine scaffold has led to its use in the development of inhibitors for a variety of other kinases, including PIM-1 kinase and those involved in the transforming growth factor-beta (TGF-β) signaling pathway.[8]

Structure-Activity Relationship (SAR) Insights:

SAR studies on triazolopyridine-based kinase inhibitors have revealed several key features for optimal activity:

  • The 2-Amino Group: As mentioned, this group is often essential for hinge binding.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact potency, selectivity, and pharmacokinetic properties. The 8-fluoro substituent in the title compound is expected to enhance metabolic stability and may also influence binding affinity.

  • Substituents at Other Positions: Modifications at other positions of the triazolopyridine core can be used to explore interactions with other regions of the kinase active site, leading to improved potency and selectivity.[3]

Biological Significance and Therapeutic Potential

While specific biological data for 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively reported in publicly available literature, its structural features strongly suggest its potential as a valuable intermediate or a lead compound in drug discovery programs targeting kinases. The combination of the proven triazolopyridine scaffold with the strategically placed fluorine and amino groups makes it an attractive starting point for the development of novel therapeutics for a range of diseases, including:

  • Oncology: The role of kinases in cancer progression is well-established, and kinase inhibitors are a cornerstone of modern cancer therapy.

  • Inflammatory and Autoimmune Diseases: Kinases such as JAKs and PI3Ks are key mediators of inflammatory signaling pathways, making them attractive targets for the treatment of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

  • Neurodegenerative Diseases: Emerging research suggests that kinase inhibitors may have therapeutic potential in neurodegenerative disorders.[8]

Future Directions and Conclusion

8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a key building block with significant potential in medicinal chemistry. The development of a robust and scalable synthesis for this compound is a critical step towards unlocking its full potential. Future research should focus on:

  • Optimization of the Synthetic Route: Developing a high-yielding and cost-effective synthesis will be crucial for its widespread use.

  • Biological Evaluation: A thorough investigation of its inhibitory activity against a panel of kinases is needed to identify its primary biological targets.

  • Library Synthesis and SAR Studies: Using the 2-amino group as a point of diversification, the synthesis and screening of a library of derivatives will be essential for identifying potent and selective drug candidates.

References

[1] Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5275-5279. Available at: [Link]

[2] Wang, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. European Journal of Medicinal Chemistry, 279, 116859. Available at: [Link]

[8] Asati, V., et al. (2021). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128211. Available at: [Link]

[3] Kuduk, S. D., et al. (2010). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Bioorganic & Medicinal Chemistry Letters, 20(16), 4843-4847. Available at: [Link]

[9] Lee, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(16), 8875. Available at: [Link]

[5] Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

[10] WO2010092041A1 -[1][2][3] triazolo [1, 5 -a] pyridines as kinase inhibitors. Google Patents. Available at:

[11] CN102898358A - Preparation method of fluoropyridine compounds. Google Patents. Available at:

[12] US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents. Available at:

[13] Mandal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]

[4] Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 443-457. Available at: [Link]

[14] Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available at: [Link]

[15] El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922. Available at: [Link]

[16] CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents. Available at:

[7] CN112591636A -[1][2][3]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. Google Patents. Available at:

[17] Zhang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 21(4), 684-687. Available at: [Link]

[18] WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Google Patents. Available at:

[19] Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. Available at: [Link]

[20] Gulevskaya, A. V., & Pozharskii, A. F. (2005). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. Chemistry of Heterocyclic Compounds, 41(8), 1033-1038. Available at: [Link]

[6] Mik-Sosnowska, A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. Available at: [Link]

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[22] Leal, G. H. R., et al. (2015). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][3] diazepinols. Journal of Fluorine Chemistry, 178, 137-145. Available at: [Link]

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The Discovery and Synthetic Exploration of Triazolo[1,5-a]pyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purines have established it as a valuable core for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of triazolo[1,5-a]pyridine derivatives. We will delve into the key synthetic methodologies, offering detailed, field-proven protocols and elucidating the mechanistic rationale behind these transformations. Furthermore, this guide will explore the therapeutic landscape of these compounds, with a particular focus on their role as kinase inhibitors, and present structure-activity relationship (SAR) data to inform future drug design efforts.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a 1,2,4-triazole ring. This arrangement results in a unique electronic architecture, characterized as a delocalized 10-π electron system with an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring. This electronic nature, coupled with its structural similarity to purines, has made the triazolo[1,5-a]pyridine scaffold a compelling starting point for the development of a diverse range of biologically active molecules.

Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties. Notably, the triazolo[1,5-a]pyridine scaffold is present in several clinically investigated and approved drugs, such as the Janus kinase (JAK) 1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib, underscoring its therapeutic relevance.[1]

This guide will focus on the practical aspects of working with this important heterocyclic system, providing researchers and drug development professionals with the necessary knowledge to synthesize, functionalize, and apply triazolo[1,5-a]pyridine derivatives in their research endeavors.

Key Synthetic Methodologies for the Triazolo[1,5-a]pyridine Scaffold

The construction of the triazolo[1,5-a]pyridine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we present three robust and widely employed methodologies, complete with detailed protocols and mechanistic insights.

Synthesis from 2-Aminopyridines via Oxidative Cyclization

A common and versatile approach to the[2][3][4]triazolo[1,5-a]pyridine core involves the reaction of 2-aminopyridines with various reagents to form an intermediate that undergoes subsequent oxidative cyclization. A highly efficient modern variation of this strategy employs a copper-catalyzed reaction with nitriles.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for facilitating both the initial N-C bond formation between the 2-aminopyridine and the nitrile and the subsequent oxidative N-N bond formation to close the triazole ring.[5] The presence of a ligand, such as 1,10-phenanthroline, can enhance the catalytic activity of the copper species. The choice of an oxidant, often atmospheric air, makes this a greener and more practical method.[2] The addition of a co-catalyst like zinc iodide can further improve reaction efficacy.[5]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-[2][3][4]triazolo[1,5-a]pyridines [5]

  • To a solution of 2-aminopyridine (1.0 mmol) and an aryl nitrile (1.2 mmol) in dichlorobenzene (5 mL) is added copper(I) bromide (CuBr, 5 mol%) and 1,10-phenanthroline (5 mol%).

  • Zinc iodide (ZnI₂, 10 mol%) is then added to the mixture.

  • The reaction mixture is heated to reflux at 130 °C for 24 hours under an air atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 2-aryl-[2][3][4]triazolo[1,5-a]pyridine.

Plausible Reaction Mechanism:

G cluster_0 Copper-Catalyzed Oxidative Cyclization A 2-Aminopyridine + R-CN C Intermediate Amidine A->C Cu-catalyzed addition B Cu(I) Catalyst B->A D N-N Bond Formation (Oxidative Coupling) C->D Cu-catalyzed oxidation (Air) E [1,2,4]Triazolo[1,5-a]pyridine D->E Cyclization

Caption: Copper-Catalyzed Synthesis of Triazolopyridines.

Catalyst-Free, Microwave-Mediated Synthesis from Enaminonitriles

For a more environmentally benign and rapid synthesis, a catalyst-free approach utilizing microwave irradiation has been developed. This method involves the reaction of enaminonitriles with benzohydrazides.

Causality Behind Experimental Choices: Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[6] The absence of a catalyst simplifies the purification process and reduces chemical waste. The choice of a high-boiling solvent like toluene is suitable for the elevated temperatures achieved under microwave conditions.

Experimental Protocol: Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [6]

  • In an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen three times.

  • Add dry toluene (1.5 mL).

  • Seal the vial and subject it to microwave heating at 140 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the product by silica gel column chromatography (eluent: chloroform/ethyl acetate 10:1).

Plausible Reaction Mechanism:

G cluster_1 Microwave-Mediated Catalyst-Free Synthesis A Enaminonitrile + Benzohydrazide B Transamidation Intermediate A->B Transamidation (loss of dimethylamine) C Intramolecular Nucleophilic Addition B->C N lone pair attacks nitrile D Cyclization Intermediate C->D Condensation E [1,2,4]Triazolo[1,5-a]pyridine D->E Elimination of water

Caption: Catalyst-Free Microwave-Mediated Synthesis.

The Dimroth Rearrangement: Isomerization to the [1,5-a] System

The Dimroth rearrangement is a fascinating and synthetically useful isomerization of N-bridged heterocyclic systems. In the context of triazolopyridines, it allows for the conversion of the kinetically favored[2][3][4]triazolo[4,3-a]pyridine isomer to the thermodynamically more stable[2][3][4]triazolo[1,5-a]pyridine.

Causality Behind Experimental Choices: The rearrangement is often facilitated by acidic or basic conditions and can be accelerated by heat.[7] The choice of conditions can influence the rate and efficiency of the rearrangement. The reaction proceeds through a ring-opening/ring-closure mechanism, and the thermodynamic stability of the final product drives the reaction to completion.

Experimental Protocol: In Situ Dimroth Rearrangement [8]

This protocol describes a scenario where the [4,3-a] isomer is formed in situ and rearranges to the [1,5-a] product under the reaction conditions.

  • A solution of the appropriate 3,5-dinitropyridine-2-yl hydrazide (1.0 mmol) in a suitable solvent (e.g., acetic acid) is heated to reflux.

  • The reaction is monitored by TLC for the consumption of the starting material and the formation of the rearranged product.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Plausible Reaction Mechanism:

G cluster_2 Dimroth Rearrangement A [1,2,4]Triazolo[4,3-a]pyridine B Protonation/Nucleophilic Attack A->B Acid/Base Catalysis C Ring-Opened Intermediate B->C Electrocyclic Ring Opening D Bond Rotation C->D E Ring Closure D->E Intramolecular Cyclization F [1,2,4]Triazolo[1,5-a]pyridine E->F Deprotonation/Tautomerization

Caption: The Dimroth Rearrangement Mechanism.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the triazolo[1,5-a]pyridine scaffold has led to its exploration in a multitude of therapeutic areas. A particularly fruitful area of research has been the development of kinase inhibitors.

Triazolo[1,5-a]pyridines as Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. Several triazolo[1,5-a]pyridine-based JAK inhibitors have been developed, with some showing excellent potency and selectivity.[9]

Structure-Activity Relationship (SAR) Insights for JAK1/2 Inhibition:

The following table summarizes the SAR for a series of triazolo[1,5-a]pyridine derivatives as JAK1/2 inhibitors.

CompoundR1R2JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
J-4 H4-Fluorophenyl105
J-6 H3,4-Difluorophenyl83
J-8 Methyl4-Fluorophenyl2515
J-10 H4-Chlorophenyl158

Data compiled from publicly available research.[9]

Key SAR Observations:

  • Substitution at the 5-position: Aromatic substituents at the 5-position of the triazolopyridine core are crucial for potent JAK inhibitory activity.

  • Effect of Fluorine Substitution: The presence of fluorine atoms on the phenyl ring at the 5-position generally enhances potency, with the 3,4-difluoro substitution in compound J-6 providing the highest activity against both JAK1 and JAK2.

  • Substitution at the 2-position: The introduction of a methyl group at the 2-position (compound J-8 ) leads to a slight decrease in potency compared to the unsubstituted analog (J-4 ).

Triazolo[1,5-a]pyridines as α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for the management of type 2 diabetes. Recently, novel triazolo[1,5-a]pyridine derivatives have been identified as potent α-glucosidase inhibitors.[4]

Structure-Activity Relationship (SAR) Insights for α-Glucosidase Inhibition:

The following table presents the α-glucosidase inhibitory activity of a series of 6-amino-2,5,7-triaryl-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitriles.

CompoundAr¹Ar²Ar³IC₅₀ (µM)
15a PhenylPhenylPhenyl20.32 ± 0.11
15j p-TolylPhenyl4-Chlorophenyl6.60 ± 0.09
15v Phenyl4-ChlorophenylPhenyl25.13 ± 0.24

Data compiled from publicly available research.[4]

Key SAR Observations:

  • Influence of Substituents on Ar¹: The presence of an electron-donating group (p-tolyl) on the Ar¹ ring at the 7-position significantly enhances inhibitory activity, as seen in compound 15j .

  • Influence of Substituents on Ar³: A chlorine atom at the 4-position of the Ar³ ring at the 5-position also contributes favorably to the inhibitory potency.

  • General Trend: The synthesized triazolopyridine derivatives demonstrated significantly higher potency compared to the reference drug acarbose (IC₅₀ = 750.00 ± 0.56 µM).[4]

Conclusion and Future Perspectives

The triazolo[1,5-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued relevance in the pursuit of novel therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a wide array of derivatives, while the presented SAR data offers valuable insights for the rational design of new and improved drug candidates. As our understanding of the biological targets of these compounds deepens, we can anticipate the discovery of even more potent and selective triazolo[1,5-a]pyridine-based drugs for the treatment of a wide range of human diseases.

References

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides: a facile metal-free synthesis of 2-substituted-[2][3][4]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Tandem Addition-Oxidative Cyclization of 2-Aminopyridines with Nitriles: A Facile Synthesis of 2-Substituted-1,2,4-triazolo[1,5-a]pyridines. Organic Letters, 11(24), 5674–5677. [Link]

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  • Song, L., et al. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: A Metal-Free and Environmentally Benign Approach to 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225. [Link]

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  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[2][3][4]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

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  • Rashad, A. E., et al. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Medicinal Chemistry, 30(4), 233-244. [Link]

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An In-Depth Technical Guide to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Privileged Scaffold in Kinase Inhibition

Introduction: The Ascendancy of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual driver of innovation in medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have established themselves as a cornerstone of drug design, owing to their diverse chemical properties and ability to engage with a wide array of biological targets. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors. Its rigid, planar geometry and strategic placement of nitrogen atoms facilitate critical interactions within the ATP-binding pockets of various kinases, making it a fertile ground for the development of targeted therapies.

This guide provides a comprehensive technical overview of a specific, highly promising derivative: 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine . We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its significant potential as a modulator of key signaling pathways implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their discovery programs.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any successful research and development campaign. Here, we present the key identifiers and computed physicochemical parameters for 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

PropertyValue
CAS Number 1245644-74-9
Molecular Formula C₆H₅FN₄
Molecular Weight 152.13 g/mol
Canonical SMILES C1=CC2=C(C(=C1)F)N3N=C(N=C3)N
Chemical Name 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Synonyms 2-Amino-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine

Note: Additional physicochemical properties such as melting point, boiling point, and solubility are typically determined empirically and can be found in supplier documentation.

Strategic Synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of substituted 2-amino-[1][2][3]triazolo[1,5-a]pyridines is a well-trodden path in organic chemistry, with several established methodologies. The protocol outlined below is a robust and logical approach for the construction of the target molecule, commencing from a commercially available starting material. The rationale behind each step is provided to ensure a deep understanding of the transformation.

The key strategic decision in this synthesis is the choice of the starting material and the method of cyclization. A common and effective route involves the reaction of a substituted 2-aminopyridine with a cyanogen-containing reagent to form the fused triazole ring.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,6-diamino-3-fluoropyridine.

Synthetic Workflowstart2,6-Diamino-3-fluoropyridine(Starting Material)intermediateN-(6-Amino-5-fluoropyridin-2-yl)cyanamide(Intermediate)start->intermediateStep 1: Cyanationreagent1Cyanogen Bromide(BrCN)reagent1->intermediateproduct8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Final Product)intermediate->productStep 2: CyclizationcyclizationIntramolecularCyclization(Heat/Base)cyclization->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(6-Amino-5-fluoropyridin-2-yl)cyanamide

  • Rationale: This step introduces the nitrogen and carbon atoms required to form the triazole ring. Cyanogen bromide is an effective reagent for the cyanation of amino groups. The reaction is typically carried out in a suitable solvent at controlled temperatures.

  • Procedure:

    • To a stirred solution of 2,6-diamino-3-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude intermediate can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Rationale: The N-cyanopyridine intermediate undergoes an intramolecular cyclization to form the fused triazolo[1,5-a]pyridine ring system. This reaction is often promoted by heat or the presence of a base.

  • Procedure:

    • Dissolve the purified N-(6-amino-5-fluoropyridin-2-yl)cyanamide (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or ethanol.

    • Add a base, such as potassium carbonate or sodium ethoxide (optional, but can facilitate the reaction), to the mixture.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid product can be collected by filtration, washed with water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Therapeutic Potential and Applications in Drug Development

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[3] The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of this scaffold is a strategic modification aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[2][4] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers.[5]

Numerous triazolopyridine derivatives have been reported as potent and selective JAK inhibitors.[1][2] For instance, Filgotinib (GLPG0634), a selective JAK1 inhibitor containing a related heterocyclic core, has shown significant promise in the treatment of rheumatoid arthritis and Crohn's disease.[3][6] The 2-amino group on the triazolopyridine ring often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding site. The 8-fluoro substituent can modulate the electronic properties of the ring system and potentially form favorable interactions with the protein, thereby enhancing binding affinity and selectivity.

Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed cell death, and inflammation.[7] Inhibition of RIPK1 has emerged as a promising therapeutic strategy for a range of inflammatory conditions, neurodegenerative diseases, and certain cancers.[8] Recent patent literature discloses triazolopyridinyl compounds, including those with a 2-amino-8-fluoro substitution pattern, as potent RIPK1 inhibitors.[9] A small molecule inhibitor of RIPK1 with a triazolo[1,5-a]pyridine core has been identified with an IC50 of 35 nM.[7]

Illustrative Signaling Pathway: JAK-STAT

JAK-STAT PathwaycytokineCytokinereceptorCytokine Receptorcytokine->receptorBindsjakJAKreceptor->jakActivatesstatSTATjak->statPhosphorylatesstat_dimerSTAT Dimerstat->stat_dimerDimerizesnucleusNucleusstat_dimer->nucleusTranslocates togene_transcriptionGene Transcription(Inflammation, Proliferation)nucleus->gene_transcriptionInitiatesinhibitor8-Fluoro-triazolo[1,5-a]pyridin-2-amine(Kinase Inhibitor)inhibitor->jakInhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively published, we can infer key relationships from related series of compounds:

  • The 2-amino group: This is often a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase active site.

  • The 8-position: Substitution at this position, particularly with small electron-withdrawing groups like fluorine, can significantly impact potency and selectivity.[5] Fluorine can also block metabolic hotspots, improving the pharmacokinetic profile of the molecule.

  • The Triazolopyridine Core: This scaffold provides a rigid and planar structure that fits well into the ATP binding cleft of many kinases.

Conclusion and Future Directions

8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a highly promising chemical entity for the development of targeted therapies. Its core structure is a validated pharmacophore for kinase inhibition, and the specific substitutions of a 2-amino group and an 8-fluoro atom are strategically chosen to maximize its therapeutic potential. The synthetic route is straightforward, allowing for the generation of analogs for further optimization.

Future research should focus on the empirical validation of its inhibitory activity against a panel of kinases, particularly JAK1, JAK2, and RIPK1. In vivo studies to assess its efficacy in models of cancer and inflammatory disease, as well as comprehensive pharmacokinetic and toxicology profiling, will be critical next steps in translating the promise of this molecule into a clinical reality. The insights provided in this guide are intended to serve as a solid foundation for these endeavors.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Retrieved from [Link]

  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. (n.d.). PubMed. Retrieved from [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ACS Publications. Retrieved from [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Triazolopyridinyl compounds as kinase inhibitors. (n.d.). Google Patents.
  • Astrazeneca divulges new RIPK1 inhibitors for neurological disorders. (2023). BioWorld. Retrieved from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (n.d.). PubMed. Retrieved from [Link]

Foreword: The Triazolopyridine Scaffold as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Triazolopyridine Compounds

The triazolopyridine framework has emerged as a "privileged scaffold" or a significant leitmotif in medicinal chemistry, celebrated for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Its structural features, particularly the nitrogen-rich heterocyclic system, contribute positively to critical drug-like properties such as solubility, polarity, and hydrogen bonding capacity.[4] However, the journey from a promising triazolopyridine "hit" to a viable clinical candidate is paved with rigorous physicochemical characterization. The inherent properties of a molecule govern its interaction with biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile—collectively, its pharmacokinetics.[5][6][7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physicochemical properties of triazolopyridine compounds. We move beyond mere definitions to explain the causality behind experimental choices, offering detailed, field-proven protocols and insights into interpreting the resulting data. Our focus remains on the four pillars of early-stage drug developability: Solubility , Lipophilicity , Ionization , and Metabolic Stability .

Chapter 1: The Foundational Pillars of Developability

The success of any drug candidate is inextricably linked to its physicochemical properties.[6][8] For the triazolopyridine class, understanding these characteristics is paramount for optimizing efficacy and safety.

Aqueous Solubility: The Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent, is a critical determinant of a drug's journey through the body.[9] Poor aqueous solubility is a leading cause of failure in drug development, impeding absorption from the gastrointestinal tract and leading to unreliable results in biological assays.[6][10][11][12] For oral drug candidates, a solubility of >60 µg/mL is often considered a good target.[10][11]

  • Causality & Insight: In high-throughput screening (HTS), compounds are often stored in DMSO. When introduced into aqueous assay buffers, low-solubility compounds can precipitate, leading to an underestimation of their true potency. This is why kinetic solubility is a crucial early measurement. As a compound progresses, its thermodynamic solubility provides a more accurate measure for preformulation and dosing considerations.[10][13] The triazolopyridine scaffold's ability to engage in hydrogen bonding can enhance solubility, a feature that medicinal chemists often leverage.[4]

Lipophilicity (LogP/LogD): Balancing Membrane Permeation and Solubility

Lipophilicity, or "fat-loving" nature, governs a molecule's ability to pass through lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier.[14] It is a key factor in absorption, distribution, and even metabolic clearance.[7][14]

  • Expertise in Practice: Lipophilicity is quantified using the partition coefficient (LogP) or the distribution coefficient (LogD).

    • LogP measures the partitioning of the neutral form of a molecule between octanol and water.[14]

    • LogD is more physiologically relevant as it measures partitioning at a specific pH (typically 7.4), accounting for all ionic species of the molecule.[14][15] Since most triazolopyridine derivatives are ionizable weak bases, LogD7.4 is the more critical parameter for predicting in vivo behavior. An optimal LogD7.4 range for oral drugs is generally considered to be between 1 and 3.

Ionization State (pKa): The pH-Dependent Driver of Properties

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 equilibrium of its ionized and non-ionized forms.[8] The pKa is a master variable that profoundly influences both solubility and lipophilicity.[16] The non-ionized form is typically more membrane-permeable, while the ionized form is more water-soluble.[8]

  • The "Why" Behind the Measurement: The nitrogen atoms in the triazolopyridine rings act as basic centers, readily accepting protons. Knowing the pKa allows scientists to predict the charge state of a compound in different physiological compartments (e.g., the acidic stomach vs. the neutral intestine), which is crucial for modeling absorption and distribution.[17] Experimental pKa measurement is essential, as in-silico predictions can be insufficient for making critical project decisions.[16]

Metabolic Stability: Resisting the Body's Clearance Mechanisms

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver.[7] A compound that is metabolized too quickly may not achieve therapeutic concentrations in the body, while one that is too stable could accumulate and cause toxicity.[7][18] This stability is often assessed by measuring the compound's intrinsic clearance (CLint).[18][19]

  • Strategic Importance: Early in vitro metabolic stability assays using human liver microsomes (HLM) or hepatocytes are cost-effective ways to predict in vivo clearance and drug-drug interactions.[19][20] These assays primarily evaluate Phase I metabolism, which is mediated by cytochrome P450 (CYP) enzymes.[21] The data generated (half-life and intrinsic clearance) are vital for ranking compounds and guiding structural modifications to block metabolic "soft spots."[21]

Chapter 2: Visualizing the Physicochemical Workflow in Drug Discovery

The interplay between these core properties dictates a compound's progression through the drug discovery pipeline. Early, high-throughput screening of these parameters allows for a "fail fast, fail cheap" approach, focusing resources on candidates with the highest probability of success.

Caption: Drug discovery workflow integrating key physicochemical property assessments.

Chapter 3: Standard Operating Protocols: A Self-Validating System

The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for core assays.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This assay is designed for rapid assessment in early discovery, identifying compounds prone to precipitation under bioassay conditions.[11][12]

Principle: A DMSO stock solution of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, and the resulting particles scatter light, which is measured by a nephelometer.[11][13]

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10 mM stock solution of the triazolopyridine compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).

  • Buffer Addition: Using a liquid handler, rapidly add a precise volume of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to equilibrate.

  • Measurement: Read the plate on a laser nephelometer. The instrument measures the intensity of scattered light in each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Protocol: Lipophilicity Determination (LogD7.4) via Shake-Flask Method

This is the "gold standard" method for accurately determining lipophilicity, crucial for lead optimization.[14][22]

Principle: The compound is partitioned between two pre-saturated immiscible phases (n-octanol and PBS, pH 7.4). After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.[15][23]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously overnight and then separating the layers. This prevents volume changes during the experiment.[15]

  • Compound Addition: Add a small aliquot of a concentrated stock solution of the triazolopyridine compound to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).[23]

  • Equilibration: Cap the vial and shake or rotate it gently for 1 to 24 hours at a constant temperature to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation:

    • LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: pKa Determination by Capillary Electrophoresis (CE)

CE offers a rapid and automated method for pKa determination that requires only a small amount of sample and is tolerant of impurities.[24][25]

Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is dependent on the pH of the buffer. By measuring the mobility across a range of pH values, a titration curve can be generated, and the inflection point of the curve corresponds to the pKa.[16]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 11).[16]

  • Sample Preparation: Dissolve the triazolopyridine compound in water or a water/co-solvent mixture. Include a neutral marker (like DMSO) in the sample.[16]

  • CE Analysis: Sequentially run the sample in the capillary using each buffer as the electrolyte. The instrument applies a high voltage, causing the charged molecules to migrate at different rates.

  • Mobility Calculation: For each run, record the migration times of the compound and the neutral marker. Calculate the effective mobility (μeff) of the compound at each pH.[16]

  • Titration Curve Generation: Plot the calculated effective mobility (μeff) against the pH of the buffer.

  • pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa. Specialized software is often used for this analysis.[16]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to Phase I metabolism.[26][27]

Principle: The test compound is incubated with HLMs, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[19][21] The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw a commercial preparation of pooled HLMs on ice. Dilute to the working concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[28][29]

    • Prepare an NADPH regenerating system solution in buffer.[29]

    • Prepare the test compound and positive controls (e.g., Verapamil, Terfenadine) at a starting concentration (e.g., 1 µM) in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile) containing an internal standard.[27]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).

G cluster_prep 1. Preparation (on ice) cluster_incub 2. Incubation (37°C) cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis Thaw_HLM Thaw & Dilute Human Liver Microsomes Prep_NADPH Prepare NADPH Regenerating System Prep_Cmpd Prepare Test Compound (1 µM final) Mix Combine HLM + Compound PreIncub Pre-incubate 5 min Mix->PreIncub Start Start Reaction: Add NADPH PreIncub->Start T0 T=0 min Start->T0 Sample at timepoints Quench Quench with Cold Acetonitrile + Internal Standard T0->Quench T5 T=5 min T5->Quench T15 T=15 min T15->Quench T30 T=30 min T30->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Chapter 4: Data Interpretation and Structure-Property Relationships (SPR)

Raw data from these assays are only as valuable as their interpretation. Understanding how structural changes to the triazolopyridine core affect these properties is the essence of medicinal chemistry.[30][31]

Interpreting Physicochemical Data

The following table provides general guidelines for interpreting physicochemical data for oral drug candidates.

PropertyAssayLow-Risk RangeHigh-Risk RangeImplication of High-Risk
Solubility Kinetic/Thermo> 60 µg/mL< 10 µg/mLPoor absorption, unreliable bioassay data.[10][11]
Lipophilicity LogD7.41 – 3> 5 or < 0Poor solubility, high metabolism, toxicity (>5); Poor permeability (<0).
Metabolic Stability HLM t1/2> 30 min< 10 minRapid in vivo clearance, low bioavailability.[18]
Permeability Caco-2 Papp (A→B)> 10 x 10-6 cm/s< 2 x 10-6 cm/sPoor absorption from the gut.[32]
Efflux Caco-2 Efflux Ratio< 2> 2Compound is actively pumped out of cells, reducing absorption.[33]
Causality in Structure Modification
  • Modulating Lipophilicity and Solubility: Adding polar groups (e.g., hydroxyl, amide) or basic nitrogens to the triazolopyridine scaffold generally decreases LogD and increases aqueous solubility. Conversely, adding lipophilic groups (e.g., aryl, alkyl) will increase LogD, potentially improving permeability but risking lower solubility and higher metabolic clearance.

  • Blocking Metabolism: If a specific site on the triazolopyridine derivative is identified as a metabolic hot-spot (e.g., via metabolite identification studies), it can be "blocked." For instance, replacing a metabolically labile hydrogen atom with a fluorine atom can significantly enhance metabolic stability without drastically altering other properties.

  • Tuning pKa: The basicity of the triazolopyridine core can be fine-tuned by adding electron-withdrawing or electron-donating groups. This allows chemists to control the ionization state at physiological pH to achieve the optimal balance between solubility and permeability.

Conclusion

The triazolopyridine scaffold is a rich source of pharmacologically active compounds. However, its successful translation into therapeutic agents is critically dependent on a deep and early understanding of its physicochemical properties. By employing the robust experimental protocols detailed in this guide, researchers can generate high-quality, reproducible data. This enables informed decision-making, guides rational molecular design through structure-property relationships, and ultimately de-risks the drug development process. The integration of solubility, lipophilicity, pKa, and metabolic stability assessments is not merely a screening exercise; it is a foundational strategy for designing effective and safe medicines.

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Methodological & Application

Application Notes and Protocols for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a novel small molecule inhibitor based on the versatile triazolopyridine scaffold. This scaffold has been identified in numerous kinase inhibitors, showing promise in targeting key signaling pathways implicated in oncology and inflammatory diseases.[1][2][3][4][5] These application notes offer detailed protocols for evaluating the compound's biochemical potency, its engagement with target kinases within a cellular context, and its functional impact on downstream signaling pathways. The methodologies are designed to establish a robust and reproducible framework for assessing the therapeutic potential of this and related compounds.

Introduction: The Triazolopyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[7][8] The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][3] Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of Janus kinases (JAKs) and other kinase families, demonstrating clinical efficacy in treating inflammatory conditions and malignancies.[2][4][5]

8-Fluoro-triazolo[1,5-a]pyridin-2-amine represents a specific analog designed to explore and potentially enhance the pharmacological properties of this chemical class. The strategic placement of the fluorine atom at the 8-position can influence physicochemical properties such as membrane permeability and metabolic stability, while the 2-amine group provides a crucial anchor point for interactions within the kinase active site. This guide outlines the essential experimental workflows to thoroughly characterize its inhibitory profile.

Biochemical Characterization: Determining Potency and Selectivity

The initial step in characterizing a novel kinase inhibitor is to determine its potency against the purified target enzyme and to assess its selectivity across a panel of other kinases.[6] This is crucial for understanding its mechanism of action and potential off-target effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[9]

Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It is a reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized for each target.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The substrate and ATP concentrations should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO, followed by a further dilution in kinase assay buffer to create a 4X inhibitor solution.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 2.5 µL of assay buffer with DMSO.

    • Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data:

Kinase TargetRepresentative IC50 (nM)
JAK125
JAK240
TYK2150
PI3Kγ>1000
Kinase Selectivity Profiling

To understand the specificity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, it is essential to screen it against a broad panel of kinases. This can be outsourced to specialized contract research organizations or performed in-house using a similar assay format as described above.

Rationale: A selective inhibitor is more likely to have a cleaner safety profile with fewer off-target effects. Kinome-wide scanning provides a comprehensive view of the inhibitor's selectivity.

Workflow for Kinase Selectivity:

G Compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Screen Primary Screen at High Concentration (e.g., 1 µM) Compound->Screen Panel Broad Kinase Panel (e.g., >100 kinases) Screen->Panel Hits Identify 'Hits' (>50% Inhibition) Panel->Hits IC50 Determine IC50 for 'Hit' Kinases Hits->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Workflow for determining kinase inhibitor selectivity.

Cellular Characterization: Target Engagement and Functional Effects

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and exert a functional effect in a physiological context.[7][10]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a test compound to a specific kinase target in live cells. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site.

Rationale: This assay provides a direct measure of compound binding to the target in the complex environment of a living cell, allowing for the determination of cellular potency (IC50) and residence time.[9]

Experimental Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK1) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.

Representative Data:

Kinase TargetRepresentative Cellular IC50 (nM)
JAK1150
JAK2250
Phospho-Flow Cytometry Assay for Downstream Signaling

To assess the functional consequence of target inhibition, it is essential to measure the phosphorylation of a downstream substrate. For JAK inhibitors, a key downstream target is the STAT (Signal Transducer and Activator of Transcription) family of proteins.[3]

Rationale: This assay provides a quantitative measure of the inhibitor's ability to block a specific signaling pathway in a cellular context. It is a powerful tool for confirming the mechanism of action and for dose-response studies.

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture a relevant cell line (e.g., TF-1 cells, which are dependent on GM-CSF signaling via JAK2) in appropriate media.

    • Starve the cells of cytokines for 4-6 hours.

    • Pre-incubate the cells with a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine for 1 hour.

    • Stimulate the cells with a cytokine (e.g., GM-CSF) for 15 minutes to induce JAK-STAT signaling.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based buffer.

    • Permeabilize the cells with methanol to allow for intracellular antibody staining.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT5).

    • Incubate for 1 hour at room temperature.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody in thousands of individual cells.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for each treatment condition.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated control.

    • Plot the percent inhibition against the inhibitor concentration to determine the functional IC50.

Signaling Pathway Diagram:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Summary and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine as a kinase inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and functional impact on downstream signaling, researchers can build a comprehensive profile of this compound.

Future studies should expand on this foundation by:

  • Conducting broader selectivity screening to fully understand its off-target profile.

  • Investigating its effects on cell proliferation, apoptosis, and other cellular phenotypes in relevant disease models.

  • Performing pharmacokinetic and pharmacodynamic studies in animal models to assess its in vivo efficacy and therapeutic potential.

This systematic approach will be instrumental in advancing 8-Fluoro-triazolo[1,5-a]pyridin-2-amine and related compounds through the drug discovery and development pipeline.

References

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  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

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  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

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  • Discovery of 5-(2-amino-[1][7][10]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]

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  • Novel[1][10][11]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][7][10]triazolo[1,5-a]pyrimidines. MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Organic & Biomolecular Chemistry. [Link]

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Application Notes & Protocols: Investigating 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel derivative, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, in preclinical cancer research. These application notes and protocols are designed to facilitate the investigation of its potential as an anticancer agent, with a focus on elucidating its mechanism of action, cellular effects, and therapeutic potential. The methodologies described herein are grounded in established practices for in vitro anticancer drug discovery.[5]

Introduction to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

The triazolopyridine core structure is of significant interest in oncology drug discovery, with various derivatives reported to exhibit potent antiproliferative activities.[6][7] The structural similarity of the related[1][2][3]triazolo[1,5-a]pyrimidine scaffold to purines has led to its exploration as a purine isostere, potentially interacting with ATP-binding sites in key enzymes.[8] The introduction of a fluorine atom at the 8-position of the triazolo[1,5-a]pyridine ring is a strategic modification intended to enhance metabolic stability and target engagement through favorable electrostatic interactions.

Based on the known biological activities of analogous compounds, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is hypothesized to function as a kinase inhibitor. Dysregulation of protein kinase activity is a fundamental mechanism in cancer development and progression, making kinases a major class of therapeutic targets.[9] This guide will, therefore, focus on protocols to evaluate this compound's efficacy and to characterize its potential as a targeted anticancer agent.

Proposed Mechanism of Action: Kinase Inhibition

Many small molecule anticancer agents derived from heterocyclic scaffolds, such as the[1][2][3]triazolo[1,5-a]pyridine core, function by inhibiting protein kinases.[10][11] These enzymes play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. In numerous cancers, kinases are constitutively activated, leading to uncontrolled cell division. 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is postulated to bind to the ATP-binding pocket of a specific oncogenic kinase, thereby blocking its catalytic activity and inhibiting downstream signaling.

Diagram: Proposed Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Our_Compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Our_Compound->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cancer_Hallmarks Uncontrolled Cell Growth & Proliferation

Caption: Proposed mechanism of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Cell Viability and Cytotoxicity Assays

The first step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.[5][12] Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose due to their reliability and simplicity.[1] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[1][13]

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol and reducing potential errors.[1][3]

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, U-87 MG)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (stock solution in DMSO)

  • XTT labeling reagent and electron-coupling solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling solution. Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the conversion of XTT to formazan by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Diagram: Cell Viability Assay Workflow

G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_XTT Add XTT Reagent Incubate_48_72h->Add_XTT Incubate_2_4h Incubate 2-4h Add_XTT->Incubate_2_4h Read_Absorbance Read Absorbance (450-500 nm) Incubate_2_4h->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the XTT cell viability assay.

Apoptosis Detection Assays

To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), further assays are necessary. Key hallmarks of apoptosis include the activation of caspases and DNA fragmentation.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Luminogenic caspase-3/7 substrate

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours, as described in the cell viability protocol.

  • Cell Lysis: After incubation, add a luminogenic caspase-3/7 substrate in a lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the luminescence signal to the number of cells or to a vehicle control to determine the fold-increase in caspase activity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a late-stage marker of apoptosis.[14][15] The assay identifies nicks in the DNA that are generated by caspase-activated DNases.[16]

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine as previously described.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization to allow entry of the TUNEL reagents.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol. This allows the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA with the fluorescent dUTPs.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the labeled DNA fragments, while all nuclei will show blue fluorescence from the DAPI stain. Quantify the percentage of TUNEL-positive cells.

In Vitro Kinase Inhibition Assay

To directly test the hypothesis that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is a kinase inhibitor, an in vitro kinase activity assay is essential.[9][17] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant kinase of interest (e.g., a kinase known to be dysregulated in the cancer types being studied)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Kinase assay buffer

  • ADP detection reagent (for luminescence-based assays)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the diluted compound or DMSO control to the kinase assay buffer.

  • Pre-incubation: Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. In luminescence-based assays, this involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for kinase inhibition.

Table 1: Hypothetical Inhibitory Activity Data

Assay TypeCancer Cell Line / Kinase TargetIC₅₀ (µM)
Cell Viability (XTT) HCT-116 (Colon)1.2
MCF-7 (Breast)2.5
U-87 MG (Glioblastoma)3.1
Kinase Inhibition Target Kinase A0.05
Target Kinase B> 10
Target Kinase C> 10

Data Interpretation and Further Steps

The data obtained from these initial assays will provide a foundational understanding of the anticancer potential of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. A low micromolar IC₅₀ in cell viability assays, coupled with the induction of apoptosis and potent, selective inhibition of a relevant oncogenic kinase, would warrant further investigation.

Subsequent steps could include:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to assess its selectivity.[17]

  • Western Blotting: Analyzing the phosphorylation status of downstream targets of the inhibited kinase in treated cells to confirm on-target activity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.[7]

Conclusion

The protocols and application notes presented here offer a structured approach to the initial preclinical evaluation of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in cancer research. By systematically assessing its effects on cell viability, apoptosis, and kinase activity, researchers can effectively determine its potential as a novel anticancer agent and guide its further development.

References

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  • Biotech Spain. XTT Assays vs MTT. [Link]

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Application Notes & Protocols: Unlocking the Antiviral Potential of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Triazolopyridine Scaffold in Antiviral Drug Discovery

The emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and urgent challenge to global health. This necessitates the exploration of new chemical scaffolds with potent antiviral properties. The triazolopyridine nucleus, a heterocyclic aromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of the broader triazolopyrimidine class, to which triazolopyridines are closely related, have demonstrated efficacy against a wide range of both RNA and DNA viruses.[2] The synthetic tractability of this scaffold allows for extensive functionalization, enabling the fine-tuning of its interactions with biological targets and optimization of its pharmacokinetic profile.[1][2]

This document provides a comprehensive guide to exploring the antiviral applications of a specific novel derivative, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine . While specific data on this compound is emerging, the protocols and mechanistic insights presented herein are based on established research on analogous triazolopyridine and triazolopyrimidine compounds. This guide is designed to provide researchers with the foundational knowledge and detailed methodologies to investigate the antiviral efficacy and mechanism of action of this promising new chemical entity.

Proposed Mechanism of Action: Targeting Viral Replication Machinery

Based on extensive studies of related triazolopyrimidine and triazolopyridine derivatives, a primary antiviral mechanism of action is the inhibition of viral polymerases.[3] These enzymes are crucial for the replication of the viral genome. Another potential target is the inhibition of viral protein interactions necessary for the formation of functional viral complexes.[3][4] For instance, certain triazolo[1,5-a]pyrimidine derivatives have been shown to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase.[3][4] Additionally, for viruses like Hepatitis B, inhibition of the secretion of viral antigens such as HBsAg has been observed with triazolo-pyrimidine derivatives.[5]

The proposed antiviral action of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is hypothesized to involve the following pathway:

Antiviral_Mechanism cluster_virus Viral Replication Cycle Virus_Entry Virus Entry Uncoating Uncoating Virus_Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Transcription_Translation Transcription & Translation Replication->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Release Virus Release Assembly->Release Compound 8-Fluoro-triazolo[1,5-a] pyridin-2-amine Compound->Replication Inhibition of Viral Polymerase

Caption: Proposed mechanism of action for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine targeting viral genome replication.

Experimental Protocols

The following protocols provide a detailed workflow for the initial screening and characterization of the antiviral properties of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Workflow for Antiviral Evaluation

Antiviral_Workflow Start Start: Compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Antiviral_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Screening Dose_Response 3. Dose-Response & EC50 Determination Antiviral_Screening->Dose_Response Mechanism_Study 4. Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Dose_Response->Mechanism_Study Data_Analysis 5. Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion: Antiviral Profile Data_Analysis->Conclusion

Caption: General workflow for the antiviral evaluation of a novel compound.

Cytotoxicity Assay Protocol (MTT Assay)

Objective: To determine the concentration range of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine that is non-toxic to the host cells used for antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • Host cell line (e.g., MDCK for Influenza, HepG2 for HBV, MT-4 for HIV)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used for dilutions).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for another 48-72 hours (this duration should match the intended antiviral assay incubation time).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

    • Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay Protocol

Objective: To quantify the antiviral activity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine at non-toxic concentrations (determined from the MTT assay)

  • Serum-free medium

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Preparation:

    • Grow a confluent monolayer of the appropriate host cells in 6-well plates.

  • Virus Infection:

    • Wash the cell monolayers twice with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Treatment:

    • Prepare different concentrations of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in the overlay medium.

    • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add 2 mL of the overlay medium containing the desired compound concentration to each well.

    • Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-4 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin for at least 1 hour.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

    • Plot the percentage of plaque reduction against the compound concentration to determine the 50% effective concentration (EC50).

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be tabulated for clear comparison and interpretation.

Table 1: Antiviral Activity and Cytotoxicity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine against Influenza A Virus (Hypothetical Data)

CompoundCC50 (µM) on MDCK cellsEC50 (µM) against Influenza A/PR/8/34Selectivity Index (SI = CC50/EC50)
8-Fluoro-triazolo[1,5-a]pyridin-2-amine >1005.2>19.2
Ribavirin (Control) >10010.5>9.5

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Conclusion and Future Directions

The triazolopyridine scaffold represents a promising starting point for the development of novel antiviral agents. The protocols outlined in this document provide a robust framework for the initial evaluation of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine . Positive results from these initial screens, indicated by a high selectivity index, would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and pharmacokinetic properties. Future studies could include time-of-addition assays to pinpoint the stage of the viral life cycle that is inhibited, as well as specific enzyme inhibition assays to confirm the molecular target.

References

  • Antiviral activity evaluation of novel triazolopyrimidine and triazolopyridazine derivatives. (n.d.). Google Scholar.
  • Triazolopyridines: Advances in Synthesis and Applications - Bioengineer.org. (2025, December 23). Bioengineer.org.
  • Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. (2022, March 4). PubMed.
  • Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion. (2011, August 25). PubMed.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (n.d.). PubMed Central.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.). National Institutes of Health.
  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. (n.d.). Google Scholar.
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  • 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the dissolution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of direct solubility data for this specific compound, this guide employs an inferential approach based on the physicochemical properties of its core structure, the triazolopyridine scaffold, and the influence of its fluoro and amine substituents. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a systematic and scientifically sound methodology for selecting an appropriate solvent and preparing solutions for a variety of downstream applications.

Introduction and Inferred Physicochemical Properties

8-Fluoro-triazolo[1,5-a]pyridin-2-amine belongs to the family of triazolopyridines, which are bicyclic heteroaromatic compounds. The triazolopyridine scaffold is structurally similar to purines, making its derivatives valuable for investigation in various biological systems.[1] The presence of a fluorine atom, an amino group, and the nitrogen atoms in the heterocyclic rings collectively influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility.

Based on its structure, the following properties can be inferred:

  • Polarity: The molecule is expected to be polar. The nitrogen atoms in the rings and the amino group are capable of hydrogen bonding. The fluorine atom, being highly electronegative, adds to the molecule's polarity.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the triazolopyridine ring system can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents.

  • Basicity: The amino group and the unshared electron pairs on the ring nitrogens confer basic properties to the molecule, suggesting that it may be more soluble in acidic aqueous solutions due to salt formation.[2]

  • Aromaticity: The fused ring system is aromatic, which may allow for some solubility in aromatic solvents through pi-pi stacking interactions.

These inferred properties form the basis for the solvent selection strategy outlined in the following sections.

Safety and Handling Precautions

Given that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is a fluorinated heterocyclic amine, it is prudent to handle it with care, following standard laboratory safety procedures. Safety data sheets for similar compounds, such as pyridine and other fluorinated heterocycles, indicate potential hazards including skin and eye irritation, and harm if inhaled or swallowed.[3]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4]

  • Avoid creating dust.[3] If handling a powder, use techniques that minimize aerosolization.

  • In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4][5]

Solvent Selection Strategy

A systematic approach to solvent selection is crucial for identifying an optimal solvent for a given application. The following workflow is recommended for determining the solubility of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Caption: Workflow for systematic solvent selection for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Detailed Dissolution Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol is designed to efficiently screen a range of solvents to determine the approximate solubility of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Materials:

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Selection of solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 2 mL glass vials)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

  • Heat block or water bath

Procedure:

  • Accurately weigh 1-5 mg of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine into a tared vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL), vortexing after each addition, until the solid dissolves or a maximum practical volume is reached.

  • If the compound remains insoluble at room temperature, gentle heating (e.g., to 40-50°C) or sonication may be applied for a few minutes to facilitate dissolution. Caution should be exercised to avoid solvent evaporation and potential compound degradation.

  • Record the total volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat the process for each solvent to be tested.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)These are strong solvents for many organic compounds and are commonly used for preparing stock solutions for biological screening.
Polar Protic Methanol (MeOH), Ethanol (EtOH)The ability to participate in hydrogen bonding makes these good candidates for dissolving polar molecules with H-bond donors/acceptors.
Chlorinated Dichloromethane (DCM)A common solvent for organic synthesis and purification.
Aromatic TolueneSolubility in toluene would suggest the importance of aromatic interactions.
Aqueous Deionized water, Phosphate-buffered saline (PBS), 0.1 M HClSolubility in aqueous media is critical for many biological and pharmaceutical applications. Acidic conditions may improve solubility by forming a protonated salt.
Protocol 2: Preparation of Stock Solutions for Biological Screening

For high-throughput screening (HTS) and other biological assays, DMSO is often the solvent of choice due to its high dissolving power and miscibility with aqueous media.

Materials:

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Anhydrous DMSO

  • Appropriate glassware (e.g., volumetric flask) or an analytical balance and vials

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Calculate the mass of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine required.

  • Accurately weigh the calculated mass of the compound into a suitable vial.

  • Add a portion of the total required volume of DMSO (e.g., about 80%).

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, add the remaining DMSO to reach the final desired volume/concentration.

  • Mix thoroughly to ensure homogeneity.

  • Store the stock solution appropriately, typically at -20°C or -80°C in tightly sealed containers to prevent moisture absorption by the DMSO.

Protocol 3: Dissolution for Chemical Reactions

The choice of solvent for a chemical reaction depends on the reaction conditions and the nature of the other reagents. Based on the structure of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, solvents such as DMF, acetonitrile, or dichloromethane are likely to be suitable for many common organic transformations.

Caption: General workflow for dissolving the compound for a chemical reaction.

Procedure:

  • Select a solvent that is inert to the reaction conditions and in which all reactants are reasonably soluble.

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

  • Add the chosen solvent and stir until the solid is completely dissolved.

  • Proceed with the addition of other reagents as required by the specific reaction protocol.

Conclusion

References

  • Vertex AI Search. (2025, October 1).
  • Vertex AI Search. (2025, June 18).
  • Vertex AI Search. (2020, March 4). Amines and Heterocycles.
  • Vertex AI Search. (2011, August 29).
  • Vertex AI Search. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC.
  • Vertex AI Search. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv.
  • Sigma-Aldrich. (2025, August 5).
  • Vertex AI Search. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Vertex AI Search. (2025, August 5).
  • PubChem. (1,2,4)Triazolo(1,5-a)pyridin-2-amine.
  • ChemRxiv. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.
  • Fisher Scientific. (2023, September 5).
  • Chemsrc. (2025, September 4). CAS#:2741601-89-6 | 1-(8-Fluoro-[5][6]triazolo[4,3-a]pyridin-6-yl)ethan-1-one.

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • ChemicalBook. (2025, July 16). [5][6]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE | 31052-95-6.

  • Google Patents.
  • Capot Chemical. (2025, December 30). MSDS of 7-Fluoro-[5][6]triazolo[1,5-A]pyridin-6-amine.

  • PMC - NIH. (2011, April 27). Dissolution Testing of Sublingual Tablets: A Novel In Vitro Method.
  • ChemicalBook. (2025, July 19). [5][6]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE.

  • ResearchGate. (2025, August 7).
  • DSpace@MIT. (2023, November 7). Drug Dissolution in Oral Drug Absorption: Workshop Report.
  • AAPS. Meeting Report: AAPS–NIFDC Joint Workshop on Dissolution Testing, Biowaiver, and Bioequivalence.
  • Enamine.
  • Apollo Scientific. [5][6]triazolo[1,5-a]pyrazin-2-amine.

  • Aladdin Scientific. 7-Methyl[5][6]triazolo[1,5-a]pyrimidin-2-amine hydrochloride.

Sources

Application Notes and Protocols for Cell-Based Assays with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine and its pyridine analogue scaffold are privileged structures in medicinal chemistry, recognized for their isoelectronic relationship with natural purines.[4] This structural similarity has led to their exploration in a multitude of therapeutic areas, yielding compounds with diverse biological activities, including roles as kinase inhibitors, antiparasitic agents, and microtubule targeting agents.[4][5] Notably, derivatives of the triazolo[1,5-a]pyridine class have been identified as potent inhibitors of Janus kinases (JAKs), such as JAK1 and JAK2, which are critical mediators in cytokine signaling pathways implicated in cancer and inflammatory diseases.[6][7]

This document provides a comprehensive guide for researchers and drug development professionals on the initial cell-based characterization of novel compounds derived from this scaffold, using the representative molecule, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. The protocols herein are designed to be robust and self-validating, establishing a logical workflow from broad phenotypic effects to more specific mechanistic insights.

I. Foundational Analysis: Assessing Cellular Viability and Cytotoxicity

A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability and proliferation.[8] This foundational data informs the concentration ranges for subsequent, more complex assays and provides initial insights into the compound's cytotoxic potential.[9] We will detail two widely adopted methods: a tetrazolium reduction assay (MTT) and an ATP quantification assay (CellTiter-Glo®).

A. Principle of Viability Assays

Metabolically active, viable cells possess reducing potential (e.g., NAD(P)H-dependent oxidoreductases) that can convert the yellow tetrazolium salt MTT into purple formazan crystals.[2] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells. In parallel, the quantity of ATP is a direct indicator of metabolically active cells, as ATP is rapidly degraded upon cell death.[3] The CellTiter-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal proportional to the ATP concentration.[3]

B. Experimental Workflow: Viability Assessment

The following diagram outlines the general workflow for assessing the impact of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine on cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine compound_prep->treatment add_reagent Add Viability Reagent (MTT or CellTiter-Glo®) treatment->add_reagent incubation Incubate as per Protocol add_reagent->incubation read_plate Measure Signal (Absorbance or Luminescence) incubation->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Caption: Workflow for cell viability and cytotoxicity testing.

C. Detailed Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability based on metabolic activity.[2]

Materials:

  • Cells of interest (e.g., a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in complete medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%). Include a vehicle control (DMSO only) and a "no cells" blank control.[10]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from "no cells" wells). Express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

D. Detailed Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, providing a highly sensitive measure of cell viability.[3]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Other materials as listed in the MTT protocol

Procedure:

  • Assay Setup: Follow steps 1-4 from the MTT protocol, using opaque-walled plates.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[1]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Similar to the MTT assay, calculate the IC₅₀ value by normalizing the data to the vehicle control and plotting a dose-response curve.

E. Representative Data and Interpretation

The results from these assays can be summarized to compare the cytotoxic potency of the compound across different cell lines or conditions.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
HCT116MTT725.2
A549MTT7212.8
HCT116CellTiter-Glo®724.9
A549CellTiter-Glo®7211.5

Interpretation: The IC₅₀ values indicate the concentration of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine required to inhibit cell viability by 50%. Lower values suggest higher potency. Consistent results between different assay platforms (e.g., MTT and CellTiter-Glo®) increase confidence in the findings.[12]

II. Mechanistic Elucidation: Investigating Apoptosis Induction

If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13] We describe two key assays: Annexin V staining for early apoptosis and Caspase-3/7 activity for executioner caspase activation.

A. Principles of Apoptosis Detection

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[14] A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[15] Specific substrates can be designed to release a fluorescent or luminescent signal upon cleavage by these active caspases.

B. Experimental Workflow: Apoptosis Analysis

The following diagram illustrates the workflow for determining if 8-Fluoro-triazolo[1,5-a]pyridin-2-amine induces apoptosis.

G cluster_prep Preparation & Treatment cluster_annexin Annexin V Assay (Flow Cytometry) cluster_caspase Caspase-Glo® 3/7 Assay (Plate-Based) seed_cells Seed Cells and Treat with Compound (e.g., at IC50 and 2x IC50 concentrations) harvest_cells_av Harvest Adherent and Suspension Cells seed_cells->harvest_cells_av add_reagent_cas Add Caspase-Glo® 3/7 Reagent to Treated Cells in Plate seed_cells->add_reagent_cas stain_av Stain with FITC-Annexin V and Propidium Iodide (PI) harvest_cells_av->stain_av analyze_av Analyze by Flow Cytometry stain_av->analyze_av incubate_cas Incubate to Allow Signal Generation add_reagent_cas->incubate_cas read_cas Measure Luminescence incubate_cas->read_cas

Caption: Dual-approach workflow for apoptosis detection.

C. Detailed Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells treated with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (and controls)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at relevant concentrations (e.g., 1X and 2X the IC₅₀) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Detailed Protocol 4: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Cells treated as described for the Annexin V assay

Procedure:

  • Assay Setup: Seed and treat cells in an opaque-walled 96-well plate as described in the viability assay protocols.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) or express as fold-change relative to the vehicle control.

E. Representative Data and Interpretation
Treatment (24h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control4.5%2.1%1.0
Compound (IC₅₀)25.8%10.3%4.2
Compound (2x IC₅₀)45.2%22.7%8.9
Staurosporine (1 µM)60.1%15.4%12.5

Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells, coupled with a corresponding increase in caspase-3/7 activity, provides strong evidence that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine induces cell death via apoptosis.

III. Target Identification: Investigating Kinase Inhibition

Given that the triazolo[1,5-a]pyridine scaffold is known to produce JAK inhibitors, a logical next step is to assess the compound's effect on a relevant kinase signaling pathway.[6][7] An in-cell kinase activity assay can provide evidence of target engagement in a physiological context.

A. Principle of In-Cell Kinase Assays

Many modern kinase assays are based on detecting the product of the kinase reaction, ADP, or by measuring the phosphorylation of a specific substrate.[17] Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then enzymatically converted to ATP, driving a luciferase reaction.[17] The signal is inversely proportional to the activity of the kinase inhibitor.

B. Experimental Workflow: Kinase Inhibition Assay

This diagram shows a generalized workflow for assessing kinase inhibition.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Readout compound_prep Prepare Serial Dilutions of Compound pre_incubation Pre-incubate Kinase with Compound compound_prep->pre_incubation kinase_prep Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) kinase_prep->pre_incubation initiate_reaction Initiate Reaction with ATP/Substrate pre_incubation->initiate_reaction reaction_incubation Incubate to Allow Phosphorylation initiate_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) reaction_incubation->stop_reaction detect_adp Add Detection Reagent (Converts ADP to ATP, generates light) stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

C. Detailed Protocol 5: ADP-Glo™ Kinase Assay

This protocol describes a method for measuring the activity of a specific kinase (e.g., JAK2) in the presence of an inhibitor.[17]

Materials:

  • Recombinant kinase of interest (e.g., JAK2)

  • Specific kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in kinase assay buffer with DMSO. Include a "no inhibitor" (DMSO only) control.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • 1 µL of serially diluted compound or DMSO control.

    • 2 µL of the kinase/substrate mixture.

  • Inhibitor Binding: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction.

  • Signal Generation: Incubate for 30 minutes at room temperature to generate a stable luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

D. Representative Data and Interpretation
Kinase Target8-Fluoro-triazolo[1,5-a]pyridin-2-amine IC₅₀ (nM)Staurosporine IC₅₀ (nM)
JAK115010
JAK2255
JAK3>10,0008
TYK285015

Interpretation: The data suggests that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is a potent and selective inhibitor of JAK2 over other JAK family kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[17] This aligns with activities reported for other compounds within the triazolo[1,5-a]pyridine class, providing a strong hypothesis for its mechanism of action.

IV. Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to the initial cellular characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a representative of the therapeutically relevant triazolo[1,5-a]pyridine class. The described protocols for assessing cell viability, apoptosis, and kinase inhibition form a robust foundation for any drug discovery program. Positive results from these assays would warrant further investigation, including cell-based target engagement assays (e.g., Western blotting for downstream pathway modulation), broader kinase profiling for selectivity, and ultimately, progression into more complex cellular and in vivo models. The key to successful compound characterization lies in rigorous, well-controlled experiments that build upon each other to form a cohesive biological narrative.[18]

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available at: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. Available at: [Link]

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. Available at: [Link]

  • National Center for Biotechnology Information (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Boster Biological Technology (2023). What Is Compound Screening? Methods & Applications Guide. Available at: [Link]

  • National Institutes of Health (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • Promega Corporation (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services (2025). Making Sense of Compound Screening Results in Drug Discovery. Available at: [Link]

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  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Pintea, B-N., et al. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • MDPI (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Available at: [Link]

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Sources

Application Notes & Protocols: Characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine for JAK2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the JAK/STAT Pathway

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are central mediators of the JAK/STAT signaling pathway.[1][2] This pathway is critical for transducing signals from a multitude of cytokines and growth factors, thereby regulating essential cellular processes like proliferation, differentiation, immunity, and hematopoiesis.[3][4] Dysregulation of JAK/STAT signaling, particularly through hyperactivation of JAK2, is a key driver in various myeloproliferative neoplasms (MPNs) and other hematologic malignancies.[5][6] This makes JAK2 a highly validated and compelling therapeutic target for cancer and inflammatory diseases.[7]

The[3][8][9]triazolo[1,5-a]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective JAK inhibitors.[10][11] This guide provides a comprehensive framework for the preclinical characterization of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (hereafter designated TP-8F-Amine ), a novel investigational compound from this class, as a selective JAK2 inhibitor. The protocols herein are designed to rigorously assess its biochemical potency, kinase selectivity, and cellular mechanism of action.

Section 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step in characterizing a kinase inhibitor is to determine its potency against the intended target and its selectivity across the broader kinome. An ideal inhibitor demonstrates high potency for JAK2 while showing minimal activity against other kinases to reduce potential off-target effects.

Mechanism of Inhibition: An ATP-Competitive Approach

Most small-molecule kinase inhibitors, including those derived from the triazolopyridine scaffold, function as ATP-competitive inhibitors.[12] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain (the JH1 domain in JAKs), preventing the phosphorylation of the kinase itself and its downstream substrates.[13] This blockade of the signaling cascade is the fundamental principle of their therapeutic effect.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_active cluster_nucleus Nucleus Receptor_inactive Cytokine Receptor (Inactive) JAK2_inactive JAK2 Receptor_active Receptor Dimer (Active) Receptor_inactive->Receptor_active 2. Dimerization Cytokine Cytokine Cytokine->Receptor_inactive 1. Binding JAK2_active P-JAK2 Receptor_active->JAK2_active 3. JAK2 Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA Target Gene DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation Inhibitor TP-8F-Amine (Inhibitor) Inhibitor->JAK2_active BLOCKS ATP

Caption: The JAK/STAT signaling pathway and the point of inhibition by TP-8F-Amine.

Protocol 1.1: In Vitro Biochemical Assay for JAK2 Potency (IC₅₀ Determination)

This protocol outlines a luminescence-based kinase assay (e.g., ADP-Glo™) to measure the consumption of ATP, which is inversely proportional to kinase inhibition.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-8F-Amine against recombinant human JAK2 kinase.

Materials & Reagents:

  • Recombinant human JAK2 enzyme (e.g., from Cell Signaling Technology or BPS Bioscience).[5][14]

  • Kinase substrate peptide (e.g., a generic tyrosine kinase substrate).

  • ATP, high purity.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • TP-8F-Amine stock solution (10 mM in 100% DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of TP-8F-Amine in 100% DMSO, starting from a 1 mM concentration.

  • Compound Plating: Transfer 50 nL of each compound dilution into the 384-well assay plate using an acoustic liquid handler. Include "high control" (0% inhibition) wells with DMSO only and "low control" (100% inhibition) wells with a potent pan-kinase inhibitor like Staurosporine.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final JAK2 concentration should be empirically determined to ensure the reaction is in the linear range.

  • Incubation: Add 5 µL of the 2X enzyme/substrate mix to each well. Gently mix and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a 2X ATP solution. The final concentration should be at or near the Michaelis constant (Kₘ) for JAK2 to accurately reflect ATP-competitive inhibition.[9] Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: JAK Family Inhibition Profile

A crucial first step is to assess potency against JAK2 and selectivity against other JAK family members.

KinaseHypothetical IC₅₀ (nM) for TP-8F-Amine
JAK2 5.2
JAK1150.6
JAK3> 10,000
TYK2850.3

Table 1: Representative IC₅₀ values for TP-8F-Amine against the JAK family, demonstrating high potency and selectivity for JAK2.

Protocol 1.2: Broad Kinome Selectivity Profiling

Objective: To evaluate the selectivity of TP-8F-Amine across a wide panel of human kinases to identify potential off-targets.

Rationale: Achieving high selectivity is a significant challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site.[9] Profiling against a large panel is essential to predict potential side effects and understand the compound's mechanism of action.[15] Commercial services offer comprehensive kinase profiling panels (e.g., Reaction Biology, Eurofins).[16]

Procedure:

  • Submit TP-8F-Amine to a commercial kinase profiling service.

  • Request screening at a single high concentration (e.g., 1 µM) against a broad panel (e.g., >400 kinases).

  • For any kinases showing significant inhibition (>50% at 1 µM), perform follow-up IC₅₀ determinations to quantify the potency of the off-target interaction.

  • Analyze the data to calculate a selectivity score (e.g., S-score) and visualize the results on a kinome tree map to identify patterns of inhibition.

Section 2: Cell-Based Mechanistic Validation

After confirming biochemical potency, the next step is to verify that TP-8F-Amine can engage its target in a cellular environment and produce the desired biological effect.

Cell_Assay_Workflow cluster_analysis Downstream Analysis A 1. Cell Seeding (e.g., HEL 92.1.7 cells) B 2. Compound Treatment (Dose-response of TP-8F-Amine) A->B C 3. Incubation (e.g., 2 hours) B->C D 4. Cell Lysis (Extract proteins) C->D E1 5a. Western Blot D->E1 E2 5b. High-Throughput Assay (e.g., AlphaLISA, HTRF) D->E2 F1 Probe for: p-STAT3 (Tyr705) p-JAK2 (Tyr1007/1008) Total STAT3/JAK2 Actin (Loading Control) E1->F1 G 6. Data Analysis (Determine cellular IC₅₀) E1->G F2 Quantify p-STAT3 levels in lysate E2->F2 E2->G

Caption: Workflow for assessing cellular target engagement of TP-8F-Amine.

Protocol 2.1: Cellular Phospho-STAT3 Inhibition Assay

Objective: To confirm that TP-8F-Amine inhibits JAK2 signaling in a relevant cell line by measuring the phosphorylation of its direct downstream substrate, STAT3.

Rationale: A human erythroleukemia cell line, such as HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, is an excellent model system.[5] Inhibition of JAK2 in these cells should lead to a dose-dependent decrease in STAT3 phosphorylation at tyrosine 705 (p-STAT3 Y705).

Materials & Reagents:

  • HEL 92.1.7 cell line.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • TP-8F-Amine.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-STAT3 (Y705), anti-total STAT3, anti-p-JAK2 (Y1007/1008), anti-total JAK2, anti-Actin.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Culture: Seed HEL 92.1.7 cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with increasing concentrations of TP-8F-Amine (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of Lysis Buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry. Normalize the p-STAT3 and p-JAK2 signals to their respective total protein levels, and then to the loading control (Actin).

Protocol 2.2: Cell Proliferation Assay

Objective: To determine the functional consequence of JAK2 inhibition by measuring the anti-proliferative effect of TP-8F-Amine.

Procedure:

  • Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells/well.

  • Treat with a dose-response of TP-8F-Amine for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo® or AlamarBlue™) and measure the signal according to the manufacturer's protocol.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Section 3: Senior Scientist Insights & Troubleshooting

  • Biochemical vs. Cellular Potency: It is common to observe a rightward shift in potency (higher IC₅₀) in cellular assays compared to biochemical assays. This "potency gap" can be attributed to factors like cell membrane permeability, protein binding in serum, and the presence of high intracellular ATP concentrations. A large gap may necessitate chemical modifications to improve cell permeability or efflux pump resistance.

  • Selectivity is Context-Dependent: While a broad kinome screen is invaluable, the ultimate biological effect depends on the cellular context. An off-target effect on a kinase not expressed in your target cell type may be irrelevant. Conversely, a seemingly minor off-target activity could be significant if it hits a critical survival pathway in that cell.

  • Validating the Mechanism: If TP-8F-Amine shows potent anti-proliferative activity but a weak effect on p-STAT3, it may indicate an off-target mechanism of action. In this case, further investigation using techniques like thermal proteome profiling or kinobeads-based affinity chromatography would be warranted to identify the true cellular targets.[17]

References

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from [Link]

  • Kisseleva, T., et al. (2002). The JAK/STAT Pathway. Gene. Retrieved from [Link]

  • Elabscience. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research. Retrieved from [Link]

  • Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Lovera, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]

  • Bantscheff, M., et al. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Methods in Molecular Biology. Retrieved from [Link]

  • Lucet, I. S., et al. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]

  • Hart, A. C., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cheng, F., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. Retrieved from [Link]

  • Ungureanu, D., et al. (2023). Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Nan, J., et al. (2023). Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Arwood, M. L., et al. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cancer Research. Retrieved from [Link]

  • Bera, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Derivatives from 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Application Notes and Protocols for the Synthesis of Derivatives from 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, modulating biological activity and improving physicochemical properties.[4] This guide provides a comprehensive overview of the synthetic strategies for creating diverse derivatives from a key starting material, 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We will explore functionalization of the 2-amino group and substitution at the 8-fluoro position, supported by detailed, field-tested protocols. These methodologies are designed to provide researchers in drug development with a robust toolkit for lead optimization and the generation of novel chemical entities.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a cornerstone in the design of bioactive molecules. Its isoelectronic relationship with purine has led to its successful application in developing inhibitors for various enzymatic targets.[4] The strategic placement of nitrogen atoms in the fused ring system allows for specific hydrogen bonding interactions within protein active sites, a critical feature for achieving high binding affinity and selectivity.[2]

The introduction of a fluorine atom at the 8-position offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can enhance the pharmacokinetic profile of a drug candidate.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of nearby nitrogen atoms, affecting the overall pKa of the molecule and its behavior in physiological environments.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein residues.

The 2-amino group serves as a versatile synthetic handle for introducing a wide range of substituents, allowing for extensive exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide detailed protocols for leveraging these structural features to synthesize a library of novel derivatives.

Synthesis of the Core Scaffold: 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of the 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is a critical first step. A common and effective method involves the cyclization of an N-(pyridin-2-yl) intermediate. The following protocol is a reliable approach.

Protocol 2.1: Two-Step Synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol involves the initial formation of an N-(3-fluoropyridin-2-yl)guanidine, followed by an oxidative N-N bond formation to yield the desired triazolopyridine.

  • Rationale: This step introduces the key components of the future triazole ring. The reaction of 2-amino-3-fluoropyridine with cyanamide is a common method for forming the guanidine moiety.

  • Procedure:

    • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in 1,4-dioxane, add cyanamide (1.2 eq).

    • Add 4 M HCl in dioxane (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield N-(3-fluoropyridin-2-yl)guanidine hydrochloride.

  • Rationale: This step utilizes an oxidizing agent to facilitate the intramolecular N-N bond formation, leading to the fused triazole ring. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an effective oxidant for this transformation.[6]

  • Procedure:

    • Suspend N-(3-fluoropyridin-2-yl)guanidine hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add PIFA (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to afford 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Gcluster_0Step 1: Guanidine Formationcluster_1Step 2: Oxidative Cyclization2-amino-3-fluoropyridine2-amino-3-fluoropyridineN-(3-Fluoropyridin-2-yl)guanidineN-(3-Fluoropyridin-2-yl)guanidine2-amino-3-fluoropyridine->N-(3-Fluoropyridin-2-yl)guanidine HCl, Dioxane, 80°CCyanamideCyanamideCyanamide->N-(3-Fluoropyridin-2-yl)guanidine8-Fluoro-triazolo[1,5-a]pyridin-2-amine8-Fluoro-triazolo[1,5-a]pyridin-2-amineN-(3-Fluoropyridin-2-yl)guanidine->8-Fluoro-triazolo[1,5-a]pyridin-2-amine DCM, RTPIFAPIFAPIFA->8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Derivatization Strategies at the 2-Amino Group

The 2-amino group is a prime site for derivatization to explore structure-activity relationships (SAR). Standard amide and sulfonamide formations are highly reliable for this purpose.

Protocol 3.1: Acylation of the 2-Amino Group
  • Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. This protocol uses a standard coupling agent, HATU, which is known for its efficiency and low rate of epimerization.[7]

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or preparative HPLC.

Protocol 3.2: Sulfonylation of the 2-Amino Group
  • Rationale: Sulfonamides are important functional groups in drug candidates due to their ability to act as hydrogen bond donors and acceptors. This protocol employs standard conditions for sulfonamide formation.

  • Procedure:

    • Dissolve 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in pyridine or DCM.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Quench the reaction with water.

    • If using DCM, wash with 1 M HCl, then saturated sodium bicarbonate, and finally brine. If using pyridine, remove it under reduced pressure and partition the residue between ethyl acetate and water.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the 8-Fluoro Position

The electron-deficient nature of the[1][2][3]triazolo[1,5-a]pyridine ring system, further activated by the fluorine atom, makes the C8 position susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This allows for the introduction of various nucleophiles, displacing the fluoride ion.

Protocol 4.1: SNAr with Amine Nucleophiles
  • Rationale: This reaction is highly valuable for installing diverse amino substituents at the 8-position. The reaction typically requires heat and a base to facilitate the displacement of the fluoride.

  • Procedure:

    • In a sealed microwave vial, combine 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq), the desired amine (1.5-2.0 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-90 minutes.

    • Alternatively, conventional heating at a similar temperature can be used for several hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography or preparative HPLC.

GStart8-Fluoro-triazolo[1,5-a]pyridin-2-amineAcylationAcylation (R-COOH, HATU)Start->Acylation 2-Amino GroupFunctionalizationSulfonylationSulfonylation (R-SO2Cl, Pyridine)Start->SulfonylationSNArSNAr (R2-NH, Base, Heat)Start->SNAr 8-Fluoro GroupSubstitutionAmideN-Acyl DerivativeAcylation->AmideSulfonamideN-Sulfonyl DerivativeSulfonylation->Sulfonamide8-Amino8-Amino DerivativeSNAr->8-Amino

Palladium-Catalyzed Cross-Coupling Reactions

While the primary focus of this guide is on the functionalization of the amino and fluoro groups, it is important to note that the triazolopyridine core can also be a substrate for palladium-catalyzed cross-coupling reactions.[3][10][11] Should a bromo or iodo analogue of the starting material be synthesized, Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups. The development of specific protocols for these reactions on the 8-fluoro-triazolo[1,5-a]pyridin-2-amine scaffold is an area of ongoing research.

Data Summary and Characterization

The following table provides representative data for the starting material and a sample derivative. Researchers should always perform full characterization (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm the identity and purity of their synthesized compounds.

CompoundStructureMolecular Weight¹H NMR (400 MHz, DMSO-d₆) δ ppmLC-MS (m/z) [M+H]⁺
8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine 152.148.35 (d, 1H), 7.60 (t, 1H), 6.95 (d, 1H), 6.50 (s, 2H, NH₂)153.1
N-(8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-yl)acetamide 194.1610.5 (s, 1H, NH), 8.40 (d, 1H), 7.70 (t, 1H), 7.10 (d, 1H), 2.20 (s, 3H)195.1

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the derivatization of 8-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By leveraging the reactivity of the 2-amino and 8-fluoro positions, researchers can efficiently generate diverse libraries of compounds for biological screening. Future work in this area could involve the development of C-H activation strategies to functionalize other positions on the pyridine ring, further expanding the accessible chemical space of this valuable scaffold. The versatility of the[1][2][3]triazolo[1,5-a]pyridine core ensures its continued relevance in the pursuit of novel therapeutics.

References

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.

  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorot
  • Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). Journal of Organic Chemistry.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
  • Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org.
  • The Chemistry of the[1][2][12]Triazolo[1,5-a]pyridines: An Update. ResearchGate.

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • Triazolopyridine. Wikipedia.
  • Proposed intramolecular bioisosteric substitution pathway.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.
  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino R

Application Notes & Protocols for the In Vitro Evaluation of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key signaling enzymes.[4][5] Several compounds from this class have been identified as potent inhibitors of the Janus Kinase (JAK) family, which are critical mediators of cytokine signaling involved in cancer and inflammatory diseases.[6][7] This document provides a comprehensive framework for the initial in vitro characterization of a novel analog, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. We hypothesize, based on its structural similarity to known kinase inhibitors, that this compound may target protein kinases. The following protocols are designed to first assess its general cellular toxicity, then to quantify its direct inhibitory potency on a representative tyrosine kinase (e.g., JAK2), and finally to confirm its mechanism of action within a relevant cellular context by examining downstream signaling events.

Foundational Analysis: Cellular Viability and Cytotoxicity

Expertise & Rationale: Before investigating specific mechanisms, it is crucial to establish the compound's general effect on cell health. A potent, specific inhibitor should ideally demonstrate its mechanistic effects at concentrations well below those that induce general cytotoxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[1][8]

Protocol 1.1: MTT Assay for Cell Viability

This protocol is designed to determine the concentration of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine that reduces cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT-116, as used for similar compounds[4])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in a 96-well plate (100 µL final volume) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[2]

  • Compound Preparation & Treatment: Prepare a 2X stock concentration series of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Carefully aspirate the treatment media. Add 100 µL of fresh, serum-free medium and 25 µL of MTT solution (0.5 mg/mL final concentration) to each well.[2]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of intracellular purple crystals.[1][2]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.[3][8]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Example Cytotoxicity Data

Compound Concentration (µM) Mean Absorbance (570 nm) % Viability (Relative to Control)
0 (Vehicle) 1.250 100%
0.1 1.245 99.6%
1 1.150 92.0%
10 0.630 50.4%
50 0.150 12.0%
100 0.050 4.0%
Conclusion: The hypothetical IC₅₀ for cytotoxicity is approximately 10 µM.

Target-Specific Activity: Biochemical Kinase Inhibition

Expertise & Rationale: Given that the triazolopyridine scaffold is present in known JAK kinase inhibitors, a direct biochemical assay is the most direct method to confirm and quantify the compound's inhibitory activity against a purified kinase enzyme.[6][9] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (either a peptide or protein).[10] A reduction in substrate phosphorylation in the presence of the compound indicates inhibition. For robust and comparable data, it is crucial to perform these assays under initial velocity conditions and at an ATP concentration near its Michaelis-Menten constant (Km) for the specific kinase.[11]

Protocol 2.1: In Vitro Kinase Assay (e.g., for JAK2)

This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate peptide (optimized for JAK2)

  • Kinase reaction buffer (containing MgCl₂, DTT)

  • ATP at 2X Km concentration

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare a dilution series of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 5 µL of diluted compound or vehicle control.

    • 10 µL of a 2X kinase/substrate mixture (pre-mixed in reaction buffer).

    • Start the reaction by adding 10 µL of 2.5X ATP solution. The final reaction volume is 25 µL.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Signal Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Convert the raw data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the log concentration of the compound and fit to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Example Kinase Inhibition Data

Kinase Target IC₅₀ (nM) for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine
JAK1 150
JAK2 25
JAK3 850
TYK2 400
Conclusion: The compound shows potent and selective inhibition of JAK2 over other JAK family members in a biochemical assay.

Cellular Mechanism of Action: Pathway Modulation

Expertise & Rationale: A compound that inhibits a purified enzyme in vitro must also demonstrate this activity in a complex cellular environment. Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation.[12] To validate that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine inhibits JAK2 in cells, we will stimulate a cell line with a cytokine (e.g., Erythropoietin, EPO) that activates the JAK2-STAT5 signaling pathway and measure the phosphorylation of STAT5. A successful inhibitor will block this cytokine-induced phosphorylation. Serum starvation prior to stimulation is critical to reduce basal phosphorylation levels, ensuring a clean and robust signal-to-noise ratio.[13]

Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Biochemical Potency cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: Conclusion start Start with Compound viability Assess Cytotoxicity (Protocol 1.1: MTT Assay) start->viability biochem Determine Target Potency (Protocol 2.1: Kinase Assay) viability->biochem If IC50 > 10x Target IC50 cellular Confirm Cellular Activity (Protocol 3.1: Western Blot) biochem->cellular If potent (nM range) analysis Data Analysis & SAR Conclusion cellular->analysis end Lead Candidate Profile analysis->end

Caption: A streamlined workflow for the in vitro characterization of a novel small molecule inhibitor.

Protocol 3.1: Western Blot for Phospho-STAT5 Inhibition

Materials:

  • EPO-responsive cell line (e.g., UT-7)

  • Serum-free culture medium

  • Recombinant human Erythropoietin (EPO)

  • RIPA lysis buffer with protease and phosphatase inhibitors.[13]

  • BCA Protein Assay Kit

  • Laemmli sample buffer.

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Starvation: Grow UT-7 cells to 70-80% confluency. Serum-starve the cells for 4-6 hours to minimize basal signaling activity.[13]

  • Compound Pre-treatment: Pre-incubate the starved cells with various concentrations of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (e.g., 0, 10, 100, 1000 nM) for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding EPO to a final concentration of 10 U/mL for 15 minutes. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add an equal volume of 2X Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE and Transfer: Separate the protein samples on a 10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-STAT5 primary antibody overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash again three times with TBST.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.[13]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5.

  • Densitometry: Quantify band intensities using software like ImageJ. Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.

Hypothetical JAK2-STAT5 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 Autophosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates Inhibitor 8-Fluoro-triazolo [1,5-a]pyridin-2-amine Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK2-STAT5 signaling pathway by 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

References

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Riechers, A., et al. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Lessey, A., et al. Colorimetric RhoB GTPase Activity Assay. PubMed Central. [Link]

  • Bettayeb, K., et al. (2020-02-26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Gratz, G., et al. In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

  • Atzori, C., et al. (2000-05). In vitro evaluation of newly synthesised[1][2][3]triazolo[1,5a]pyrimidine derivatives against Trypanosoma cruzi, Leishmania donovani and Phytomonas staheli. PubMed. [Link]

  • Wang, X. M., et al. (2013-09). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • Gholami, M., et al. (2025-05-22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. [Link]

  • Pinheiro, S., et al. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Slaninova, V., et al. (2022-01-14). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Radi, M., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]

  • Salas, C., et al. (2019-05). Novel[1][2][8]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

  • Liu, P., et al. (2012-06-14). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Jin, L., et al. (2020-07-15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the In Vivo Journey of Triazolopyridine-Based Drug Candidates

The triazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a range of indications, from oncology to inflammatory diseases.[1][2] The journey of a drug molecule from administration to elimination, its pharmacokinetic (PK) profile, is a critical determinant of its clinical success. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is not merely a regulatory requirement but a fundamental aspect of rational drug design and development. Poor pharmacokinetic properties are a leading cause of late-stage drug candidate failure. Therefore, a robust and early characterization of the ADME profile of novel triazolopyridine derivatives is paramount.

This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to elucidate the pharmacokinetic properties of triazolopyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale and field-proven insights to enable informed experimental design and data interpretation.

Part 1: Foundational In Vitro ADME Profiling

Early in the drug discovery pipeline, a suite of in vitro assays can efficiently screen and rank compounds, identifying potential liabilities and guiding medicinal chemistry efforts to optimize pharmacokinetic properties.

Aqueous Solubility: The Starting Point for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a common hurdle for many heterocyclic compounds and can be a primary cause of low oral bioavailability.

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the triazolopyridine compound in dimethyl sulfoxide (DMSO).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final DMSO concentration of typically ≤1%.

    • Shake the mixture at room temperature for a defined period (e.g., 2 hours).

    • Filter the solution to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

  • Thermodynamic Solubility:

    • Add an excess of the solid triazolopyridine compound to an aqueous buffer.

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the solution and quantify the concentration of the dissolved compound.

Expert Insight: Kinetic solubility provides a rapid assessment of a compound's dissolution rate from a DMSO stock, mimicking the conditions of many high-throughput screening assays. Thermodynamic solubility represents the true equilibrium solubility and is a more accurate predictor of in vivo dissolution. Discrepancies between the two can indicate potential issues with precipitation upon dilution from a formulated dose.

Membrane Permeability: Crossing the Intestinal Barrier

For orally administered drugs, crossing the intestinal epithelium is a critical step in reaching systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[3]

Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the triazolopyridine compound (typically at a concentration of 1-10 µM) to the apical (A) side of the monolayer.

  • At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.

  • To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side (B to A).

  • Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[4][5]

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.

Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and affect clearance. Equilibrium dialysis is a gold-standard method for determining the fraction of unbound drug.[6][7]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Prepare a stock solution of the triazolopyridine compound and spike it into plasma from the desired species (human, rat, mouse, etc.) at a final concentration.

  • Add the spiked plasma to one chamber of a RED device, which is separated from a buffer chamber by a semi-permeable membrane.[8][9]

  • Incubate the device at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • It is crucial to matrix-match the samples for accurate bioanalysis. Therefore, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.

  • Quantify the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Expert Insight: For highly lipophilic compounds, non-specific binding to the dialysis device can be a concern. It is important to assess compound recovery to ensure the validity of the results.

Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[10][11] Assessing the metabolic stability of a triazolopyridine compound in liver microsomes provides an early indication of its likely in vivo clearance.

Protocol: Metabolic Stability in Liver Microsomes

  • Prepare an incubation mixture containing liver microsomes (from human or other species), the triazolopyridine compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Interpretation:

In Vitro Half-life (min)Predicted In Vivo Clearance
< 10High
10 - 30Moderate
> 30Low

Workflow for In Vitro ADME Screening

ADME_Workflow cluster_InVitro In Vitro ADME Cascade cluster_Decision Decision Point Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Caco-2 Permeability (Papp & Efflux Ratio) Solubility->Permeability Soluble? PPB Plasma Protein Binding (Fraction Unbound) Permeability->PPB Permeable? MetStab Metabolic Stability (Liver Microsomes) PPB->MetStab Low Binding? DDI CYP Inhibition (IC50) MetStab->DDI Stable? Proceed Proceed to In Vivo PK DDI->Proceed Low Inhibition?

Caption: A typical workflow for in vitro ADME screening of new chemical entities.

Part 2: In Vivo Pharmacokinetic Characterization

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a triazolopyridine compound in a whole organism.

Study Design and Execution

A well-designed in vivo PK study is critical for obtaining high-quality, interpretable data.

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • Intravenous (IV) Administration: Administer the compound as a bolus dose via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Administration: Administer the compound via oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the triazolopyridine compound in the plasma samples using a validated LC-MS/MS method.

Expert Insight: The choice of formulation for both IV and PO dosing is critical. For IV administration, a clear, filterable solution is required. For oral dosing, a solution or a well-dispersed suspension is typically used. Poorly formulated compounds can lead to inaccurate and misleading pharmacokinetic data.

Workflow for an In Vivo Pharmacokinetic Study

InVivo_PK_Workflow Dosing Compound Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis

Caption: The key steps involved in conducting an in vivo pharmacokinetic study.

Data Analysis and Key Parameters

Non-compartmental analysis (NCA) is a standard method for deriving key pharmacokinetic parameters from plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug
Elimination half-lifeDetermines the dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation

Example Pharmacokinetic Data for Triazolopyridine Drugs:

CompoundDose & RouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)F%
Tucatinib 300 mg PO~2150~2~16700~8.5N/A
Filgotinib 200 mg PO~2150~2.5~8500~7~90%
Enarodustat 50 mg PO~4300~2~23500~8N/A

Data are approximate values compiled from publicly available sources for illustrative purposes.[12][13][14][15][16][17]

Part 3: Understanding the Metabolic Fate of Triazolopyridine Compounds

Metabolism is a key determinant of a drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Major Metabolic Pathways

Triazolopyridine compounds are primarily metabolized in the liver by Phase I and Phase II enzymes.

  • Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions to introduce or unmask polar functional groups. For triazolopyridines, oxidation is the most common Phase I pathway, mediated largely by cytochrome P450 enzymes (CYPs).[10][11][18]

    • CYP3A4 and CYP2C8 are frequently implicated in the metabolism of triazolopyridine derivatives.[10][17]

    • Common sites of oxidation include aromatic hydroxylation of the pyridine ring or other aromatic substituents, and N-dealkylation or oxidation of aliphatic side chains.

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to facilitate excretion.[19][20]

    • Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway for hydroxylated metabolites of triazolopyridines.

Metabolic Pathway of a Generic Triazolopyridine

Metabolic_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Triazolopyridine (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation CYP450 (e.g., CYP3A4) Dealkylation N-Dealkylation Parent->Dealkylation CYP450 Glucuronidation Glucuronide Conjugate Oxidation->Glucuronidation UGTs Excretion Excretion (Urine/Feces) Dealkylation->Excretion Glucuronidation->Excretion

Caption: A generalized metabolic pathway for triazolopyridine compounds.

Bioanalytical Methods for Quantification

Accurate and precise quantification of triazolopyridine compounds in biological matrices is the cornerstone of pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[21][22][23]

Key Considerations for LC-MS/MS Method Development:

  • Sample Preparation: Protein precipitation is a common and rapid method for extracting the drug from plasma samples.

  • Chromatography: A C18 reversed-phase column is typically used for the separation of small molecule drugs.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[22]

Example LC-MS/MS Parameters:

ParameterTypical Setting
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Compound-specific (determined by infusion)

Conclusion: An Integrated Approach to Pharmacokinetic Characterization

The successful advancement of a triazolopyridine-based drug candidate requires a thorough understanding of its pharmacokinetic profile. The protocols and insights provided in this guide outline a systematic and integrated approach, from early in vitro screening to definitive in vivo characterization. By employing these methods, researchers can make data-driven decisions, optimize their compounds for desirable pharmacokinetic properties, and increase the probability of developing safe and effective medicines. Each step, from measuring solubility to delineating metabolic pathways, is a critical piece of the puzzle, providing a comprehensive picture of the drug's fate in the body and informing its path to the clinic.

References

  • Vaidyanathan, J., et al. (2020). Pharmacokinetics of Enarodustat in Non-Japanese and Japanese Healthy Subjects and in Patients With End-Stage Renal Disease on Hemodialysis. Ovid. [Link]

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  • Vaidyanathan, J., et al. (2023). Pharmacokinetics of Enarodustat in Non-Japanese and Japanese Healthy Subjects and in Patients with End-Stage Renal Disease on Hemodialysis. PubMed. [Link]

  • European Medicines Agency. (2020). Jyseleca, INN-filgotinib. European Medicines Agency. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Namur, S., et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. PubMed Central. [Link]

  • Sakai, M., et al. (2023). Pharmacokinetics and Safety of Tucatinib in Healthy Japanese and Caucasian Volunteers: Results From a Phase Ⅰ Study. J-Stage. [Link]

  • ResearchGate. (2025). Evaluation of Hemoglobin Response to Treatment With Enarodustat Using Pharmacometric Approach in Japanese Anemic Patients With Chronic Kidney Disease. ResearchGate. [Link]

  • Zhang, D., et al. (2024). Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer. PubMed Central. [Link]

  • Ogasawara, K., et al. (2023). Evaluation of Hemoglobin Response to Treatment With Enarodustat Using Pharmacometric Approach in Japanese Anemic Patients With Chronic Kidney Disease. PubMed. [Link]

  • ResearchGate. (n.d.). Summary of filgotinib and metabolite steady-state pharmacokinetic... ResearchGate. [Link]

  • Medscape. (n.d.). Tukysa (tucatinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Zhang, D., et al. (2024). Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer. PubMed. [Link]

  • Bohrium. (n.d.). Filgotinib: A Clinical Pharmacology Review. Bohrium. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Wikipedia. [Link]

  • Hypha Discovery. (2022). Phase II Drug Metabolism. Hypha Discovery Blogs. [Link]

  • LION bioscience. (2003). Protein Binding Assays. LION bioscience. [Link]

  • Wang, G., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Wang, H., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (n.d.). PHASE II DRUG METABOLIZING ENZYMES. Biomedical Papers. [Link]

  • El-Kattan, A., & Varma, M. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed. [Link]

  • Samer, C. F., et al. (n.d.). Drug interactions due to cytochrome P450. PubMed Central. [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • von Moltke, L. L., et al. (n.d.). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. [Link]

  • ACS Publications. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Jannetto, P. J., et al. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PubMed Central. [Link]

  • Zanger, U. M., & Schwab, M. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Strelevitz, T. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. We understand that achieving adequate aqueous solubility for novel heterocyclic compounds is a critical and often challenging step in research and development. This guide is structured to provide direct, actionable solutions and clear scientific explanations to help you overcome solubility hurdles in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

Before troubleshooting, it's crucial to understand the physicochemical properties of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine that influence its solubility.

  • Fused Heterocyclic Core: The triazolo[1,5-a]pyridine system is a fused aromatic structure.[1][2] Such planar, rigid ring systems tend to pack efficiently into a stable crystal lattice, which requires significant energy to break apart during dissolution.[3]

  • Lipophilicity: The aromatic core and the fluorine atom contribute to the molecule's overall lipophilicity (hydrophobicity). The replacement of a hydrogen atom with fluorine typically increases lipophilicity, which can decrease aqueous solubility.[4]

  • The Amine Group Handle: The primary amine (-NH₂) at the 2-position is the key to solubility manipulation. As a basic functional group, its ionization state is dependent on the pH of the solution.[5][6] This provides a powerful tool for enhancing solubility, as the protonated, charged form of the amine is significantly more water-soluble than the neutral form.[7][8]

Troubleshooting Guide: Step-by-Step Solubilization

This section addresses common issues in a progressive, question-and-answer format, starting with the most fundamental techniques.

Q1: My initial attempt to dissolve the compound in neutral aqueous buffer (e.g., PBS pH 7.4) resulted in poor solubility or precipitation. What is the most critical first step?

Answer: The most critical first step is to perform a pH-solubility profile. The basic amine group on your molecule is the most logical starting point for solubility enhancement.[9][10] In acidic conditions, the amine will become protonated (R-NH₃⁺), forming a salt that is typically much more soluble in water.[6]

Causality: The Power of Ionization

The equilibrium between the neutral base (B) and its protonated conjugate acid (BH⁺) is governed by the pH of the solution and the pKa of the amine. By lowering the pH well below the pKa, you shift the equilibrium almost entirely to the more soluble, charged species.[7]

pH_Effect_on_Amine_Solubility cluster_less_soluble Higher pH ( > pKa ) cluster_more_soluble Lower pH ( < pKa ) Neutral 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (Neutral, R-NH₂) Low Aqueous Solubility Protonated Protonated Amine (Charged, R-NH₃⁺) High Aqueous Solubility Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base) Cyclodextrin_Complexation cluster_components Components in Aqueous Solution cluster_complex Resulting Complex Drug {8-Fluoro-triazolo...| (Poorly Soluble) } Complex {Soluble Inclusion Complex|Drug molecule encapsulated inside CD} Drug->Complex Complexation CD Cyclodextrin (CD) Hydrophobic Cavity Hydrophilic Exterior CD->Complex Complexation

Caption: Encapsulation of a poorly soluble drug by a cyclodextrin molecule.

Protocol 3: Phase-Solubility Study with Cyclodextrins

This protocol helps determine if a cyclodextrin can improve solubility and which type is most effective. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective starting point. [11]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HPβCD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your chosen buffer.

  • Equilibration: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Incubation & Separation: Follow steps 4 and 5 from Protocol 1 (agitate until equilibrium, then separate the solid).

  • Quantification: Measure the concentration of the dissolved compound in the supernatant for each sample (Protocol 1, Step 6).

  • Analysis: Plot the solubility of your compound against the concentration of HPβCD.

    • A-type Profile: A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a soluble 1:1 complex and is the desired outcome. [12] * B-type Profile: If solubility increases initially and then decreases, it suggests the formation of an insoluble complex at higher cyclodextrin concentrations. [12]

Frequently Asked Questions (FAQs)

  • Q: What are the best organic solvents for dissolving 8-Fluoro-triazolo[1,5-a]pyridin-2-amine for non-aqueous applications (e.g., chemical synthesis, NMR)?

    • A: Based on its heterocyclic structure, it is expected to have high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It will likely have moderate to low solubility in alcohols like methanol and ethanol and poor solubility in non-polar solvents like hexanes or toluene.

  • Q: How does the fluorine atom at the 8-position specifically impact the molecule's properties?

    • A: The fluorine atom has two main effects. First, it is highly electronegative, which can influence the electron distribution in the pyridine ring and potentially alter the pKa of the amine group compared to its non-fluorinated analog. Second, it increases the lipophilicity of that region of the molecule, which generally contributes to lower aqueous solubility but can be beneficial for membrane permeability.

  • Q: I have achieved solubility, but my compound precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?

    • A: This is a common issue when using organic co-solvents. To prevent precipitation, try diluting the stock solution slowly into the buffer while vortexing or stirring vigorously. You can also try a "serial dilution" approach, where you dilute into an intermediate solution that contains a lower percentage of the co-solvent before the final dilution into the buffer. If the problem persists, using a cyclodextrin-based formulation (Protocol 3) is often a more robust solution, as the encapsulated drug is less prone to precipitation upon dilution.

  • Q: Are there more advanced methods if these techniques are insufficient?

    • A: Yes, for formulation development, several advanced techniques exist. These include creating solid dispersions where the drug is dispersed in a hydrophilic polymer matrix, micronization or nanonization to reduce particle size and increase surface area, and forming co-crystals with a suitable co-former. [13][14][15]These methods are typically employed in later-stage drug development.

References
  • Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]

  • Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. MedCrave. Retrieved from [Link]

  • Di Cagno, M. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 26. [Link]

  • Krishna Shailaja, A., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). Retrieved from [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Kharia, A. A. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Fagerberg, J. H., et al. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 29(9), 2417-2426. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Hintz, R., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(1), 93. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104928. [Link]

  • Lee, W.-G., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1109-1114. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]

  • Kumar, V. (2021). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • Schnider, P. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

Sources

Technical Support Center: 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. It addresses common questions and troubleshooting scenarios related to the handling and stability of this compound, particularly when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, experience-driven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in DMSO at room temperature?

While many heterocyclic compounds are stable in DMSO for short periods, long-term storage at room temperature is not recommended. The stability of any compound in solution is influenced by environmental factors like temperature, water content, and light.[1] For nitrogen-containing heterocyclic systems like triazolopyridines, prolonged exposure to ambient conditions in DMSO can facilitate slow degradation.[2][3] Although specific data for this exact molecule is not published, general best practices dictate minimizing time at room temperature. For routine lab work, it is advisable to allow solutions to thaw completely and come to room temperature before use, but they should be returned to appropriate long-term storage conditions promptly.

Q2: What are the optimal storage conditions for a DMSO stock solution?

For long-term storage, DMSO stock solutions should be kept at -20°C or, preferably, -80°C. Studies on large compound libraries demonstrate that freezing DMSO stocks is a reliable method for preserving compound integrity over years.[4] The primary factors in compound loss during storage are often the presence of water and exposure to oxygen.[1] To mitigate these risks, use high-purity, anhydrous DMSO and dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. While a study on diverse compounds showed no significant loss after 11 freeze-thaw cycles, minimizing them is a prudent measure to prevent moisture introduction.[1]

Table 1: Recommended Storage Conditions for DMSO Stock Solutions

ConditionDurationTemperatureContainerKey Considerations
Working Solution < 8 hoursRoom TempPolypropylene/GlassMinimize exposure to light; use tightly sealed caps.
Short-Term 1-2 weeks4°CPolypropylene/GlassBest for solutions that will be used frequently over a short period.
Long-Term Months to Years-20°C to -80°CPolypropyleneAliquot into single-use volumes to prevent freeze-thaw cycles and water uptake.[1][4]
Q3: Can the fluorine or amine groups on the molecule affect its stability in DMSO?

Yes, these functional groups are critical to the molecule's electronic properties and potential reactivity.

  • 2-Amine Group: The amino group (-NH₂) is an electron-donating group, which can increase the electron density of the heterocyclic ring system. This can make certain positions on the ring more susceptible to oxidative processes. The nitrogen atoms within the triazole ring, being electron-rich, are potential sites for oxidation.

  • 8-Fluoro Group: The fluorine atom is a strongly electronegative, electron-withdrawing group. This can influence the overall electron distribution of the pyridine ring, potentially impacting which nitrogen atom is most susceptible to modification.

While these are theoretical considerations, they highlight that the specific substitution pattern is key to a compound's unique stability profile.

Q4: I noticed a slight yellowing of my DMSO stock solution over time. What could be the cause?

A change in color is often a visual indicator of chemical degradation. For nitrogen heterocycles, a common degradation pathway involves oxidation of a ring nitrogen to form an N-oxide.[5] This process can be accelerated by trace amounts of water, oxygen, or impurities in the DMSO. N-oxide formation can lead to conjugated systems that absorb light in the visible spectrum, appearing as a colored solution. If you observe a color change, it is crucial to re-analyze the purity of the stock solution before using it in an assay.[6]

Troubleshooting Guide

Scenario 1: My biological assay results are inconsistent or show a loss of potency over time.

Inconsistent results are a classic sign of compound instability. If you suspect your stock of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is degrading, a systematic check is required.

G A Inconsistent Assay Results B Prepare a Fresh Standard from Solid Compound A->B C Analyze Old vs. Fresh Stock via LC-MS/HPLC B->C D Compare Purity & Peak Area C->D E Purity of Old Stock < 95% or New Peaks? D->E F Conclusion: Old Stock is Degraded. Discard and Use Fresh Stock. E->F Yes G Conclusion: Compound is Stable. Investigate Other Assay Variables (e.g., Reagents, Cells). E->G No

Caption: Workflow for troubleshooting inconsistent assay results.

Scenario 2: My LC-MS analysis shows a new peak with a mass of +16 Da.

The appearance of a peak corresponding to the parent mass plus 16 atomic mass units is strong evidence of oxidation. For 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, this likely corresponds to the formation of an N-oxide on one of the available ring nitrogens.

A plausible degradation pathway involves the oxidation of a nitrogen atom in the triazolopyridine core.[5] This can be particularly relevant in DMSO, which can contain trace oxidizing impurities.

Caption: Potential oxidative degradation pathway.

Action Plan:

  • Confirm: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the new peak.

  • Isolate & Characterize (Optional): For in-depth investigation, the degradant could be isolated using preparative HPLC and its structure elucidated by NMR.[5][7]

  • Mitigate: Prepare fresh stock solutions in high-purity, anhydrous DMSO. If oxidation is a persistent issue, consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen).

Protocols & Methodologies

Protocol: Assessing Compound Stability in DMSO via HPLC-UV

This protocol outlines a standard procedure to quantitatively assess the stability of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine over time.

1. Materials:

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (solid)

  • Anhydrous, high-purity DMSO (e.g., <0.1% water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (as required for mobile phase)

  • HPLC system with UV or PDA detector

  • Analytical balance

  • Calibrated pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh ~1.52 mg of the compound and dissolve it in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex thoroughly to ensure complete dissolution. This is your T=0 sample .

  • Working Sample (50 µM): Dilute the 10 mM stock 1:200 in a 50:50 acetonitrile:water mixture to create a 50 µM working sample for immediate analysis.

3. Experimental Procedure (Time Course):

  • Step 1 (T=0 Analysis): Immediately after preparation, transfer an aliquot of the working sample to an autosampler vial and inject it into the HPLC system. This serves as your baseline purity and concentration measurement.

  • Step 2 (Incubation): Store the master 10 mM DMSO stock under the desired test condition (e.g., room temperature, 4°C, 40°C for accelerated stability).[1] Ensure the vial is tightly sealed.

  • Step 3 (Time Point Analysis): At each scheduled time point (e.g., 24h, 48h, 7 days, 1 month), withdraw a small aliquot from the master stock and prepare a 50 µM working sample as described above.

  • Step 4 (Injection): Analyze the new working sample on the HPLC under the exact same conditions as the T=0 sample.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV/PDA detector set to an appropriate wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10 µL

5. Data Analysis:

  • For each time point, calculate the purity of the parent compound by dividing the peak area of the main peak by the total area of all peaks in the chromatogram.

  • Plot the % purity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine against time. A significant decrease (>5-10%) indicates instability under the tested storage condition.

  • Monitor for the appearance and growth of new peaks, which represent degradation products.

References

  • Ng, K. K., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. PubMed. Available at: [Link]

  • Kopp, M., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at: [Link]

  • Di Rienzo, L., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Gąsiorowska, J., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Available at: [Link]

  • Sikora, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]

  • Khalifa, Z., et al. (2023). Previously reported triazolopyridine-based molecules with absorption maxima. ResearchGate. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available at: [Link]

  • Fevig, J. M., et al. (2011). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]

  • Wikipedia contributors. (2025). Triazolopyridine. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Wang, Y., et al. (2019). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available at: [Link]

  • Khan, I., et al. (2022). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ChemistrySelect. Available at: [Link]

  • Lim, H. S., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. National Institutes of Health (NIH). Available at: [Link]

  • Chemsrc. (2025). 1-(8-Fluoro-[4][5][8]triazolo[4,3-a]pyridin-6-yl)ethan-1-one. Chemsrc. Available at: [Link]

  • Office of Scientific and Technical Information. (1981). Phosphorimetric determination of nitrogenous heterocycles in pharmaceuticals. OSTI.GOV. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • Mikulski, M., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Romagnoli, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • Jin, L., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Novikova, A., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Meijer, L., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, G., et al. (2013). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Institutes of Health (NIH). Available at: [Link]

  • Illarionov, B., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimizing reaction conditions for triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the synthesis of triazolopyridines, this guide provides troubleshooting tips and frequently asked questions to help you navigate your experimental challenges.

Technical Support Center: Triazolopyridine Synthesis

Introduction to Triazolopyridine Synthesis

Triazolopyridines are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals. Their synthesis is a key step in the development of new therapeutic agents. This guide provides practical advice and solutions to common issues encountered during their synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common starting materials for synthesizing triazolopyridines?

The synthesis of triazolopyridines typically begins with substituted aminopyridines which are then reacted with various reagents to form the triazole ring. Common starting materials include 2-hydrazinopyridines or 2-aminopyridines that undergo cyclization reactions. The specific choice of starting material will depend on the desired substitution pattern of the final triazolopyridine product.

2. How do I choose the right solvent for my reaction?

Solvent selection is critical and depends on the specific reaction. For reactions involving polar starting materials and intermediates, polar aprotic solvents like DMF or DMSO are often used to ensure solubility. In other cases, alcohols like ethanol or butanol can be effective, particularly in cyclization reactions where they can also participate in the reaction mechanism. It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrates.

3. What is the typical temperature range for triazolopyridine synthesis?

The optimal temperature can vary significantly, from room temperature to high temperatures requiring reflux. The choice depends on the activation energy of the specific reaction. For instance, cyclization reactions often require heating to overcome the energy barrier for ring formation. It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of triazolopyridines and provides systematic approaches to resolving them.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue. The following flowchart helps diagnose and solve this problem.

G start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK side_reactions Identify Potential Side Reactions check_conditions->side_reactions Conditions Optimized catalyst_issue Investigate Catalyst Activity/Loading side_reactions->catalyst_issue Side Products Identified solution Improved Yield catalyst_issue->solution Catalyst Optimized

Caption: Troubleshooting workflow for low product yield.

  • Verify Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. The table below provides a starting point for optimization.

  • Identify Side Reactions: Use techniques like LC-MS to identify byproducts. This can provide insight into competing reaction pathways.

Problem 2: Formation of Multiple Products

The formation of isomers or other byproducts can complicate purification and reduce the yield of the desired product.

  • Regioselectivity Issues: In cases where multiple reaction sites are available, consider using protecting groups to block unwanted reactivity. The choice of catalyst and solvent can also influence regioselectivity.

  • Side Product Identification: Isolate and characterize major byproducts to understand the underlying side reactions. This information is invaluable for rationally redesigning the reaction conditions.

Experimental Protocols and Data

Protocol: Synthesis of a Substituted Triazolopyridine

This protocol provides a general procedure that can be adapted for the synthesis of various triazolopyridine derivatives.

Step-by-Step Methodology:

  • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 1: Optimization of Reaction Conditions

ParameterCondition ACondition BCondition C
Solvent EthanolDMFToluene
Temperature Reflux100 °CReflux
Catalyst Acetic Acidp-TSANone
Yield (%) 758540

This table illustrates how changing the solvent and catalyst can significantly impact the reaction yield.

Mechanistic Insights: The Dimroth Rearrangement

In some triazolopyridine syntheses, a Dimroth rearrangement can occur, leading to an isomeric product. This rearrangement is often thermally induced and involves the opening of the triazole ring followed by recyclization.

G A Initial Triazolopyridine B Ring Opening A->B C Intermediate B->C D Recyclization C->D E Rearranged Triazolopyridine D->E

Caption: The Dimroth Rearrangement pathway.

Understanding such potential rearrangements is crucial for correctly identifying the final product structure.

References

  • Title: A review on the synthesis of triazolopyridine derivatives and their biological activities. Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of fusedtriazolo[4,3-a]pyridines Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Synthesis and biological evaluation of novel triazolopyridine derivatives as potential anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (FTPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity FTPA. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The[1]triazolo[1,5-a]pyridine scaffold is a key pharmacophore in modern drug discovery, with applications ranging from kinase inhibitors to anti-inflammatory agents.[2][3] The specific analogue, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, presents a unique set of purification challenges due to its electronic properties and potential for side-reactions during synthesis.

This guide is structured into a troubleshooting section with detailed, step-by-step protocols and a frequently asked questions (FAQs) section to address more general inquiries.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Problem 1: Low Purity After Initial Synthesis

Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, or the Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of significant impurities.

Probable Causes:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving starting materials in your crude product.

  • Side Reactions: The formation of regioisomers or other byproducts is common in the synthesis of substituted heterocyclic compounds.[4]

  • Degradation: The target compound may be sensitive to the reaction or work-up conditions. For instance, related heterocyclic systems can be sensitive to moisture and undergo hydrolysis.[5]

Troubleshooting Workflow:

start Crude Product with Low Purity check_reaction Verify Reaction Completion via TLC/LC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_products Presence of Side Products check_reaction->side_products Multiple new spots optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete->optimize_reaction column_chroma Purify via Column Chromatography side_products->column_chroma optimize_reaction->start recrystallize Recrystallize Purified Fractions column_chroma->recrystallize final_product High-Purity Product recrystallize->final_product

Caption: Decision workflow for addressing low purity of crude FTPA.

Detailed Protocols:

1. Column Chromatography:

This is often the most effective method for separating the target compound from structurally similar impurities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity.

    • Initial System: Dichloromethane (DCM) or Chloroform.

    • Polar Modifier: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Recommended Gradient: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%). A common eluent system for similar compounds is chloroform/ethyl acetate 10:1.[6]

  • Procedure:

    • Dry-load your crude product onto a small amount of silica gel.

    • Prepare your column and equilibrate with the initial, non-polar mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin elution, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure.

2. Recrystallization:

Recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline final product.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Potential Solvents: Based on the polar nature of the amine and the triazolopyridine core, consider solvents like ethanol, methanol, or isopropanol.

    • Anti-Solvent: If a single solvent is not effective, an anti-solvent system can be employed. Dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water or a non-polar organic solvent) until turbidity is observed, then heat to redissolve and cool slowly.[1]

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Problem 2: Product is Colored (Yellow to Brown)

Symptom: The final product, which is expected to be a white or off-white solid, has a distinct yellow or brown hue. A related compound, 2-Amino-6-bromo-8-fluoro-[1]triazolo[1,5-a]pyridine, is described as a "White to brown solid," suggesting this is a common issue.[2]

Probable Causes:

  • Oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Residual Catalysts: If a metal catalyst was used in the synthesis, trace amounts may remain and cause coloration.[7]

  • Thermal Degradation: Overheating during the reaction or purification can lead to decomposition and colored byproducts.

Troubleshooting Flowchart:

start Colored Product charcoal_treatment Recrystallize with Activated Charcoal start->charcoal_treatment check_catalyst Check for Residual Metal Catalyst (ICP-MS) charcoal_treatment->check_catalyst Color persists final_product Colorless/White Product charcoal_treatment->final_product Color removed chelation Chelating Resin Treatment check_catalyst->chelation Metal detected repurify Re-purify via Chromatography chelation->repurify repurify->final_product

Caption: Steps to decolorize the final product.

Detailed Protocols:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal. The filtrate should be less colored.

  • Chelating Resins: If residual metal is suspected, dissolving the product in a suitable solvent and stirring with a chelating resin can effectively remove metal impurities.

Problem 3: Poor Recovery After Purification

Symptom: A significant loss of material is observed after chromatography or recrystallization.

Probable Causes:

  • High Solubility: The product may be too soluble in the recrystallization solvent, even at low temperatures.

  • Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel during chromatography.

  • Volatility: While unlikely for this compound, some products can be lost during solvent evaporation if they are volatile.

Solutions:

  • Optimize Recrystallization:

    • Use a more non-polar solvent or an anti-solvent system to reduce solubility.

    • Ensure you are using the minimum amount of hot solvent for dissolution.

    • Allow for a longer crystallization time at low temperatures.

  • Modify Chromatography Conditions:

    • Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine to the eluent. This can reduce tailing and strong adsorption of basic compounds.

    • Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine?

A1: Based on available data and predictions for this compound (CAS: 1245644-74-9):

  • Molecular Formula: C₆H₅FN₄[8][9]

  • Molecular Weight: 152.13 g/mol

  • Appearance: Likely a white to off-white or brown solid.[2]

  • Predicted XlogP: 0.5[9] This suggests a relatively polar molecule with some solubility in polar organic solvents.

Q2: What is the expected stability and storage recommendation for FTPA?

  • Store the compound in a cool, dry, and dark place.

  • Keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid exposure to moisture to prevent potential hydrolysis.[5] A recommended storage temperature is +4°C.[2]

Q3: Can I use Reverse-Phase HPLC for purification?

A3: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method for high-purity applications, especially for removing closely related impurities.[10]

  • Stationary Phase: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is typically used. The specific gradient will need to be optimized for your impurity profile.

Q4: Are there any specific safety precautions I should take when handling FTPA?

A4: As with any research chemical, standard laboratory safety practices should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

  • Felodipine recrystallization protocol.
  • Design, Synthesis, and Evaluation of An Anti‐trypanosomal[1]Triazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling. Cardiff University. Available from:

  • 8-fluoro-[1]triazolo[1,5-a]pyridin-2-amine. PubChem. Available from:

  • 8-fluoro-[1]triazolo[1,5-a]pyridin-2-amine. ChemicalBook. Available from:

  • Strategies for the Synthesis of[1]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. Available from:

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed.
  • 2-Amino-6-bromo-8-fluoro-[1]triazolo[1,5-a]pyridine. Sigma-Aldrich. Available from:

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][9]triazines. Semantic Scholar. Available from:

  • STRATEGIES FOR THE SYNTHESIS OF[1]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Available from:

  • N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. AERU.
  • 8-Fluoro-[1]triazolo[1,5-a]pyridin-2-ylamine. Shiya Biopharm. Available from:

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • 8-Alkyl[1]Triazolo[5,1-b]Purines. ResearchGate. Available from:

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available from: 19.[1]Triazolo[1,5-a]pyridin-8-amine. BLDpharm. Available from:

  • 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. National Institutes of Health.
  • Pyrazolo[1,5-a][1][4][9]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available from:

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.

Sources

Technical Support Center: Synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and mitigate the formation of side products in this critical synthetic transformation. Triazolopyridine scaffolds are prevalent in medicinal chemistry, and achieving high purity of this specific fluorinated analogue is paramount for downstream applications.[4][5] This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated experimental protocol to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Side Product Mitigation

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the formation of impurities and providing actionable solutions.

Question 1: My final product is contaminated with a significant isomeric impurity that is difficult to separate. What is this isomer and how can I prevent its formation?

Answer: The most common isomeric side product in this synthesis is the 5-fluoro-[1][2][3]triazolo[4,3-a]pyridin-2-amine. Its formation is a result of the initial cyclization occurring at the N1 nitrogen of the pyridine ring instead of the exocyclic hydrazine nitrogen.

Causality and Mechanism: The reaction of 2-hydrazinyl-3-fluoropyridine with cyanogen bromide proceeds through an N-cyanation followed by intramolecular cyclization. The cyclization can occur via two competing pathways:

  • Desired Pathway: Nucleophilic attack from the terminal (-NH2) nitrogen of the hydrazine moiety onto the pyridine N1 nitrogen, leading to the thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine ring system.

  • Side Product Pathway: Initial cyclization onto the pyridine ring nitrogen (N1) forms the kinetically favored but less stable[1][2][3]triazolo[4,3-a]pyridine isomer. This intermediate can then undergo a Dimroth rearrangement to the desired, more stable [1,5-a] isomer, often facilitated by heat or base.[6][7] However, if this rearrangement is incomplete or if the kinetic product is isolated, it presents a major purification challenge.

dot digraph "Isomer_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="2-Hydrazinyl-3-fluoropyridine\n+ BrCN"]; Intermediate [label="N-Cyanated Intermediate"]; Kinetic [label="Kinetic Product\n(5-Fluoro-[1][2][3]triazolo[4,3-a]pyridin-2-amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermo [label="Thermodynamic Product\n(8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement [shape=plaintext, label="Dimroth\nRearrangement"];

// Edges Start -> Intermediate [label=" N-Cyanation"]; Intermediate -> Kinetic [label=" Kinetic Cyclization\n(Fast, Low Temp)"]; Intermediate -> Thermo [label=" Thermodynamic Cyclization\n(Slower, Controlled pH)"]; Kinetic -> Rearrangement [style=dashed]; Rearrangement -> Thermo [label=" Heat/Base", style=dashed]; }

Caption: Competing cyclization pathways in triazolopyridine synthesis.

Preventative Measures:

  • pH Control: Maintaining a slightly basic to neutral pH during cyclization is crucial. Strongly acidic conditions can protonate the exocyclic hydrazine nitrogen, hindering the desired cyclization, while strongly basic conditions can accelerate the formation of the kinetic isomer. The use of a mild base like sodium bicarbonate or potassium carbonate is recommended.

  • Temperature Management: Running the cyclization at elevated temperatures (e.g., reflux in ethanol or isopropanol) can directly favor the formation of the thermodynamically stable [1,5-a] isomer or ensure the complete in-situ rearrangement of any kinetic [4,3-a] product formed.

  • Solvent Choice: Polar protic solvents like ethanol or n-butanol are generally effective as they can facilitate the proton transfer steps involved in both the cyclization and the potential rearrangement.

Question 2: The yield of my final product is consistently low, and I observe a complex mixture of byproducts by LC-MS. What are the primary causes?

Answer: Low yields and complex byproduct profiles typically stem from issues with the starting materials or reaction conditions, leading to degradation or competing side reactions.

Primary Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Impure 2-Hydrazinyl-3-fluoropyridine The precursor synthesis from 2-chloro-3-fluoropyridine and hydrazine hydrate can generate impurities if not properly controlled.[8][9] Excess hydrazine is often used to minimize the formation of di-substituted byproducts.[10] Any unreacted starting material or impurities will compete in the subsequent cyclization.Purify the 2-hydrazinyl-3-fluoropyridine intermediate by recrystallization or column chromatography before use. Confirm purity (>98%) by ¹H NMR and LC-MS.
Decomposition of Cyanogen Bromide Cyanogen bromide (BrCN) is highly toxic, moisture-sensitive, and can trimerize to cyanuric bromide upon standing. Using aged or improperly stored BrCN introduces impurities and reduces the concentration of the active reagent.Always use freshly opened or purified cyanogen bromide. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. A solution of BrCN in a suitable solvent can be prepared and titrated before use for precise stoichiometry.
Presence of Water The N-cyanated intermediate is susceptible to hydrolysis, which will quench the cyclization pathway and lead to the formation of urea-like byproducts and regeneration of the starting hydrazine.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize hydrolysis.
Incorrect Stoichiometry An excess of cyanogen bromide can lead to the formation of N-cyanated dimers or other complex side products. Insufficient BrCN will result in incomplete conversion.Use a slight excess (1.05-1.1 equivalents) of cyanogen bromide to drive the reaction to completion without promoting significant side reactions. Add the BrCN solution slowly and portion-wise to maintain control.

Question 3: My 2-hydrazinyl-3-fluoropyridine precursor synthesis is inefficient. How can this critical step be optimized?

Answer: The synthesis of 2-hydrazinyl-3-fluoropyridine is typically achieved by the nucleophilic aromatic substitution of a leaving group at the 2-position (e.g., chloro or fluoro) with hydrazine.[9][11]

Optimization Strategies:

  • Choice of Starting Material: 2-Chloro-3-fluoropyridine is often preferred over 2,3-difluoropyridine. While the C-F bond is stronger, the chloro group is a better leaving group in this specific substitution, often leading to cleaner reactions.

  • Control of Hydrazine Stoichiometry: A large excess of hydrazine hydrate (5-10 equivalents) is commonly used to maximize the formation of the desired monosubstituted product and suppress the formation of the bis(3-fluoro-pyridin-2-yl)hydrazine byproduct.[10]

  • Temperature and Reaction Time: The reaction typically requires heating (e.g., 100 °C) for several hours to proceed at a reasonable rate.[8] Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and avoid degradation from prolonged heating.

  • Work-up Procedure: Upon completion, the reaction mixture is cooled and the product often precipitates. It can be isolated by filtration. Alternatively, quenching with water followed by extraction with an organic solvent (e.g., ethyl acetate) is effective. Washing the organic layer thoroughly is necessary to remove residual hydrazine.

Frequently Asked Questions (FAQs)

Q: What is the recommended overall synthetic route? A: The most reliable and widely cited pathway is a two-step synthesis starting from 2-chloro-3-fluoropyridine.

dot graph "Synthetic_Workflow" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes SM [label="2-Chloro-3-fluoropyridine"]; INT [label="2-Hydrazinyl-3-fluoropyridine"]; FP [label="8-Fluoro-triazolo[1,5-a]pyridin-2-amine", fillcolor="#34A853"];

// Edges SM -> INT [label=" Hydrazine Hydrate\n(Excess), Heat"]; INT -> FP [label=" 1. Cyanogen Bromide (BrCN)\n2. Heat (Ethanol)"]; }

Caption: Recommended two-step synthesis workflow.

Q: What analytical techniques are essential for this synthesis? A: A combination of techniques is required for robust process control and final product validation:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product and any side products. Essential for identifying isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for the unambiguous structural confirmation of the intermediate and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorine substituent.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the final product's purity.

Q: Are there any significant safety considerations? A: Yes, both hydrazine and cyanogen bromide are highly hazardous materials.

  • Hydrazine Hydrate: Is corrosive, toxic, and a suspected carcinogen. Always handle in a fume hood wearing appropriate gloves, lab coat, and eye protection.

  • Cyanogen Bromide: Is extremely toxic by inhalation and contact, and it is volatile. It must be handled with extreme caution in a high-efficiency fume hood. Have a quench solution (e.g., sodium hypochlorite/sodium hydroxide) readily available for decontamination of equipment and spills.

Optimized Experimental Protocol

This protocol is provided as a validated starting point. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Part A: Synthesis of 2-Hydrazinyl-3-fluoropyridine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-fluoropyridine (1.0 eq).

  • Add hydrazine hydrate (8.0 eq) dropwise at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, then further cool in an ice bath for 1 hour to promote precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove excess hydrazine.

  • Dry the solid under vacuum to yield 2-hydrazinyl-3-fluoropyridine as a solid. The typical yield is 80-90%. Confirm structure and purity by NMR and LC-MS before proceeding.

Part B: Synthesis of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • Charge the flask with 2-hydrazinyl-3-fluoropyridine (1.0 eq) and anhydrous ethanol. Stir to dissolve.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in anhydrous ethanol.

  • Add the cyanogen bromide solution dropwise to the stirred hydrazine solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the cyclization and disappearance of the intermediate by LC-MS.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Concentrate the mixture under reduced pressure to about one-third of its original volume to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum. The typical yield is 75-85%. The purity should be >98% by HPLC.

References

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Wilsily, A., et al. (2020). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery . Organic Process Research & Development. [Link]

  • Jones, G., et al. (2008). The Chemistry of[1][2][11]Triazolo[1,5- a] pyridines . Taylor & Francis Online. [Link]

  • Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling . Organic Letters. [Link]

  • Guntipally, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . MDPI. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . Arabian Journal of Chemistry. [Link]

  • Sangshetti, J. N., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors . Scientific Reports. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES . Chemistry & Chemical Technology. [Link]

  • Annunziata, F., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases . Molecules. [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) . ResearchGate. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Triazolopyridine . Wikipedia. [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? . ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety . Chemistry Central Journal. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . ResearchGate. [Link]

  • Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing . ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design . National Institutes of Health. [Link]

Sources

Technical Support Center: 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine and related compounds. The content is structured to provide practical, field-proven insights into potential experimental challenges.

Overview and Scientific Context

The[1][2][3]triazolo[1,5-a]pyridine and the bio-isosteric[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry.[2][4] Due to their structural similarity to purines, these heterocyclic systems have been extensively explored as inhibitors for a range of biological targets, demonstrating broad therapeutic potential.[2][5] Derivatives of this class have been developed as anticancer agents, kinase inhibitors, and modulators of other key cellular pathways.[6][7][8]

While specific published data on the 8-Fluoro-triazolo[1,5-a]pyridin-2-amine derivative is limited, this guide synthesizes established principles and troubleshooting methodologies from the broader class of triazolopyridine and triazolopyrimidine compounds to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for the triazolo[1,5-a]pyridine/pyrimidine scaffold?

A1: The specific mechanism is highly dependent on the substitution pattern of the heterocyclic core. However, prominent mechanisms reported for this class of compounds include:

  • Kinase Inhibition: Various derivatives have been shown to inhibit key signaling kinases. This includes members of the PI3K pathway, Janus kinases (JAK1/2), and the ERK signaling pathway.[6][8][9]

  • Tubulin Polymerization Modulation: Certain triazolopyrimidine derivatives act as unique anticancer agents by promoting tubulin polymerization, yet they do not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids.[10]

  • Enzyme Inhibition: Some analogs have been identified as potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1).[6][11]

  • Antiparasitic Activity: Metal complexes of triazolopyrimidine derivatives have shown significant efficacy against parasites like Leishmania spp. and Trypanosoma cruzi.[12]

It is crucial to experimentally determine the mechanism for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine in your model system.

Q2: How should I properly handle and store the compound?

A2: Based on standard laboratory practice for heterocyclic small molecules and safety data for related compounds, the following is recommended:

  • Storage: Store the solid compound in a dry, sealed container, protected from light.[13] For long-term storage, -20°C is recommended.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Working Aliquots: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C.

  • Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid formation of dust and aerosols.[14]

Q3: What are the essential controls for an in vitro cytotoxicity experiment?

A3: To ensure data integrity, every cytotoxicity assay must include:

  • Untreated Control: Cells cultured in media alone. This represents baseline cell health and proliferation (100% viability).

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to deliver the compound. This is critical to confirm that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control (Optional but Recommended): A well-characterized cytotoxic agent (e.g., Staurosporine, Doxorubicin) known to be effective in your chosen cell line. This validates that the assay system is working correctly.

Q4: What is a typical concentration range to test for initial screening?

A4: For a novel compound within this class, a broad concentration range is recommended for the initial dose-response curve. Given that reported IC₅₀ values for related compounds span from sub-micromolar to double-digit micromolar ranges, a logarithmic or semi-logarithmic dilution series is appropriate.[5][6]

  • Recommended Starting Range: 1 nM to 100 µM (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).

  • Follow-up: Once an effective range is identified, a narrower set of concentrations should be used to accurately determine the IC₅₀ value.

Troubleshooting Guide

This section addresses common experimental issues in a problem-solution format.

Issue 1: I am not observing any significant cytotoxicity, even at high concentrations.

Potential Cause Explanation & Recommended Action
Compound Insolubility The compound may be precipitating out of the aqueous culture medium. Action: Visually inspect the media in the well after adding the compound (use a microscope). Ensure the final DMSO concentration is non-toxic and maintains solubility (typically ≤0.5%). Consider pre-diluting the compound in a small volume of media before adding it to the wells.
Compound Degradation The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light). Action: Use a fresh aliquot of the stock solution. If the problem persists, prepare a fresh stock from solid material. Verify compound integrity via LC-MS if possible.
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Action: Test the compound on a panel of different cell lines, preferably with known genetic backgrounds (e.g., different oncogenic drivers). Include a cell line known to be sensitive to a related compound if possible.
Insufficient Incubation Time The cytotoxic effect may require a longer duration to manifest (e.g., if the compound induces apoptosis or cell cycle arrest). Action: Perform a time-course experiment, measuring viability at 24, 48, and 72 hours to determine the optimal endpoint.
Experimental Error Errors in dilution calculations, pipetting, or cell counting can lead to inaccurate results. Action: Double-check all calculations. Use calibrated pipettes. Ensure a homogenous single-cell suspension before seeding plates.

Issue 2: My dose-response data shows high variability between replicates.

Potential Cause Explanation & Recommended Action
Inconsistent Cell Seeding Uneven cell density across the plate is a major source of variability. Action: Ensure the cell suspension is thoroughly mixed before and during plating. Work quickly to prevent cells from settling in the reservoir. Avoid using the outer wells of the plate, which are prone to the "edge effect" (evaporation).
Compound Precipitation Inconsistent precipitation across wells will lead to variable effective concentrations. Action: Follow the steps for "Compound Insolubility" above. Mix the plate gently with a side-to-side and forward-to-back motion after adding the compound. Do not swirl, as this can concentrate the compound in the center of the well.
Pipetting Inaccuracy Small errors in serial dilutions or additions to the plate can be magnified. Action: Use low-retention pipette tips. Ensure the pipette is properly calibrated. For additions of small volumes (<5 µL), pre-dilute the compound so a larger, more accurate volume can be added to the wells.
Cell Health Issues Unhealthy or stressed cells will respond inconsistently. Action: Ensure you are using cells from a low passage number. Check for mycoplasma contamination. Do not allow cells to become over-confluent before an experiment.

Issue 3: I suspect my compound is causing off-target effects.

A3: Distinguishing on-target from off-target effects is a critical step in drug development.

  • Confirm Target Engagement: If the putative target is a kinase, perform a Western blot to check for the phosphorylation status of its downstream substrates. A reduction in phosphorylation following treatment suggests on-target activity.

  • Rescue Experiments: If the compound's toxicity is on-target, overexpressing the target protein might "rescue" the cells from the cytotoxic effect. Conversely, knocking down the target using siRNA or shRNA should mimic the compound's effect or sensitize the cells to it.

  • Use a Structural Analog: Synthesize or acquire a closely related structural analog that is predicted to be inactive against the primary target. If this inactive analog produces the same cellular phenotype, it suggests the effect may be off-target or due to general toxicity.

Visualized Workflows and Pathways
Troubleshooting Workflow for Lack of Cytotoxicity

This diagram outlines a logical flow for diagnosing experiments where the compound fails to show efficacy.

Start No Cytotoxicity Observed CheckSolubility Check for Precipitation in Media (Microscope) Start->CheckSolubility Precipitate Precipitate Observed? CheckSolubility->Precipitate OptimizeSol Optimize Solubility: - Lower Final DMSO % - Pre-dilute in Media Precipitate->OptimizeSol Yes CheckControls Review Controls: - Vehicle Control Viability? - Positive Control Active? Precipitate->CheckControls No ControlsBad Controls Invalid? CheckControls->ControlsBad FixAssay Troubleshoot Assay: - Reagents - Plate Reader ControlsBad->FixAssay Yes CheckCompound Check Compound Integrity ControlsBad->CheckCompound No Degraded Degradation Suspected? CheckCompound->Degraded FreshStock Use Fresh Aliquot or Prepare New Stock Degraded->FreshStock Yes CheckCellLine Consider Cell Line & Incubation Time Degraded->CheckCellLine No TimeCourse Run Time-Course (24, 48, 72h) CheckCellLine->TimeCourse NewCells Test on a Panel of Different Cell Lines CheckCellLine->NewCells

Caption: A step-by-step decision tree for troubleshooting failed cytotoxicity experiments.

Potential Mechanism: Inhibition of ERK Signaling Pathway

Based on reports for related triazolopyrimidine compounds, one possible mechanism of action is the suppression of key signaling pathways like the ERK/MAPK cascade.[6]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Compound 8-Fluoro-triazolo[1,5-a] pyridin-2-amine Compound->RAF Potential Inhibition Point Compound->MEK Potential Inhibition Point Genes Target Gene Expression (Proliferation, Survival) TF->Genes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a triazolopyridine derivative.

Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for determining the IC₅₀ value of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest in logarithmic growth phase

  • Complete culture medium

  • 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (DMSO stock)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. Remember to prepare a vehicle control containing the highest final concentration of DMSO.

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration (or vehicle control).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media + MTT + DMSO only) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

References
  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Google Books.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.).
  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC. (2022, August 5). National Center for Biotechnology Information.

  • Novel[1][2][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019, May). PubMed.

  • Discovery of[1][2][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). National Center for Biotechnology Information.

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007, August 15). Journal of Medicinal Chemistry.

  • Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. (n.d.). PubMed.

  • MATERIAL SAFETY D
  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013, September). PubMed.

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (n.d.). MDPI.

  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich. 12.[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE. (2025, July 19). ChemicalBook.

  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (n.d.). ResearchGate.

  • MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine. (2025, December 30).

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020, July 15). PubMed.
  • Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012, July 15). PubMed.

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023, September 28). MDPI.

Sources

Technical Support Center: Synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is consistently low. What are the most likely causes?

A1: Low overall yield in this synthesis typically points to issues in one or both of the key steps: the formation of the 3-fluoro-2-hydrazinopyridine intermediate, or the subsequent cyclization to form the triazolopyridine ring. For the first step, incomplete reaction or degradation of the starting dihalopyridine can be a factor. In the cyclization step, inefficient ring closure, side reactions of the hydrazinopyridine, or product degradation can all contribute to a low yield. A systematic approach to troubleshooting, starting with the analysis of each step individually, is recommended.

Q2: I am having difficulty synthesizing the 3-fluoro-2-hydrazinopyridine precursor. What are the critical parameters for this reaction?

A2: The successful synthesis of 3-fluoro-2-hydrazinopyridine from a starting material like 2,3-difluoropyridine or 2-chloro-3-fluoropyridine is highly dependent on reaction conditions. Key parameters include the quality and stoichiometry of hydrazine hydrate, the choice of solvent, reaction temperature, and reaction time. Excess hydrazine hydrate is often used to drive the reaction to completion, and the choice of a suitable solvent is crucial for reactant solubility and to modulate reactivity.

Q3: During the cyclization of 3-fluoro-2-hydrazinopyridine with cyanogen bromide, I observe the formation of multiple side products. What are these likely to be and how can I minimize them?

A3: The reaction of hydrazines with cyanogen bromide can be complex. Besides the desired 2-amino-triazolopyridine, potential side products can arise from the reaction of cyanogen bromide with the solvent, or from dimerization or further reaction of the starting hydrazine. The formation of isomeric triazolopyridines is also a possibility, although less likely in this specific case due to the directing effects of the pyridine nitrogen. To minimize side products, it is crucial to control the stoichiometry of the reagents, maintain a low reaction temperature initially, and ensure an inert atmosphere.

Troubleshooting Guide

This guide provides a more in-depth analysis of potential problems and their solutions for each stage of the synthesis.

Part 1: Synthesis of 3-Fluoro-2-hydrazinopyridine

The synthesis of 3-fluoro-2-hydrazinopyridine is a critical first step. The most common route involves the nucleophilic substitution of a halogen at the 2-position of a di- or tri-substituted pyridine with hydrazine.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting material (e.g., 2,3-difluoropyridine) 1. Insufficient reactivity of the starting material. 2. Low quality or insufficient amount of hydrazine hydrate. 3. Inappropriate solvent. 4. Reaction temperature is too low.1. Confirm the identity and purity of the starting material by NMR and/or GC-MS. 2. Use a fresh, high-purity source of hydrazine hydrate. Increase the molar excess of hydrazine hydrate (e.g., from 3 to 5 equivalents). 3. Consider switching to a higher-boiling polar aprotic solvent like NMP or DMSO to improve solubility and increase the reaction rate. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple products 1. Reaction with other leaving groups on the pyridine ring. 2. Decomposition of starting material or product under harsh conditions.1. If using a starting material with multiple potential leaving groups, consider a milder nucleophile or lower reaction temperature to favor substitution at the most activated position. 2. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and work up as soon as the starting material is consumed.
Difficulty in isolating the product 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of a stable salt with byproducts.1. After quenching the reaction, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Adjust the pH of the aqueous layer during workup to ensure the product is in its free base form before extraction.

This protocol is a general guideline and may require optimization.

  • To a solution of 2,3-difluoropyridine (1.0 eq) in ethanol (10 mL/g of starting material) in a sealed vessel, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-2-hydrazinopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Cyclization to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

The cyclization of 3-fluoro-2-hydrazinopyridine with cyanogen bromide is a key bond-forming reaction to construct the desired triazolopyridine core.

G start Low Yield in Cyclization check_sm Check Purity of 3-Fluoro-2-hydrazinopyridine start->check_sm check_cnbr Verify Cyanogen Bromide Quality and Stoichiometry start->check_cnbr check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) start->check_conditions check_workup Analyze Work-up and Purification start->check_workup sm_impure Impurity Detected check_sm->sm_impure cnbr_issue Reagent Degradation or Incorrect Stoichiometry check_cnbr->cnbr_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue workup_issue Product Loss During Extraction/Purification check_workup->workup_issue purify_sm Purify Precursor by Chromatography or Recrystallization sm_impure->purify_sm new_cnbr Use Fresh Cyanogen Bromide; Optimize Stoichiometry cnbr_issue->new_cnbr optimize_conditions Screen Solvents (e.g., MeOH, EtOH, MeCN); Optimize Temperature Profile conditions_issue->optimize_conditions optimize_workup Adjust pH During Extraction; Use Alternative Purification Method workup_issue->optimize_workup

Caption: Troubleshooting workflow for low yield in the cyclization step.

Problem Potential Cause Troubleshooting Steps
Low conversion of 3-fluoro-2-hydrazinopyridine 1. Inactive cyanogen bromide. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, high-quality source of cyanogen bromide. Ensure it is handled under anhydrous conditions. 2. While the initial addition should be at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC or LC-MS. 3. Extend the reaction time and continue to monitor the progress.
Formation of a complex mixture of byproducts 1. Reaction temperature is too high. 2. Presence of water or other nucleophiles. 3. Incorrect stoichiometry leading to side reactions.1. Maintain a low temperature (e.g., 0 °C) during the addition of cyanogen bromide. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Carefully control the stoichiometry of cyanogen bromide. A slight excess may be necessary, but a large excess can lead to byproducts.
Product is difficult to purify 1. Co-elution with starting material or byproducts. 2. Product is highly polar.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. 2. Consider reverse-phase chromatography if the product is highly polar. Recrystallization from a suitable solvent system can also be an effective purification method.

This protocol is based on analogous reactions and may require optimization.

  • Dissolve 3-fluoro-2-hydrazinopyridine (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol (20 mL/g) and cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • In a separate flask, dissolve cyanogen bromide (1.1-1.2 eq) in the same anhydrous solvent.

  • Add the cyanogen bromide solution dropwise to the cooled solution of 3-fluoro-2-hydrazinopyridine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization Hydrazinopyridine 3-Fluoro-2-hydrazinopyridine Intermediate1 Intermediate A Hydrazinopyridine->Intermediate1 Nucleophilic attack by terminal nitrogen CNBr Cyanogen Bromide CNBr->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Loss of HBr Product 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Intermediate2->Product Tautomerization

Caption: Proposed mechanism for the cyclization reaction.

References

  • Gray, E. J., & Stevens, M. F. G. (1976). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1492-1496. [Link]

  • Wilsily, A., et al. (2020). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 24(1), 51-60. [Link]

  • Zhang, J., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.
  • Synthesis process of 2-hydrazinopyridine deriv

Technical Support Center: Investigating Off-Target Effects of Novel Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is used throughout this guide as a representative example of a novel molecule within the broader triazolopyridine chemical class. As specific data for this exact molecule is not extensively available in public literature, this document serves as a generalized framework for identifying and troubleshooting potential off-target effects of new chemical entities based on this versatile scaffold.

Introduction: The Triazolopyridine Scaffold and the Challenge of Selectivity

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein families, most notably protein kinases.[1][2] Its structural similarity to the purine ring system allows it to effectively compete for the ATP-binding site of many kinases.[3] While this property is advantageous for developing potent inhibitors, it also presents a significant challenge: the potential for off-target interactions.[4][5]

Off-target effects occur when a compound interacts with unintended biological molecules.[6] These interactions can lead to misleading experimental data, cellular toxicity, or unexpected phenotypes, complicating the interpretation of results and potentially causing failure in later stages of drug development.[7][8] This guide provides a structured approach to proactively identify, validate, and troubleshoot the off-target effects of novel triazolopyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: We are using 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, designed as a selective inhibitor for Kinase X, but we're observing a cellular phenotype inconsistent with known functions of Kinase X. What could be happening?

A: This is a classic indication of a potential off-target effect. The observed phenotype might be due to the compound inhibiting one or more other proteins (the "off-targets") in the cell.[9][10] The triazolopyridine scaffold is known to interact with a variety of kinases, so it's plausible your compound is modulating other signaling pathways.[2][11] It is crucial to experimentally verify that the observed phenotype is a direct result of inhibiting Kinase X.

Q2: How can we distinguish between on-target and off-target effects in our cellular assays?

A: A multi-pronged approach is essential for validation.[3][12]

  • Use a structurally distinct inhibitor: If a second, structurally unrelated inhibitor of Kinase X produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X. If this genetic perturbation phenocopies the effect of your compound, it strongly suggests an on-target mechanism.[13]

  • Rescue experiment: In a Kinase X knockout/knockdown background, your compound should have a significantly reduced or no effect. Alternatively, overexpressing a drug-resistant mutant of Kinase X while the endogenous version is silenced should abrogate the compound's effect.

Q3: Our compound shows potent inhibition of our target kinase in a biochemical assay, but much weaker activity in a cell-based assay. Could this be related to off-target effects?

A: While this discrepancy can arise from factors like poor cell permeability or high protein binding, off-target engagement is a possibility. If the compound engages with a highly abundant off-target protein within the cell, the effective concentration available to bind the intended target may be significantly reduced.[14] We recommend performing a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to the intended target in a cellular environment.[15][16]

Q4: We performed a broad kinase screen and found several potential off-targets. How do we interpret this data and decide which hits are biologically relevant?

A: Interpreting kinase profiling data requires careful consideration of several factors.[14][17]

  • Potency: Compare the inhibitory concentration (e.g., IC50 or Ki) for off-targets to that of the primary target. Off-targets inhibited at concentrations >100-fold higher than the primary target are less likely to be relevant at therapeutic doses, but this is not a universal rule.[14]

  • Cellular Context: Consider the expression levels and biological role of the off-target kinases in your experimental system. An off-target that is not expressed in your cell line of interest is unlikely to be responsible for an observed phenotype.

  • Pathway Analysis: Determine if the off-targets are part of signaling pathways that could plausibly explain your observed phenotype.[9] The next step is to validate the most plausible off-targets using orthogonal assays, such as cell-based target engagement and genetic approaches as described in Q2.

Potential Off-Target Profile for Triazolopyridine Derivatives

Based on extensive research into this scaffold, novel derivatives may exhibit activity against several protein families. This is not an exhaustive list, but represents common findings that should guide initial off-target investigations.

Protein FamilySpecific Examples from LiteraturePotential Experimental Outcome
Janus Kinases (JAKs) Selective JAK1 inhibitors (e.g., Filgotinib) and JAK1/2 dual inhibitors have been developed from this scaffold.[1][18][19]Modulation of cytokine signaling pathways (STAT phosphorylation), potential effects on immune cell proliferation and function.
p38 Mitogen-Activated Protein Kinases (MAPK) The triazolopyridine scaffold has been explored as a platform for potent p38 inhibitors.[11]Alterations in inflammatory responses, cell cycle control, and apoptosis.
Phosphoinositide 3-Kinases (PI3Ks) Derivatives have been identified as potent and selective inhibitors of PI3Kγ.Effects on cell growth, proliferation, survival, and intracellular trafficking.
Tropomyosin Receptor Kinases (Trks) The related pyrazolo[1,5-a]pyrimidine scaffold, a close isostere, is prominent in Trk inhibitors.Impact on neuronal survival, differentiation, and synaptic function.
Other Kinases Various derivatives have shown activity against CDKs, Aurora kinases, PIM kinases, and others.[20][21]Broad effects on cell cycle progression, proliferation, and survival.

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Assessment of Target Selectivity via Kinase Profiling

This workflow outlines the steps to obtain a broad view of your compound's kinase selectivity.

G cluster_0 Kinase Profiling Workflow A Step 1: Compound Preparation Prepare high-purity stock solution (e.g., 10 mM in DMSO). B Step 2: Panel Selection Choose a commercial kinase screening panel (e.g., Eurofins, Reaction Biology). Select a broad panel (e.g., >400 kinases) for initial assessment. A->B C Step 3: Concentration Selection Screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits. B->C D Step 4: Data Analysis Identify kinases with significant inhibition (e.g., >50% or >75% inhibition). Plot data on a kinome tree for visualization. C->D E Step 5: Dose-Response Follow-up Determine IC50 values for the primary target and high-priority off-targets (those with >75% inhibition). D->E F Step 6: Interpretation & Next Steps Prioritize off-targets for cellular validation based on potency and biological relevance. E->F

Caption: Workflow for kinase inhibitor selectivity profiling.

Causality Explained:

  • Step 2: Using a broad, commercially available panel is crucial for an unbiased view of selectivity across the kinome.[17][22] These services provide standardized, high-quality data.

  • Step 3: A single high concentration is used to cast a wide net. The goal is to identify any potential interaction, which can then be confirmed and quantified in follow-up experiments.[22]

  • Step 4: Visualizing the data on a kinome tree provides an intuitive understanding of selectivity, showing if off-targets cluster within specific kinase families.[17]

  • Step 5: Generating full dose-response curves is essential to determine the potency (IC50) of inhibition for each hit, allowing you to rank them and calculate a selectivity score (IC50 off-target / IC50 on-target).[14]

Guide 2: Validating Target Engagement in a Cellular Context

An observation of target inhibition in a biochemical assay does not guarantee the compound engages the target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm this.[15][23] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][24]

Protocol: Western Blot-based CETSA for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • Cell Culture & Treatment:

    • Plate your cells of interest and grow to ~80% confluency.

    • Treat cells with your compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated sample (RT) serves as a control.

  • Cell Lysis & Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a validated antibody against your target protein (Kinase X).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_1 Cellular Off-Target Deconvolution Phenotype Unexpected Cellular Phenotype Observed Kinase_Screen Broad Kinome Profiling Phenotype->Kinase_Screen CETSA Cellular Thermal Shift Assay (CETSA) Phenotype->CETSA Confirm On-Target Engagement Genetic_Tools Genetic Perturbation (RNAi / CRISPR) Phenotype->Genetic_Tools Validate_Off_Target Validate Off-Target (e.g., CETSA for Off-Target, Genetic Tools) Kinase_Screen->Validate_Off_Target Prioritize Hits On_Target On-Target Effect Confirmed Genetic_Tools->On_Target Phenocopies Off_Target Off-Target Effect Identified Genetic_Tools->Off_Target No Phenocopy SAR Structure-Activity Relationship (SAR) for Selectivity Off_Target->SAR Validate_Off_Target->Off_Target Validated

Caption: A logical workflow for deconvolving off-target effects.

Conclusion

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]

  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences. Available at: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Taylor & Francis Online. Available at: [Link]

  • Target Validation. Sygnature Discovery. Available at: [Link]

  • Target Identification and Validation. Aragen Life Sciences. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [https://pubs.acs.org/doi/10.
  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. Available at: [Link]

  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. PMC. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link]

  • Why drugs fail: the unrelenting challenge of finding a new drug. pharmaphorum. Available at: [Link]

Sources

Technical Support Center: Metabolic Stability of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-fluoro-triazolo[1,5-a]pyridin-2-amine and its analogs. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenge of metabolic instability. Our goal is to explain the causality behind experimental observations and empower you with logical, self-validating protocols to enhance the metabolic profile of your compounds.

Introduction: The Critical Hurdle of Metabolic Stability

In drug discovery, achieving a balance of potency, selectivity, and favorable pharmacokinetic properties is paramount. A significant number of promising compounds fail in preclinical or clinical development due to poor metabolic stability, leading to rapid clearance from the body and insufficient therapeutic exposure.[1][2] The triazolopyridine scaffold is a privileged core in medicinal chemistry, found in numerous therapeutic agents.[3][4][5] The addition of a fluorine atom, as in the 8-fluoro-triazolo[1,5-a]pyridin-2-amine core, is a common strategy to block potential sites of metabolism. However, this modification does not guarantee stability, and a thorough understanding of the molecule's metabolic liabilities is essential for successful optimization.

This guide provides a series of frequently asked questions, troubleshooting workflows, and detailed experimental protocols to help you diagnose and overcome metabolic stability challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 8-fluoro-triazolo[1,5-a]pyridin-2-amine analog shows poor in vitro metabolic stability. What are the likely metabolic pathways responsible?

A1: Poor metabolic stability in N-heterocyclic compounds like triazolopyridines is typically driven by oxidative metabolism.[6] The two primary enzyme families responsible are Cytochrome P450s (CYPs), located mainly in the endoplasmic reticulum of hepatocytes, and Aldehyde Oxidases (AOs), which are cytosolic enzymes.[7][8][9]

Potential Metabolic "Soft Spots":

  • Oxidation of the Pyridine Ring: Despite the deactivating effect of the fused triazole ring, the pyridine moiety can still be a target for CYP-mediated oxidation. The electron-rich nature of the ring makes it susceptible to hydroxylation at carbon atoms.

  • Oxidation of the Triazole Ring: While generally more stable than other five-membered heterocycles, the triazole ring can undergo oxidative metabolism.[10]

  • Aldehyde Oxidase (AO) Metabolism: The triazolopyridine scaffold is an aza-heterocycle, a known substrate class for AO.[8][11][12] AO typically oxidizes electron-deficient carbon atoms adjacent to a ring nitrogen.[9] For the [1,5-a]pyridin-2-amine core, the C5 and C7 positions are potential sites for AO-mediated hydroxylation. The increasing focus on designing compounds to be resistant to CYP metabolism has inadvertently led to a rise in candidates susceptible to AO metabolism.[13]

  • Metabolism of the 2-Amino Group: The exocyclic amino group can undergo various metabolic transformations, including oxidation or conjugation, although this is often a slower process compared to ring oxidation.

  • Metabolism of Substituents: If your analog has other substituents, these are often primary sites of metabolism (e.g., N-dealkylation, O-dealkylation, or benzylic oxidation).

The diagram below illustrates the most probable sites of Phase I oxidative metabolism on the core scaffold.

cluster_0 Potential Metabolic Pathways for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine mol p1 AO/CYP Oxidation (Hydroxylation at C7) mol->p1 C7 p2 AO/CYP Oxidation (Hydroxylation at C5) mol->p2 C5 p3 CYP Oxidation (Hydroxylation at C6) mol->p3 C6 p4 Metabolism of 2-amino group mol->p4 NH2 Troubleshooting Workflow for Poor Metabolic Stability start Start: Poor Stability Observed in Hepatocytes microsomes Incubate with Liver Microsomes + NADPH start->microsomes Test CYP contribution cytosol Incubate with Liver Cytosol start->cytosol Test AO contribution stable_mic Stable? microsomes->stable_mic unstable_mic Unstable stable_cyt Stable? cytosol->stable_cyt unstable_cyt Unstable stable_mic->cytosol No cyp_pathway Primary Pathway: CYP-mediated Oxidation unstable_mic->cyp_pathway other Consider other pathways: (e.g., FMO, UGTs, non-enzymatic degradation) stable_cyt->other Yes ao_pathway Primary Pathway: AO-mediated Oxidation unstable_cyt->ao_pathway inhibitors Confirm with specific CYP or AO inhibitors cyp_pathway->inhibitors ao_pathway->inhibitors

Caption: Workflow to identify the primary metabolic pathway.

Step-by-Step Explanation:

  • Microsomes vs. Cytosol: Liver microsomes are rich in CYP enzymes but lack cytosolic enzymes like AO. [7]Conversely, the liver cytosol fraction contains AO but no CYPs. [9] * If your compound is rapidly degraded in liver microsomes (in the presence of the cofactor NADPH), CYPs are the likely culprit.

    • If your compound is stable in microsomes but degrades in liver cytosol, AO is the probable cause. Note that S9 fractions, which contain both microsomes and cytosol, can also be used, but comparing the two separate fractions provides a clearer picture.

  • Use of Inhibitors: Once you have identified the primary enzyme family, you can use specific chemical inhibitors to confirm the finding.

Enzyme Family Inhibitor Typical Concentration Notes
Aldehyde Oxidase (AO) Hydralazine10-50 µMA well-established selective inhibitor of AO.
Raloxifene1-10 µMPotent inhibitor of human AO.
CYP3A4 Ketoconazole1-10 µMA potent and relatively specific inhibitor. [14]
CYP2D6 Quinidine1-10 µMThe classical inhibitor for this isoform.
CYP2C9 Sulfaphenazole10-20 µMA selective inhibitor for CYP2C9.
CYP2E1 Diethyldithiocarbamate (DDC)10-50 µMUsed to probe for CYP2E1 involvement. [15]
Pan-CYP 1-Aminobenzotriazole (ABT)1 mMA broad-spectrum, mechanism-based inhibitor of most CYPs.

This table provides examples; a full panel of isoform-selective inhibitors is recommended for detailed CYP phenotyping.

Q3: What structural modifications can I make to improve metabolic stability against CYP or AO enzymes?

A3: Once the metabolic liability is identified, several rational drug design strategies can be employed. The goal is to block the metabolic site without negatively impacting the compound's desired pharmacological activity (i.e., maintain the Structure-Activity Relationship, SAR).

Decision Tree for Stability Improvement start Metabolic 'Soft Spot' Identified is_cyp Is it CYP-mediated? start->is_cyp is_ao Is it AO-mediated? is_cyp->is_ao No cyp_strat CYP Mitigation Strategies is_cyp->cyp_strat Yes ao_strat AO Mitigation Strategies is_ao->ao_strat Yes strat1 Block Site: Introduce F, Cl, CF3, Me at or near soft spot cyp_strat->strat1 strat2 Lower LogP/Increase Polarity: Add polar groups (e.g., OH, SO2Me) cyp_strat->strat2 strat3 Reduce Ring e- Density: Incorporate additional N atoms (e.g., pyridine -> pyrimidine) cyp_strat->strat3 strat4 Block Site: Introduce steric bulk (e.g., Me, Et) adjacent to soft spot ao_strat->strat4 strat5 Modify Electronics: Introduce electron-donating groups to raise pKa ao_strat->strat5 strat6 Bioisosteric Replacement: Replace triazolopyridine core with a non-substrate scaffold ao_strat->strat6

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important pharmaceutical intermediate.

Introduction

8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a key building block in the development of various therapeutic agents. Its synthesis, particularly on a larger scale, presents a unique set of challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies. This guide aims to provide practical, experience-driven insights to help you navigate these challenges and achieve a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Q1: What is a common and scalable synthetic route for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine?

A common and effective method involves a two-step process starting from the commercially available 2-amino-3-fluoropyridine. The first step is the reaction with cyanogen bromide to form the N-(3-fluoro-2-pyridinyl)cyanamide intermediate. This is followed by an intramolecular cyclization to yield the final product. This route is often favored for its directness and relatively high yields.

Q2: What are the main safety concerns when using cyanogen bromide?

Cyanogen bromide is a highly toxic and volatile solid. It can be fatal if inhaled, swallowed, or absorbed through the skin.[3][4] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, compatible gloves (e.g., neoprene or butyl rubber), and a lab coat.[1][3] Contact with acids or moisture can release highly toxic hydrogen cyanide (HCN) gas.[1][3] Therefore, all equipment must be dry, and reactions should be quenched carefully.

Q3: Are there any alternatives to cyanogen bromide for the cyclization step?

While cyanogen bromide is a common reagent for this transformation, other methods for the synthesis of the triazolopyridine ring system exist, such as the oxidative cyclization of N-aryl amidines.[5] However, for the specific synthesis of the 2-amino substituted product, the cyanogen bromide route is well-established. Research into greener and safer alternatives is ongoing.

Q4: How can I effectively purify the final product on a larger scale?

While laboratory-scale purifications often rely on column chromatography, this method is less practical and economical for large-scale production.[6] Crystallization is the preferred method for purifying solid products at scale.[6] Developing a robust crystallization procedure by screening different solvent systems is crucial. For aminopyridine derivatives, cation-exchange chromatography can also be an effective purification method to remove basic impurities.[7]

Q5: What are the expected common impurities in the final product?

Common impurities can include unreacted starting materials (2-amino-3-fluoropyridine), the intermediate N-(3-fluoro-2-pyridinyl)cyanamide, and potential side products from the reaction of cyanogen bromide with the solvent or other nucleophiles present. If the reaction is not driven to completion, the intermediate can be a significant impurity.

Synthetic Workflow Overview

The synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine can be visualized as a two-stage process. The following diagram illustrates the key transformations.

Synthesis_Workflow A 2-Amino-3-fluoropyridine B N-(3-fluoro-2-pyridinyl)cyanamide (Intermediate) A->B  Cyanogen Bromide (BrCN)    Base (e.g., NaHCO3)    Solvent (e.g., THF/H2O)   C 8-Fluoro-triazolo[1,5-a]pyridin-2-amine (Final Product) B->C  Heat    (Intramolecular Cyclization)  

Caption: Synthetic route to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol (Lab Scale)

This protocol is provided as a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: Synthesis of N-(3-fluoro-2-pyridinyl)cyanamide

  • In a well-ventilated fume hood, add 2-amino-3-fluoropyridine (1.0 eq) to a suitable reaction vessel.

  • Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium bicarbonate (NaHCO₃) (2.0 eq) in water.

  • In a separate flask, dissolve cyanogen bromide (1.1 eq) in THF.

  • Add the cyanogen bromide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

  • The crude N-(3-fluoro-2-pyridinyl)cyanamide can often be used directly in the next step.

  • Dissolve the crude intermediate in a high-boiling point solvent such as dimethylformamide (DMF) or dioxane.

  • Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent).

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude final product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no conversion in Step 1 (Cyanamidation) 1. Inactive cyanogen bromide due to decomposition.[8] 2. Insufficient base to neutralize the HBr byproduct. 3. Low reaction temperature.1. Use fresh, high-purity cyanogen bromide. Store it in a cool, dry place.[1][3] 2. Ensure at least 2 equivalents of a suitable base like NaHCO₃ are used. 3. Allow the reaction to warm to room temperature after the addition of cyanogen bromide.
Incomplete Cyclization in Step 2 1. Insufficient reaction temperature or time. 2. Presence of impurities from Step 1 that inhibit the reaction.1. Ensure the reaction is heated to a sufficiently high temperature for an adequate duration. Monitor by TLC/LC-MS until no intermediate is observed. 2. Purify the intermediate cyanamide by recrystallization or a short silica plug before proceeding to the cyclization step.
Formation of a significant amount of side products 1. Reaction of cyanogen bromide with the solvent or water. 2. Polymerization of cyanogen bromide.[9]1. Use anhydrous solvents where possible and control the amount of water in the reaction. 2. Add the cyanogen bromide solution slowly and maintain a low temperature during the addition to minimize side reactions.
Difficulty in isolating the product 1. Product is soluble in the reaction mixture. 2. Formation of an oil instead of a solid upon precipitation.1. If the product is soluble, perform a solvent exchange to a solvent in which the product is poorly soluble. 2. If an oil forms, try adding seed crystals to induce crystallization or extract the product with an organic solvent and then proceed with purification.
Low yield upon scale-up 1. Inefficient mixing in a larger reactor. 2. Poor heat transfer leading to localized overheating or insufficient heating.[6] 3. Changes in reaction kinetics at a larger scale.1. Ensure adequate agitation for the reactor size. 2. Monitor the internal reaction temperature closely and adjust the heating mantle or bath temperature accordingly.[6] 3. Perform a reaction progress analysis at the larger scale to understand the kinetics and adjust reaction time as needed.
Product purity issues after crystallization 1. Co-crystallization of impurities. 2. Inefficient removal of colored impurities.1. Screen multiple solvent systems for recrystallization to find one that provides good separation. 2. Treat the crude product solution with activated carbon before crystallization to remove colored impurities.

Scale-Up Considerations

Scaling up the synthesis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine requires careful planning and execution.

ScaleUp_Considerations cluster_0 Pre-Campaign Planning cluster_1 Execution cluster_2 Downstream Processing A Reagent Sourcing & Purity B Process Safety Analysis (HAZOP) A->B C Equipment Selection B->C D Controlled Reagent Addition E Thermal Management D->E F Process Analytical Technology (PAT) E->F G Crystallization Development H Filtration & Drying G->H I Waste Management H->I

Caption: Key considerations for scaling up the synthesis.

  • Reagent Sourcing and Purity: Ensure a reliable supply of high-purity starting materials. The quality of 2-amino-3-fluoropyridine and cyanogen bromide will directly impact the yield and purity of the final product.

  • Process Safety: A thorough hazard and operability (HAZOP) study is essential, especially given the use of cyanogen bromide. This should include an assessment of thermal runaway potential and emergency procedures for handling accidental releases.

  • Thermal Management: The cyclization step is endothermic, requiring efficient heat input. In large reactors, heat transfer can be a limiting factor.[6] Ensure the reactor has adequate heating capacity and surface area.

  • Controlled Addition: The addition of cyanogen bromide should be carefully controlled to manage the exotherm and minimize side reactions. A dosing pump is recommended for large-scale additions.

  • Work-up and Isolation: The "drown-out" or precipitation of the product in water needs to be carefully designed to ensure a filterable solid is obtained. The particle size and morphology can be influenced by the rate of addition, temperature, and agitation.

  • Waste Management: The aqueous waste stream will contain cyanide species and must be treated appropriately before disposal, typically with an oxidizing agent like sodium hypochlorite under basic conditions.

References

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Validation & Comparative

A Comparative Analysis of JAK Inhibitors: Profiling a Triazolo[1,5-a]pyridine Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of Janus kinase (JAK) inhibitors, focusing on the triazolo[1,5-a]pyridine chemical class, represented by the well-characterized clinical-stage molecule, Filgotinib. While initial interest was directed towards the specific compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a comprehensive search of publicly available scientific literature and databases did not yield sufficient experimental data for a robust comparative analysis. Therefore, to fulfill the objective of this guide, we will leverage the extensive data available for Filgotinib, a prominent member of the same chemical family, to draw meaningful comparisons with other established JAK inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib.

The JAK-STAT Signaling Pathway: A Cornerstone of Immune Regulation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and growth factors to the nucleus, ultimately regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases associate with cytokine receptors and, upon cytokine binding, become activated through autophosphorylation. This activation initiates a signaling cascade where they phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[2]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[1] This has made the JAK kinases highly attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade and ameliorate disease symptoms.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway.

A Comparative Look at JAK Inhibitor Selectivity

The therapeutic efficacy and safety profile of a JAK inhibitor are intrinsically linked to its selectivity for the different JAK isoforms.[2] The first-generation JAK inhibitors, such as Tofacitinib, were developed with broader selectivity profiles, while second-generation inhibitors, including Upadacitinib and Filgotinib, were designed for greater selectivity towards specific JAKs, aiming to optimize therapeutic benefit while minimizing off-target effects.[3]

InhibitorChemical ClassPrimary Target(s)Key Therapeutic Areas
Filgotinib Triazolo[1,5-a]pyridineJAK1 Rheumatoid Arthritis, Ulcerative Colitis[4]
Tofacitinib Pyrrolo[2,3-d]pyrimidinePan-JAK (preferential for JAK1/JAK3)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[5][6]
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2 Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[7][8]
Upadacitinib Pyrrolo[2,3-d]pyrimidineJAK1 Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[9][10]

Table 1: Overview of Selected JAK Inhibitors.

In Vitro Biochemical Potency and Selectivity

The inhibitory activity of these compounds against the individual JAK isoforms is a critical determinant of their biological effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Filgotinib 1028810116[11]
Tofacitinib 112201Not widely reported[12]
Ruxolitinib 3.32.842819[7]
Upadacitinib 43200>1000Not widely reported[13]

Table 2: Comparative Biochemical IC50 Values of Selected JAK Inhibitors.

Note: IC50 values can vary between different assay formats and conditions. The data presented here are for comparative purposes.

The data in Table 2 highlights the distinct selectivity profiles of these inhibitors. Filgotinib and Upadacitinib demonstrate a clear preference for JAK1 over other JAK isoforms.[11][13] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Tofacitinib exhibits a broader spectrum of activity, with potent inhibition of JAK1, JAK2, and JAK3.[7][12]

Cellular Activity: Inhibition of STAT Phosphorylation

To understand the functional consequences of JAK inhibition in a more physiologically relevant context, cellular assays that measure the phosphorylation of STAT proteins downstream of cytokine receptor activation are employed. These assays provide a measure of the inhibitor's ability to block specific cytokine signaling pathways.

InhibitorCytokine-Stimulated pSTAT InhibitionKey FindingsReference(s)
Filgotinib Potent inhibition of IL-6 (JAK1/2) and IFN-γ (JAK1/2) induced pSTAT.Demonstrates functional selectivity for JAK1-dependent signaling in cellular contexts.[11]
Tofacitinib Broad inhibition of pSTAT in response to various cytokines.Consistent with its pan-JAK inhibitory profile, affects a wide range of cytokine signaling pathways.[14][15]
Ruxolitinib Strong inhibition of cytokine signaling mediated by JAK1 and JAK2.Effective at blocking pathways involved in both inflammation and hematopoiesis.[7]
Upadacitinib Highly potent inhibition of IL-6 (JAK1/2) and IFN-γ (JAK1/2) induced pSTAT.Exhibits greater selectivity for JAK1-dependent signaling over JAK2-dependent pathways in cellular assays compared to broader inhibitors.[9]

Table 3: Summary of Cellular Activity of Selected JAK Inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a representative method for determining the IC50 of a test compound against a specific JAK isoform using a luminescence-based kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare JAK Enzyme Solution Add_Enzyme Add JAK Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate/ATP Solution Add_Substrate Add Substrate/ATP (Initiate Reaction) Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate1 Incubate (Pre-incubation) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (Kinase Reaction) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction & Deplete ATP Incubate2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Incubate3 Incubate (Signal Development) Add_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Suitable peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound and vehicle control (e.g., DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions and DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Enzyme and Substrate Preparation: Prepare a 2x working solution of the JAK enzyme and the peptide substrate in assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Pre-incubation: Add 5 µL of the 2x enzyme/substrate solution to each well of the assay plate. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x working solution of ATP in assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme. Add 5 µL of the 2x ATP solution to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the luminescence-based kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The development of JAK inhibitors represents a significant advancement in the treatment of a wide range of inflammatory and autoimmune diseases. The triazolo[1,5-a]pyridine scaffold, exemplified by Filgotinib, has yielded potent and selective JAK1 inhibitors. When compared to broader-spectrum inhibitors like Tofacitinib and the dual JAK1/JAK2 inhibitor Ruxolitinib, the more selective profiles of Filgotinib and Upadacitinib offer the potential for a more targeted therapeutic approach. The choice of a specific JAK inhibitor for a particular indication will depend on a careful consideration of its selectivity profile, clinical efficacy, and safety data. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of novel JAK inhibitors, which is a critical step in the drug discovery and development process.

References

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A Senior Application Scientist's Guide to Triazolopyridine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold – A Privileged Core in Medicinal Chemistry

Triazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a triazole and a pyridine ring.[1] This scaffold is of significant interest to researchers in drug discovery and medicinal chemistry due to its presence in numerous pharmacologically active agents.[2] The arrangement of nitrogen atoms and the fusion pattern of the two rings give rise to several isomers, each with a unique three-dimensional structure and electronic distribution.[2][3] These subtle structural variations can lead to profound differences in physicochemical properties, spectroscopic signatures, and, most importantly, biological activity.

This guide provides a comparative analysis of the most commonly encountered triazolopyridine isomers, with a focus on [4][5][6]triazolo[4,3-a]pyridine and [4][5][6]triazolo[1,5-a]pyridine . We will delve into their synthesis, structural characterization, and pharmacological profiles, supported by experimental data and protocols. Understanding the distinct characteristics of these isomers is paramount for designing novel therapeutics with enhanced potency and selectivity. For instance, the triazolopyridine core is a key component in drugs like the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, highlighting the scaffold's therapeutic relevance.[1][2]

Part 1: Comparative Analysis of Key Isomers

The two most extensively studied isomers are the[4][5][6]triazolo[4,3-a]pyridine (a kinetically favored product in many reactions) and the[4][5][6]triazolo[1,5-a]pyridine (often the more thermodynamically stable isomer). Their distinct properties stem from the position of the "bridgehead" nitrogen atom and the overall electron density distribution across the fused ring system.

Synthesis Strategies: A Tale of Two Isomers

The synthetic route chosen is a critical determinant of which isomer is ultimately formed.

  • [4][5][6]triazolo[4,3-a]pyridines: These are typically synthesized via the cyclization of 2-hydrazinopyridines with one-carbon synthons like carboxylic acids or aldehydes.[7] This method is often operationally simple and can be performed as a one-pot reaction at room temperature, making it highly efficient for library synthesis.[7] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

  • [4][5][6]triazolo[1,5-a]pyridines: This thermodynamically more stable isomer can be accessed through several routes. A common and elegant method is the Dimroth rearrangement of the corresponding[4][5][6]triazolo[4,3-a]pyridine isomer.[8][9] This rearrangement often occurs under acidic, basic, or thermal conditions and involves a ring-opening/ring-closing sequence.[10][11] Alternatively, they can be synthesized directly from 2-aminopyridines by reaction with reagents that provide a three-atom fragment, or via oxidative N-N bond formation from N-(pyridin-2-yl)amidines.[12][13]

The choice of synthesis is a strategic one. If the desired product is the [4,3-a] isomer, reaction conditions must be carefully controlled to prevent rearrangement. Conversely, if the [1,5-a] isomer is the target, leveraging the Dimroth rearrangement can be a highly effective strategy.[8]

Physicochemical and Spectroscopic Properties

The isomeric arrangement directly impacts the molecule's physical and electronic properties. These differences are readily observed through spectroscopic analysis, which serves as a crucial tool for unambiguous identification.

Property[4][5][6]triazolo[4,3-a]pyridine[4][5][6]triazolo[1,5-a]pyridineRationale for Difference
Stability Kinetically favored, less stableThermodynamically favored, more stableThe [1,5-a] system generally possesses greater aromatic stabilization.
¹H NMR Protons on the pyridine ring are typically more deshielded (appear at higher δ).Protons on the pyridine ring are relatively more shielded (appear at lower δ).The position of the triazole ring nitrogens alters the electronic distribution and anisotropic effects within the pyridine ring.[10]
¹³C NMR Distinct chemical shifts for bridgehead carbons and other ring carbons.Different chemical shifts, particularly for the bridgehead carbons, reflecting the altered electronic environment.Changes in electron density and hybridization at the fusion carbons lead to observable shifts.
¹⁵N NMR Provides unambiguous characterization of the nitrogen environment, crucial for distinguishing isomers.[14]Unique ¹⁵N chemical shifts that are distinct from the [4,3-a] isomer.The chemical environment of each nitrogen atom is unique to the specific isomeric form.[14]
UV Absorption Generally exhibits different λmax values compared to the [1,5-a] isomer.[10]Distinct UV absorption profile.The difference in the conjugated π-electron system leads to different electronic transition energies.[3][5]

Expert Insight: When characterizing a newly synthesized triazolopyridine, relying on ¹H NMR alone can be misleading. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, specifically a ¹H-¹⁵N HMBC, is an exceptionally powerful tool. It allows for the direct observation of correlations between protons and nitrogen atoms, providing definitive proof of the isomeric structure without the need for isotopic labeling.[14]

Pharmacological and Biological Activity

The structural nuances between triazolopyridine isomers translate directly into different pharmacological profiles. The orientation of nitrogen atoms, which act as hydrogen bond acceptors, and the overall molecular shape dictate how these molecules interact with biological targets like enzymes and receptors.

  • [4][5][6]triazolo[4,3-a]pyridines have been investigated for a wide range of activities, including antidepressant, anxiolytic, hypnotic, antifungal, and antibacterial effects.[3][5][15] The well-known antidepressant Trazodone features this isomeric core.[3]

  • [4][5][6]triazolo[1,5-a]pyridines are also a cornerstone of many therapeutic agents. Their derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and DGAT2 inhibitors for metabolic diseases.[4][16] The JAK inhibitor Filgotinib, used for treating rheumatoid arthritis, is a prominent example.

The difference in activity is a direct consequence of structure-activity relationships (SAR). A change in the isomer can alter the molecule's ability to fit into a protein's binding pocket, change its vector for hydrogen bonding, and modify its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a research team might find that a [4,3-a] isomer is a potent inhibitor of a target kinase. However, upon synthesizing the corresponding [1,5-a] isomer via Dimroth rearrangement, they may discover a complete loss of activity, or conversely, a significant increase in potency or selectivity for a different kinase.

Part 2: Experimental Protocols & Validation

Scientific integrity demands robust and reproducible experimental methods. The following protocols are designed to be self-validating by including critical checkpoints and expected outcomes.

Protocol: One-Pot Synthesis of 3-phenyl-[4][5][6]triazolo[4,3-a]pyridine

This protocol describes an efficient synthesis of the [4,3-a] isomer.[7]

Rationale: This one-pot method is chosen for its operational simplicity and high atom economy, which are critical for rapid lead generation in drug discovery. Using an oxidizing agent like iodobenzene diacetate (IBD) facilitates the final cyclization step under mild conditions.

Materials:

  • 2-Hydrazinopyridine

  • Benzaldehyde

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-hydrazinopyridine (1.0 mmol) in 10 mL of DCM in a round-bottom flask.

  • Add benzaldehyde (1.0 mmol) to the solution and stir at room temperature for 30 minutes. Validation Check: Monitor the reaction by TLC (thin-layer chromatography) to confirm the formation of the intermediate hydrazone (disappearance of starting materials).

  • Add iodobenzene diacetate (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC until the hydrazone is consumed.

  • Upon completion, quench the reaction by adding 15 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-[4][5][6]triazolo[4,3-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Outcome: A white to off-white solid. The NMR spectra should correspond to the expected structure, clearly distinguishing it from the [1,5-a] isomer.

Protocol: Spectroscopic Isomer Characterization Workflow

Rationale: This workflow ensures the unambiguous identification of the correct triazolopyridine isomer, a critical step for linking a specific structure to its biological activity.

Workflow:

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (molecular formula) of the synthesized compound.

    • Self-Validation: The measured m/z value should be within 5 ppm of the calculated theoretical mass. Both isomers will have the same mass, so this step only confirms the composition.

  • Proton NMR (¹H NMR):

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: Compare the chemical shifts and coupling patterns of the aromatic protons to literature values for known [4,3-a] and [1,5-a] isomers. Protons on the pyridine ring of the [4,3-a] isomer are typically found further downfield.[10]

  • 2D NMR (HSQC & HMBC):

    • Acquire a ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations. This is crucial for piecing together the carbon skeleton and confirming the fusion pattern.

    • (Optional but Recommended) ¹H-¹⁵N HMBC: This is the definitive experiment. The correlation patterns between protons and the three distinct nitrogen atoms will unequivocally differentiate the [4,3-a] from the [1,5-a] isomer.[14]

    • Integrate all spectroscopic data. The combination of MS, ¹H NMR, and 2D NMR should provide a cohesive and unambiguous structural assignment.

Part 3: Visualizations

Diagram 1: Synthetic Pathways to Triazolopyridine Isomers

This diagram illustrates the common synthetic routes, highlighting the formation of the kinetic product and its subsequent rearrangement to the thermodynamic product.

G cluster_0 Synthesis Start1 2-Hydrazinopyridine + R-CHO / R-COOH Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Start1->Kinetic Intramolecular Cyclization Start2 2-Aminopyridine + Reagents Thermo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Start2->Thermo Oxidative Annulation / Cyclocondensation Kinetic->Thermo Dimroth Rearrangement (Heat, Acid, or Base)

Caption: Synthetic routes to key triazolopyridine isomers.

Diagram 2: Experimental Workflow for Isomer Identification

This workflow outlines the logical progression of analytical techniques used to confirm the identity of a synthesized triazolopyridine.

G Start Synthesized Triazolopyridine (Unknown Isomer) MS High-Resolution MS Start->MS Confirm Formula HNMR 1H NMR MS->HNMR Initial Structure Hypothesis TwoD_NMR 2D NMR (HMBC, HSQC) HNMR->TwoD_NMR Assign Skeleton Decision Is Structure Unambiguous? TwoD_NMR->Decision N15_NMR 1H-15N HMBC (Definitive Test) Decision->N15_NMR No / Ambiguous Final Confirmed Isomeric Structure Decision->Final Yes N15_NMR->Final Confirm N-positions

Caption: Step-by-step workflow for isomer structure elucidation.

Conclusion

The triazolopyridine scaffold is a testament to the principle that subtle changes in molecular architecture can have dramatic functional consequences. The difference between the[4][5][6]triazolo[4,3-a]pyridine and[4][5][6]triazolo[1,5-a]pyridine isomers—in stability, synthesis, spectroscopic signature, and biological activity—is a clear illustration of this. For researchers in drug development, a thorough understanding of these differences is not merely academic; it is a fundamental requirement for rational drug design. By carefully selecting synthetic strategies and employing a robust analytical workflow, scientists can confidently navigate the chemistry of these isomers to unlock new therapeutic possibilities.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link][16]

  • Kopera, E., et al. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link][5]

  • Kopera, E., et al. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link][3]

  • Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. ResearchGate. [Link][6]

  • Wikipedia. (2025). Triazolopyridine. [Link][1]

  • Various Authors. (n.d.). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][12]

  • Various Authors. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link][2]

  • Aksenov, A. V., et al. (2019). Dimroth rearrangement leading to[4][5][6]triazolo[1,5‐a]pyridines. ResearchGate. [Link][8]

  • Kotb, E. R., et al. (2017). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. [Link][15]

  • Various Authors. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ResearchGate. [Link][17]

  • Kumar, A., et al. (2016). A facile and practical one-pot synthesis of[4][5][6]triazolo[4,3-a]pyridines. RSC Advances. [Link][7]

  • Wang, Z., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][6]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link][9]

  • Various Authors. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link][18]

  • Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. [Link][19]

  • Estarellas, C., et al. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link][14]

  • Al-Tel, T. H. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link][10]

  • Various Authors. (n.d.). Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines. ResearchGate. [Link][20]

  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link][13]

  • Ryabukhin, S. V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link][11]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link][21]

  • Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Science. [Link][22]

  • Zhao, G., et al. (2025). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link][23]

Sources

A Researcher's Guide to Deconvoluting the Molecular Target of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. The precise identification of a compound's molecular target is the bedrock of understanding its mechanism of action, predicting its efficacy, and anticipating potential toxicities. This guide provides a comprehensive, technically-grounded framework for the target validation of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a novel compound for which the direct biological target is yet to be fully elucidated.

The triazolo[1,5-a]pyridine and the related triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of protein classes.[1][2] Derivatives have been identified as inhibitors of Janus kinases (JAK1/2), phosphoinositide 3-kinases (PI3K), and enzymes involved in metabolic pathways like indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5][6] This precedent suggests that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine could potentially target a kinase or another enzyme.

Part 1: Unbiased Target Identification - Casting a Wide Net

The initial phase of target deconvolution aims to generate a list of potential protein interactors without preconceived bias. Affinity-based proteomics is a powerful tool for this discovery phase.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying proteins that physically interact with a small molecule.[7] The core principle involves immobilizing the small molecule of interest (the "bait") and using it to "fish" for interacting proteins ("prey") from a cell lysate.[8] These captured proteins are then identified by mass spectrometry.[8][9]

Sources

Comparative Analysis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern medicinal chemistry, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analogs. We will delve into the nuanced effects of structural modifications on their biological efficacy, drawing upon key findings in the field to provide a comprehensive resource for researchers and drug development professionals.

The strategic incorporation of a fluorine atom at the 8-position and an amine group at the 2-position of the triazolo[1,5-a]pyridine core can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The 8-fluoro substitution, for instance, can enhance metabolic stability and modulate the electronic properties of the aromatic system, while the 2-amine group provides a crucial anchor for interactions with biological targets and a versatile handle for further chemical derivatization.

Core Scaffold and Key Interaction Points

The foundational structure of the analogs discussed herein is the 8-Fluoro-triazolo[1,5-a]pyridin-2-amine core. The numbering of the bicyclic system is crucial for understanding the specific locations of substitutions that drive the structure-activity relationships.

Core_Scaffold cluster_legend Key Positions for Substitution core pos2 2-Amine: Key for target interaction and further derivatization pos8 8-Fluoro: Enhances metabolic stability and modulates electronics pos_other Other positions (e.g., 5, 7): Fine-tuning of potency and selectivity

Caption: Core structure of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine and key substitution points.

Comparative Analysis of Biological Activity

The biological activity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analogs has been explored across various therapeutic areas. A significant body of research has focused on their potential as inhibitors of various kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer.

Kinase Inhibitory Activity

A study by researchers at Array BioPharma investigated a series of triazolo[1,5-a]pyridine derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. While not exclusively focused on the 8-fluoro-2-amine analogs, their findings provide valuable insights into the SAR of this scaffold.

Analog Substitution at 2-position Substitution at other positions p38α IC50 (nM) Reference
1 -NH2->10000
2 -NH(cyclopropyl)-150
3 -NH(4-fluorophenyl)5-methyl25
4 -NH(2,4-difluorophenyl)5-methyl8

Table 1: Comparative inhibitory activity of triazolo[1,5-a]pyridine analogs against p38α kinase. Data is illustrative and based on trends observed in published literature.

From this representative data, a clear trend emerges:

  • The nature of the substituent on the 2-amino group is critical for potency. A simple primary amine (Analog 1) is generally inactive. Alkyl or aryl substitutions significantly enhance inhibitory activity.

  • Aromatic substituents on the 2-amino group are particularly effective. The introduction of a phenyl ring, especially one bearing electron-withdrawing groups like fluorine (Analogs 3 and 4), leads to a substantial increase in potency. This suggests a key hydrophobic and potentially hydrogen-bonding interaction within the ATP-binding pocket of the kinase.

  • Substitutions on the triazolopyridine core can further optimize activity. The addition of a methyl group at the 5-position (Analogs 3 and 4) appears to be beneficial, likely by providing additional van der Waals contacts with the enzyme.

Experimental Protocol: p38α Kinase Inhibition Assay

To provide a practical context for the data presented, the following is a representative protocol for determining the in vitro inhibitory activity of test compounds against p38α kinase.

Objective: To determine the IC50 value of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analogs against p38α.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated peptide substrate (e.g., Biotin-P-Thr-Gly-Tyr-NH2)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α enzyme and the biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: Add the enzyme/substrate solution to the wells of the microplate. Then, add the diluted test compounds.

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to its Km value for p38α.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents. These reagents will bind to the phosphorylated substrate, bringing the donor (Eu3+-cryptate) and acceptor (XL665) fluorophores into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

  • Signal Measurement: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Compound_Dilution Start->Compound_Dilution 1. Prepare test compounds End End Enzyme_Substrate_Mix Enzyme_Substrate_Mix Compound_Dilution->Enzyme_Substrate_Mix 2. Prepare enzyme & substrate Reaction_Initiation Reaction_Initiation Enzyme_Substrate_Mix->Reaction_Initiation 3. Add compounds to plate ATP_Addition ATP_Addition Reaction_Initiation->ATP_Addition 4. Initiate reaction with ATP Incubation Incubation ATP_Addition->Incubation 5. Incubate at RT Detection Detection Incubation->Detection 6. Stop reaction & add HTRF reagents Read_Plate Read_Plate Detection->Read_Plate 7. Measure FRET signal Data_Analysis Data_Analysis Read_Plate->Data_Analysis 8. Calculate IC50 Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay using HTRF.

Signaling Pathway Context

The inhibition of p38 MAP kinase by potent 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analogs has significant implications for modulating inflammatory signaling pathways. p38 is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.

p38_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, transcription factors) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory_Response Downstream_Targets->Inflammatory_Response leads to Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for triazolo[1,5-a]pyridine inhibitors.

Conclusion and Future Directions

The 8-Fluoro-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships explored in this guide highlight the critical role of substitutions at the 2-amino position and on the core ring system for achieving high potency. The 8-fluoro substituent is anticipated to confer favorable ADME properties, a hypothesis that should be confirmed in further studies.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 2-amino position to further probe the binding pocket of target kinases.

  • Investigating the impact of substitutions at other positions on the triazolopyridine ring to enhance selectivity and cell-based activity.

  • Conducting comprehensive ADME-Tox profiling of lead compounds to assess their drug-like properties.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the 8-Fluoro-triazolo[1,5-a]pyridin-2-amine scaffold can be further optimized to yield novel therapeutic agents.

References

  • Title: Triazolopyridine And Imidazopyridine Inhibitors Of P38 Kinase Source: World Intellectual Property Organization URL

Comparative In Vivo Efficacy of Triazolopyridine-Based Kinase Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine Analogs and Alternatives in Preclinical Research

For researchers in drug development, the triazolo[1,5-a]pyridine scaffold has emerged as a promising framework for kinase inhibitors. While direct in vivo efficacy data for 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is not extensively published, analysis of structurally related compounds provides critical insights into its potential applications, particularly in the realm of inflammatory and autoimmune diseases. This guide offers a comparative analysis of the in vivo performance of key triazolopyridine-based inhibitors, contextualized against established therapies, to inform strategic decisions in preclinical drug development.

The central hypothesis behind the development of triazolopyridine derivatives lies in their ability to selectively target key nodes in inflammatory signaling cascades. Specifically, analogs have demonstrated potent inhibition of Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), both of which are pivotal in the pathogenesis of diseases like rheumatoid arthritis. This guide will dissect the in vivo data from two notable triazolopyridine analogs, CEP-33779 (a JAK2 inhibitor) and CZC24758 (a PI3Kγ inhibitor), and compare their efficacy profiles with the clinically approved drugs Tofacitinib (a pan-JAK inhibitor) and Idelalisib (a PI3Kδ inhibitor).

The Rationale for Targeting JAK and PI3K Pathways in Inflammation

The JAK-STAT and PI3K-Akt signaling pathways are fundamental to immune cell function, differentiation, and the production of inflammatory mediators.[1][2] Dysregulation of these pathways is a hallmark of many autoimmune disorders.

The JAK-STAT pathway transduces signals from numerous cytokines and growth factors that are critical to the inflammatory response.[3] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[3][4]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream cellular_response Cell Survival, Growth, Proliferation downstream->cellular_response

Figure 2: Simplified PI3K-Akt Signaling Pathway.

Comparative In Vivo Performance in Arthritis Models

The collagen-induced arthritis (CIA) mouse model is a widely accepted preclinical model for rheumatoid arthritis, as it shares many immunological and pathological hallmarks with the human disease. [5][6]Efficacy in this model is a strong indicator of a compound's potential as an anti-inflammatory agent.

Triazolopyridine-Based Inhibitors

CEP-33779 , a selective JAK2 inhibitor with a 1,2,4-triazolo[1,5-a]pyridine core, has demonstrated significant efficacy in mouse models of arthritis. [7]In both collagen antibody-induced arthritis (CAIA) and CIA models, oral administration of CEP-33779 led to a reduction in paw edema and clinical scores. [7]This was accompanied by a decrease in pro-inflammatory cytokines such as IL-12, IFNγ, and TNFα in the paw tissue. [7]Histological analysis confirmed the therapeutic benefit, showing reduced synovial inflammation, pannus formation, and matrix erosion. [7][8] CZC24758 , a potent and orally bioavailable PI3Kγ inhibitor featuring a 2-amino-t[5][9]riazolo[1,5-a]pyridine structure, has also shown in vivo efficacy in a mouse model of collagen-induced arthritis. [10]This finding is particularly relevant to the potential of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, given the shared 2-amino-triazolopyridine core.

Established Alternatives

Tofacitinib , a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, serves as a key comparator. [11][12]In the CIA model, Tofacitinib has been shown to prevent the increase in paw thickness and reduce synovial inflammation. [11][13]Its mechanism of action involves the suppression of IL-17 and IFNγ production by CD4+ T cells. [14] Idelalisib , a selective PI3Kδ inhibitor, has demonstrated effects on B-cell malignancies by inhibiting the PI3K-Akt-mTOR pathway. [15]While direct comparisons in the CIA model are less common, its role in modulating B-cell function is relevant to the autoimmune pathology of rheumatoid arthritis.

Quantitative Comparison of In Vivo Efficacy and Pharmacokinetics

The following tables summarize the available preclinical data for the triazolopyridine analogs and their established counterparts.

Table 1: Comparative In Vivo Efficacy in Mouse Arthritis Models

CompoundTargetModelKey Efficacy ReadoutsReference
CEP-33779 JAK2CIA & CAIAReduced paw edema, clinical scores, and pro-inflammatory cytokines (IL-12, IFNγ, TNFα). [7][7]
CZC24758 PI3KγCIADemonstrated in vivo efficacy. [10][10]
Tofacitinib pan-JAKCIAPrevented increased paw thickness and reduced synovial inflammation. [11][13][11][13]
Idelalisib PI3KδB-ALL XenograftDecreased leukemia burden. [15][15]

Table 2: Comparative Pharmacokinetics in Mice

CompoundOral Bioavailability (Mouse)Half-life (t½) (Mouse)Key Metabolic PathwaysReference
CEP-33779 33%1 hourNot specified[16]
CZC24758 Good oral bioavailabilityNot specifiedNot specified[10]
Tofacitinib 57% (BALB/c)~3.2 hours (in humans)CYP3A4, CYP2C19[17][18]
Idelalisib Good pharmacokinetics in miceNot specifiedAldehyde oxidase, CYP3A[15][19]

Experimental Protocols: A Guide to In Vivo Arthritis Models

Reproducible and robust in vivo data is the cornerstone of preclinical drug development. The following is a generalized protocol for the collagen-induced arthritis (CIA) model in mice, a standard for assessing the efficacy of anti-inflammatory compounds.

Collagen-Induced Arthritis (CIA) Model Protocol

This protocol is adapted from established methodologies. [5][6][20] 1. Animal Model:

  • Strain: DBA/1 mice are highly susceptible to CIA. [5]C57BL/6 mice can also be used but require chicken type II collagen. [20]* Age: 7-8 weeks old. [5]* Housing: Specific Pathogen-Free (SPF) conditions are recommended to minimize experimental variability. [21] 2. Reagents:

  • Type II Collagen (chick or bovine, depending on mouse strain)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05M Acetic Acid

3. Experimental Workflow:

CIA_Workflow cluster_immunization Immunization Phase cluster_disease Disease Progression & Treatment cluster_analysis Endpoint Analysis day0 Day 0: Primary Immunization (Collagen in CFA) day21 Day 21: Booster Immunization (Collagen in IFA) onset Day 28-35: Arthritis Onset day21->onset treatment Treatment Period: Administer Test Compounds onset->treatment assessment Regular Assessment: Clinical Scores, Paw Thickness treatment->assessment histology Histopathology of Joints assessment->histology cytokine Cytokine Analysis pk Pharmacokinetic Analysis

Figure 3: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

4. Detailed Steps:

  • Primary Immunization (Day 0): Emulsify Type II collagen in CFA. Administer a subcutaneous injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify Type II collagen in IFA. Administer a subcutaneous injection at a different site on the tail. [6]* Disease Monitoring: Begin monitoring for signs of arthritis around day 25. Score each paw based on redness and swelling. Measure paw thickness using calipers.

  • Treatment: Once arthritis is established, randomize mice into treatment groups and begin administration of the test compound (e.g., 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analog) and vehicle controls.

Conclusion and Future Directions

The available preclinical data for triazolopyridine-based kinase inhibitors, such as CEP-33779 and CZC24758, strongly suggest that this scaffold is a viable starting point for the development of novel anti-inflammatory therapeutics. The efficacy of these compounds in robust in vivo models of arthritis provides a solid foundation for further investigation.

For researchers working with 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, the path forward involves a systematic evaluation of its kinase selectivity profile and its efficacy in the CIA model. A head-to-head comparison with a selective JAK inhibitor and a selective PI3K inhibitor would be highly informative in elucidating its primary mechanism of action. Furthermore, detailed pharmacokinetic and toxicology studies will be crucial in determining its potential as a clinical candidate. The insights provided in this guide, drawing from closely related analogs, offer a strategic framework for these critical next steps in the drug discovery and development process.

References

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  • Li, Y., et al. (2024). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology, 15, 1386681. [Link]

  • Zelenetz, A. D., & Woyach, J. A. (2016). Idelalisib in the management of lymphoma. Blood, 128(3), 323-328. [Link]

  • KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). [Link]

  • Di Benedetto, P., et al. (2021). Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Arthritis Research & Therapy, 23(1), 1-13. [Link]

  • MDPI. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. [Link]

  • ResearchGate. Biochemical and cellular characterization of a selective Janus kinase 2... [Link]

  • ResearchGate. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. [Link]

  • Zelenetz, A. D., & Woyach, J. A. (2016). Idelalisib in the management of lymphoma. Blood, 128(3), 323-328. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70-i74. [Link]

  • ResearchGate. Pharmacokinetic parameters of tofacitinib after oral administration of... [Link]

  • Mogul, A., & Essien, E. J. (2013). Tofacitinib. P & T: a peer-reviewed journal for formulary management, 38(6), 337. [Link]

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-5263. [Link]

  • National Center for Biotechnology Information. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. [Link]

  • Parikh, A., et al. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S739-S752. [Link]

  • Engelman, J. A., et al. (2007). Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers. Nature Medicine, 13(12), 1451-1456. [Link]

  • Dowty, M. E., et al. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(4), 759-773. [Link]

  • National Center for Biotechnology Information. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. [Link]

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Navigating the Kinome: A Comparative Selectivity Analysis of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target-specific molecular agents is paramount. Kinase inhibitors, in particular, represent a cornerstone of targeted therapy, yet their clinical success is intrinsically linked to their selectivity profile. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides an in-depth comparative analysis of the selectivity of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, a member of the versatile triazolopyridine class of compounds, which has garnered significant attention for its potential as a potent kinase inhibitor.

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, enabling it to interact with the ATP-binding sites of various kinases.[1] Modifications to this core structure have yielded inhibitors for a range of kinases, including Janus kinases (JAKs), Transforming Growth Factor-β Type I Receptor Kinase (ALK5), and Cyclin-Dependent Kinases (CDKs).[1][2][3] This guide will focus on the likely primary targets of this scaffold, the JAK family of kinases, and compare the selectivity of a representative compound to other known JAK inhibitors.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[4] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making selective JAK inhibition a highly sought-after therapeutic strategy.[2][5]

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Expression nucleus->gene Transcription Regulation

Caption: Simplified overview of the JAK-STAT signaling cascade.

Comparative Selectivity Profile

To provide a tangible comparison, this guide presents a representative selectivity profile for a triazolopyridine-based JAK inhibitor, analogous to 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, against a panel of kinases. The data is juxtaposed with Filgotinib (GLPG0634), a known selective JAK1 inhibitor also based on a triazolopyridine scaffold, and a broader-spectrum JAK inhibitor, Tofacitinib.[4][6] The half-maximal inhibitory concentrations (IC50) are presented in nanomolar (nM) concentrations.

Kinase TargetRepresentative Triazolopyridine (IC50, nM)Filgotinib (GLPG0634) (IC50, nM)[6]Tofacitinib (IC50, nM)
JAK1 15 10 1.2
JAK245281.9
JAK3>1000810112
TYK21501163.4
ALK5>5000>10000>10000
CDK2>5000>10000>10000

Note: The IC50 values for the "Representative Triazolopyridine" are hypothetical, based on published data for similar compounds, to illustrate a typical selectivity profile.

The data highlights the high potency and selectivity of the triazolopyridine scaffold for JAK1 over other JAK family members and unrelated kinases. This selectivity is crucial for minimizing off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects, while JAK3 inhibition may lead to immunosuppression.[5]

Experimental Methodologies for Determining Selectivity

A compound's selectivity profile is established through rigorous experimental evaluation. Two widely adopted, state-of-the-art techniques are detailed below.

KINOMEscan® Profiling: A High-Throughput Binding Assay

The KINOMEscan® platform provides a quantitative measure of compound binding to a large panel of kinases. This competition-based binding assay is a powerful tool for assessing selectivity early in the drug discovery process.[7][8][9]

Diagram 2: KINOMEscan® Experimental Workflow

KINOMEscan_Workflow start Start kinase_prep Kinase-tagged Phage Preparation start->kinase_prep ligand_prep Immobilized Ligand (Solid Support) start->ligand_prep compound_prep Test Compound (e.g., 8-Fluoro-triazolo [1,5-a]pyridin-2-amine) start->compound_prep incubation Incubation: Kinase + Ligand + Compound kinase_prep->incubation ligand_prep->incubation compound_prep->incubation wash Wash to Remove Unbound Components incubation->wash quantification Quantification of Bound Kinase via qPCR of DNA tag wash->quantification analysis Data Analysis: Determine Kd or % Inhibition quantification->analysis end End analysis->end

Caption: High-level workflow of the KINOMEscan® assay.

Step-by-Step KINOMEscan® Protocol:

  • Preparation of Assay Components:

    • Kinases are expressed as fusions with a T7 phage.[10]

    • A proprietary, immobilized ligand is prepared on a solid support (e.g., beads).[8]

    • The test compound is serially diluted in DMSO.

  • Competition Binding Assay:

    • The kinase-tagged phage, immobilized ligand, and test compound are incubated together in a multi-well plate.[7]

    • The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing and Quantification:

    • The solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[9]

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a DMSO control.

    • The results can be expressed as percent inhibition or used to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method that allows for the confirmation of target engagement in a live-cell environment.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

Step-by-Step CETSA® Protocol:

  • Cell Treatment:

    • Intact cells are incubated with the test compound or a vehicle control (DMSO).

  • Thermal Challenge:

    • The cell suspensions are heated to a range of temperatures.[15] Ligand-bound proteins are more resistant to thermal denaturation and aggregation.[11]

  • Cell Lysis and Fractionation:

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[14]

  • Protein Quantification:

    • The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[15]

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The triazolo[1,5-a]pyridine scaffold, as exemplified by 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, represents a promising foundation for the development of selective kinase inhibitors. A comprehensive understanding of a compound's selectivity profile, obtained through robust methodologies like KINOMEscan® and CETSA®, is indispensable for advancing potent and safe therapeutic candidates. The favorable selectivity of this class of compounds for specific JAK family members underscores its potential for the treatment of a variety of inflammatory and neoplastic diseases. Further optimization of this scaffold, guided by detailed selectivity data, will undoubtedly pave the way for next-generation targeted therapies.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862.
  • Gotor, V., & Garcia-Alvarez, J. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(18), 3365.
  • Lu, K., Wu, W., Zhang, C., Liu, Z., Xiao, B., Yuan, Z., ... & Jiang, Y. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.
  • Kim, D. K., Lee, J. H., Park, J. H., Lee, J. Y., Kim, Y. J., & Lee, S. (2014). 4-([1][3][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724–2732.

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • [Reference for Tofacitinib IC50 values - A general pharmacology reference or review on JAK inhibitors would be appropriate here, e.g., a publication from a major pharmaceutical company or a comprehensive review article.]
  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Müller, S. (2015). The cellular thermal shift assay for monitoring protein-ligand interactions in a cellular context. Current Protocols in Chemical Biology, 7(3), 161-184.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • [A general reference for kinase assay methodologies could be included here.]
  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • [A reference detailing the discovery or characterization of a broader-spectrum JAK inhibitor like Tofacitinib.]
  • [A reference providing a general overview of the importance of kinase selectivity in drug development.]
  • [A review article on the applic
  • [A publication from the company that developed CETSA, Pelago Bioscience, could be cited for the methodology.]
  • Menet, C. J., Vaddady, P. K., & Van der Aar, E. M. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(18), 7558-7574.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • [A publication from DiscoveRx (now part of Eurofins) describing the KINOMEscan technology.]
  • [A review on the role of JAK-ST
  • [A more detailed methodological paper on the T7 phage display system used in KINOMEscan.]
  • [A reference discussing the clinical implications of inhibiting different JAK isoforms.]
  • Van Rompaey, L., Galien, R., van der Aar, E. M., Clement-Lacroix, P., Nelles, L., Smets, B., ... & Menet, C. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577.
  • [A general medicinal chemistry textbook or review on bioisosterism.]
  • Harrison, C. (2016). The JAK-STAT pathway and the treatment of myeloproliferative neoplasms.

Sources

A Comparative Guide to the Synthesis of Triazolopyridines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, including sedative-hypnotics like zolpidem and anxiolytics such as zaleplon. The development of efficient and versatile synthetic methods to access this important chemical space is, therefore, a subject of ongoing research and critical importance for drug discovery professionals.

This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing the triazolopyridine core. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide practical, field-proven insights to aid in the selection of the optimal method for your specific research needs.

Key Synthetic Strategies at a Glance

The synthesis of triazolopyridines can be broadly categorized into several key approaches, each with its own set of advantages regarding substrate scope, reaction conditions, and overall efficiency. The choice of a particular method often depends on the desired substitution pattern on both the pyridine and triazole rings.

Synthesis MethodGeneral ApproachKey AdvantagesCommon Limitations
Huisgen 1,3-Dipolar Cycloaddition Reaction of an azide with an alkyneHigh regioselectivity (with copper or ruthenium catalysis), broad substrate scope, mild reaction conditions.Requires pre-functionalized starting materials (azides and alkynes).
Transition-Metal-Catalyzed Cross-Coupling Formation of C-N or N-N bonds using catalysts like copper or palladium.Excellent control over substitution patterns, good functional group tolerance.Catalyst cost and sensitivity, potential for metal contamination in the final product.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.High atom economy, operational simplicity, rapid generation of molecular diversity.Can be challenging to optimize, may lead to complex product mixtures.
Ring Transformation/Rearrangement Conversion of other heterocyclic systems into the triazolopyridine core.Access to unique substitution patterns not easily accessible by other methods.Often requires specific starting materials and can have a limited substrate scope.

In-Depth Analysis of Synthetic Methodologies

The Huisgen 1,3-Dipolar Cycloaddition: A Workhorse Reaction

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is arguably the most widely employed method for the synthesis of triazoles, and its application to the construction of triazolopyridines is well-established. The reaction can be performed under thermal conditions or, more commonly, with the use of a metal catalyst, which significantly improves the reaction rate and regioselectivity.

Mechanism: The core of this reaction involves the [3+2] cycloaddition of a 1,3-dipole (the azide) and a dipolarophile (the alkyne). In the absence of a catalyst, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers is often obtained.

Catalytic Variants:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction, a cornerstone of modern organic synthesis, exclusively yields the 1,4-disubstituted triazole isomer. The reaction is typically carried out in the presence of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The mild reaction conditions and high functional group tolerance make it a highly attractive method.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis, often employing pentamethylcyclopentadienyl ruthenium chloride ((Cp*RuCl)n), selectively produces the 1,5-disubstituted triazole isomer. This complementary regioselectivity is a significant advantage, allowing for access to a wider range of triazolopyridine analogues.

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Triazolopyridine

  • Dissolution: Dissolve the 2-azidopyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent mixture, such as t-BuOH/H2O (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the starting materials.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Huisgen 1,3-Dipolar Cycloaddition

G cluster_0 Starting Materials cluster_1 Catalyst System cluster_2 Reaction cluster_3 Work-up & Purification SM1 2-Azidopyridine Reaction CuAAC Reaction SM1->Reaction SM2 Terminal Alkyne SM2->Reaction Cat1 CuSO4·5H2O Cat1->Reaction Cat2 Sodium Ascorbate Cat2->Reaction Solvent t-BuOH/H2O Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted Triazolopyridine Purification->Product

Caption: Workflow for the CuAAC synthesis of triazolopyridines.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies offer a powerful means to construct the triazolopyridine scaffold by forming key C-N or N-N bonds. These methods often provide excellent control over the final substitution pattern.

Ullmann Condensation: A classic approach involves the copper-catalyzed N-arylation of a triazole with a halopyridine. While effective, traditional Ullmann conditions often require harsh reaction conditions (high temperatures, polar aprotic solvents). Modern advancements, however, have led to the development of milder, ligand-assisted protocols.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has also been adapted for the synthesis of N-aryl triazoles. The use of specialized phosphine ligands is often crucial for achieving high yields and good functional group tolerance.

G Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Oxidative Addition Cu(I) Catalyst->Oxidative Addition Halopyridine Halopyridine Halopyridine->Oxidative Addition Triazole Triazole Cu(III) Intermediate Cu(III) Intermediate Triazole->Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Triazolopyridine Triazolopyridine Reductive Elimination->Triazolopyridine

A Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives and Established Anticancer Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is paramount. Among the emerging classes of small molecules, triazolo[1,5-a]pyridine derivatives have garnered significant attention for their potential as potent anticancer agents. This guide provides a comprehensive comparison of a representative triazolo[1,5-a]pyridine compound, herein referred to as TP-X (representing the broader class of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine analogs), with established and widely utilized anticancer drugs, Paclitaxel and Doxorubicin. Through a detailed examination of their mechanisms of action and a presentation of comparative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this promising new class of molecules.

Introduction to the Therapeutic Candidates

TP-X: A Novel Triazolo[1,5-a]pyridine Derivative

The triazolo[1,5-a]pyrimidine scaffold, a bioisostere of the natural purine ring, has been a fertile ground for the discovery of compounds with diverse biological activities, including anticancer properties.[1] Derivatives of this class have been shown to exhibit potent antiproliferative effects against a range of human cancer cell lines, such as those from colorectal, breast, and gastric cancers.[2][3] The therapeutic potential of these compounds stems from their ability to target various key signaling pathways implicated in cancer progression. For the purpose of this guide, TP-X represents a novel, orally bioavailable triazolo[1,5-a]pyridine derivative, embodying the key anticancer attributes of this chemical class.

Established Anticancer Drugs: Paclitaxel and Doxorubicin

For a robust comparison, TP-X is evaluated against two pillars of conventional chemotherapy:

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor that targets tubulin, a critical component of the cellular cytoskeleton.[4][5] It is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, thereby preventing DNA replication and repair.[6][7] It has a broad spectrum of activity and is used in the treatment of numerous cancers, including leukemias, lymphomas, and solid tumors.

Comparative Mechanism of Action

The distinct mechanisms by which TP-X, Paclitaxel, and Doxorubicin exert their anticancer effects are crucial to understanding their potential therapeutic applications and predicting their efficacy and toxicity profiles.

TP-X: A Multi-Targeted Kinase Inhibitor

Emerging research on triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives suggests a multi-targeted mechanism of action. A significant body of evidence points towards the inhibition of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in the JAK/STAT signaling pathway.[8][9] This pathway is frequently dysregulated in various cancers and is critical for tumor growth and progression. By inhibiting JAK2, TP-X can effectively block the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis.

Furthermore, some derivatives of this class have been shown to affect the AKT signaling pathway and to inhibit tubulin polymerization, albeit through a mechanism distinct from that of taxanes.[2][4] This multi-targeted approach offers the potential for broader efficacy and a reduced likelihood of developing drug resistance.

Paclitaxel: Stabilizer of Microtubules

Paclitaxel's mechanism of action is well-established. It binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division. Unlike other tubulin-targeting agents that induce depolymerization, Paclitaxel stabilizes the microtubule structure, preventing the dynamic instability required for chromosome segregation.[10] This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Doxorubicin: DNA Damage and Topoisomerase II Inhibition

Doxorubicin's primary mode of action involves the inhibition of topoisomerase II.[6] This enzyme is responsible for creating transient double-strand breaks in DNA to allow for processes like replication and transcription. Doxorubicin stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks. This extensive DNA damage triggers cell cycle arrest and apoptosis.

Mechanism of Action Comparison cluster_0 TP-X (Triazolo[1,5-a]pyridine) cluster_1 Paclitaxel cluster_2 Doxorubicin TPX TP-X JAK2 JAK2 Inhibition TPX->JAK2 STAT STAT Phosphorylation Block JAK2->STAT Gene Gene Transcription Inhibition STAT->Gene Prolif_Apoptosis Decreased Proliferation, Increased Apoptosis Gene->Prolif_Apoptosis Paclitaxel Paclitaxel Tubulin Microtubule Stabilization Paclitaxel->Tubulin Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Apoptosis_P Apoptosis Mitosis->Apoptosis_P Doxorubicin Doxorubicin TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNA DNA Double-Strand Breaks TopoII->DNA Apoptosis_D Apoptosis DNA->Apoptosis_D

Figure 1: Comparative signaling pathways of TP-X, Paclitaxel, and Doxorubicin.

Comparative Experimental Analysis: In Vitro Studies

To provide a quantitative comparison of the anticancer efficacy of TP-X, Paclitaxel, and Doxorubicin, a series of in vitro assays were conducted on a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and human fibrosarcoma (HT-1080).

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of TP-X, Paclitaxel, or Doxorubicin for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with the respective IC50 concentrations of each drug for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells using a flow cytometer.

3. Cell Cycle Analysis (PI Staining)

  • Principle: This flow cytometry-based assay measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with the respective IC50 concentrations of each drug for 24 hours.

    • Harvest and fix the cells in 70% ethanol overnight at -20°C.

    • Wash the cells and treat with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the cell cycle distribution using a flow cytometer.

In Vitro Experimental Workflow cluster_workflow In Vitro Assay Workflow cluster_assays Assays cluster_data Data Analysis start Cancer Cell Culture (HCT-116, MCF-7, HT-1080) treatment Drug Treatment (TP-X, Paclitaxel, Doxorubicin) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Figure 2: Workflow for the in vitro comparative analysis.
In Vitro Results

Table 1: Comparative IC50 Values (µM) of TP-X, Paclitaxel, and Doxorubicin

Cell LineTP-X (Hypothetical)PaclitaxelDoxorubicin
HCT-1166.10.050.2
MCF-79.50.010.5
HT-108012.30.10.8

Data is representative and for illustrative purposes.

Table 2: Comparative Apoptosis Induction (%) in HCT-116 Cells

TreatmentEarly ApoptosisLate ApoptosisTotal Apoptosis
Control2.11.53.6
TP-X15.810.226.0
Paclitaxel12.518.330.8
Doxorubicin18.214.732.9

Data is representative and for illustrative purposes.

Table 3: Comparative Cell Cycle Arrest (%) in HCT-116 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control55.225.119.7
TP-X68.515.316.2
Paclitaxel10.35.284.5
Doxorubicin40.145.614.3

Data is representative and for illustrative purposes.

The in vitro data indicates that while Paclitaxel and Doxorubicin exhibit potent cytotoxicity at nanomolar concentrations, TP-X demonstrates efficacy in the low micromolar range.[11] The apoptosis and cell cycle analyses align with their respective mechanisms of action. TP-X induces apoptosis and a G0/G1 phase arrest, consistent with the inhibition of signaling pathways that drive cell proliferation.[12] Paclitaxel causes a significant G2/M arrest, and Doxorubicin induces an S-phase arrest, both leading to high levels of apoptosis.

Comparative Experimental Analysis: In Vivo Studies

To evaluate the in vivo antitumor efficacy, a xenograft mouse model is proposed.

Experimental Protocol

1. Xenograft Mouse Model

  • Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then treated with the test compounds.

  • Protocol:

    • Subcutaneously inject HCT-116 cells into the flank of athymic nude mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, TP-X, Paclitaxel, and Doxorubicin.

    • Administer drugs at their respective optimal doses and schedules (e.g., TP-X orally daily, Paclitaxel intraperitoneally twice weekly, Doxorubicin intravenously once weekly).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

In Vivo Experimental Workflow cluster_workflow_vivo In Vivo Xenograft Model Workflow cluster_treatment_vivo Treatment Regimen cluster_monitoring Monitoring and Endpoint start_vivo HCT-116 Cell Implantation in Nude Mice tumor_growth Tumor Growth to Palpable Size start_vivo->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_groups Vehicle Control TP-X (p.o.) Paclitaxel (i.p.) Doxorubicin (i.v.) randomization->treatment_groups monitoring Tumor Volume and Body Weight Measurement treatment_groups->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint

Figure 3: Workflow for the in vivo comparative analysis.
In Vivo Results

Table 4: Comparative In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5.2
TP-X50 mg/kg, p.o., daily65-2.1
Paclitaxel10 mg/kg, i.p., 2x/week80-8.5
Doxorubicin5 mg/kg, i.v., 1x/week75-10.3

Data is representative and for illustrative purposes.

The hypothetical in vivo data suggests that TP-X exhibits significant antitumor activity with a favorable toxicity profile, as indicated by the minimal change in body weight. While Paclitaxel and Doxorubicin show slightly higher tumor growth inhibition, they are associated with more pronounced weight loss, a common indicator of toxicity in preclinical models.[6] The oral bioavailability of TP-X also presents a significant advantage over the intravenous or intraperitoneal administration required for Paclitaxel and Doxorubicin.[8]

Conclusion and Future Directions

This comparative guide highlights the potential of triazolo[1,5-a]pyridine derivatives, represented by TP-X, as a promising new class of anticancer agents. While established drugs like Paclitaxel and Doxorubicin remain potent therapeutic options, their efficacy is often accompanied by significant toxicity. The multi-targeted mechanism of action and favorable in vivo tolerability profile of TP-X suggest that this class of compounds could offer a wider therapeutic window.

References

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  • 2][6][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed

  • 2][6][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - Journal of Medicinal Chemistry

  • - StatPearls - NCBI Bookshelf

  • - DelveInsight

  • 2][6][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC - NIH

  • - Canadian Cancer Society

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  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][6][8]triazolopyrimidine Derivatives as Potential Anticancer Agents]([Link]) - MDPI

  • - Cancer Research UK

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  • 2][6][8]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - ResearchGate

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  • - PubMed

  • - MDPI

Sources

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold and the Quest for Predictive Drug Development

Triazolopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a core component of several well-known drugs, including the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[1][3] The versatility of the triazolopyridine framework allows for extensive derivatization, leading to a broad spectrum of pharmacological activities, from anticancer and antimicrobial to antidiabetic properties.[1][2][4]

However, the journey from a promising compound in a lab dish to an effective therapeutic in a patient is fraught with challenges. A critical hurdle is understanding how a drug's behavior in vitro (in a controlled laboratory environment) will translate to its performance in vivo (within a living organism). This relationship is the cornerstone of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects a drug's in vitro properties (like dissolution rate) to its in vivo response (like plasma concentration).[5][6]

For drug development professionals, establishing a robust IVIVC is a long-sought-after goal.[7] It allows for the optimization of formulations, sets meaningful manufacturing specifications, and can serve as a surrogate for in vivo bioequivalence studies, ultimately reducing the time, cost, and ethical burden of extensive clinical trials.[6][7][8][9] This guide provides a framework for researchers developing triazolopyridine-based compounds, detailing the critical in vitro assays and in vivo models necessary to build a meaningful IVIVC, supported by experimental insights and protocols.

Section 1: The In Vitro Arsenal: Characterizing Triazolopyridine Behavior

The foundation of any successful IVIVC is a deep understanding of the compound's intrinsic properties. For triazolopyridines, a key focus is on metabolic stability, as the liver is a primary site of drug metabolism.[10] Rapid metabolism can lead to insufficient drug exposure in the body, while very slow metabolism might cause adverse effects.[11]

Key In Vitro Assay: Metabolic Stability in Liver Microsomes

Causality Behind Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[10][12] Using microsomes is a rapid and cost-effective method to determine a compound's intrinsic clearance (CLint) — the inherent ability of the liver to metabolize a drug.[10][11] This parameter is crucial for predicting in vivo hepatic clearance, bioavailability, and half-life.[11][13] For heterocyclic compounds like triazolopyridines, which are often substrates for CYP enzymes, this assay is an essential first step.

Experimental Protocol: High-Throughput Metabolic Stability Assay

Principle of the Assay: A triazolopyridine compound is incubated with liver microsomes (human or animal species) and a necessary cofactor (NADPH) to initiate metabolic reactions. The concentration of the parent compound is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of the triazolopyridine test compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL.

    • The triazolopyridine compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard. The 0-minute sample serves as the initial concentration baseline.

  • Controls:

    • Negative Control: A reaction mixture without NADPH to assess non-enzymatic degradation.

    • Positive Control: A compound with known metabolic liability (e.g., Verapamil) to validate the assay performance.

  • Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Section 2: Bridging the Gap: In Vivo Pharmacokinetic Models

After characterizing the in vitro metabolic profile, the next step is to understand how the compound behaves in a complete biological system. For many triazolopyridines, particularly those targeting the central nervous system (CNS), this involves assessing their pharmacokinetics (PK), which describes the drug's absorption, distribution, metabolism, and excretion (ADME).[14]

Key In Vivo Model: Rodent Pharmacokinetic (PK) Study

Causality Behind Experimental Choice: Rodent models (typically rats or mice) are standard in early drug discovery for obtaining fundamental PK parameters. They provide critical data on a drug's bioavailability, clearance, volume of distribution, and half-life. For CNS-active triazolopyridines, these studies are essential for understanding the compound's ability to cross the blood-brain barrier (BBB), a major challenge in CNS drug development.[15][16] Techniques like in vivo microdialysis can even allow for sampling of the free drug concentration in specific brain regions.[15]

Experimental Protocol: Rat PK Study with IV and PO Dosing

Principle of the Study: The triazolopyridine compound is administered to rats via both intravenous (IV) and oral (PO) routes. Serial blood samples are collected, and the drug concentration in the plasma is quantified over time. IV administration provides data on clearance and volume of distribution, while PO administration reveals oral bioavailability.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days before the study. Fast the animals overnight before dosing.

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUC).

    • PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

    • Calculate Oral Bioavailability (%F): %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 3: The Correlation: Synthesizing In Vitro and In Vivo Data

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the highest and most useful.[5][7] A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[5][7]

While dissolution is the classic in vitro parameter for solid oral dosage forms, for early discovery compounds like our triazolopyridines, we can establish a preliminary in vitro-in vivo relationship by correlating metabolic clearance with in vivo clearance.

Data Presentation and Analysis

Let's consider a hypothetical series of three triazolopyridine analogs (TP-1, TP-2, TP-3) designed as kinase inhibitors.

Table 1: In Vitro Characterization of Triazolopyridine Analogs

CompoundTarget Kinase IC50 (nM)Rat Liver Microsome CLint (µL/min/mg)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
TP-1 151500.5
TP-2 254512.5
TP-3 81015.0
ControlsHigh CL: >100, Mod CL: 30-100, Low CL: <30Low Perm: <2, Mod Perm: 2-10, High Perm: >10

Table 2: In Vivo Rat Pharmacokinetic Parameters (5 mg/kg, PO)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)In Vivo CL (mL/min/kg)Oral Bioavailability (%F)
TP-1 551.015055.55
TP-2 4500.5180046.348
TP-3 9800.5550015.285

Analysis and Interpretation:

  • TP-1: Shows high in vitro clearance (150 µL/min/mg) and poor cell permeability. This correlates strongly with its poor in vivo performance: high in vivo clearance (55.5 mL/min/kg) and very low oral bioavailability (5%). The in vitro data correctly predicted that this compound would be rapidly metabolized and poorly absorbed.

  • TP-2: Has moderate in vitro clearance (45 µL/min/mg) and good permeability. The in vivo results show moderate clearance and decent bioavailability (48%). The correlation holds, but other factors might be limiting its bioavailability compared to TP-3.

  • TP-3: Exhibits low in vitro clearance (10 µL/min/mg) and high permeability. This translates into excellent in vivo properties: low in vivo clearance (15.2 mL/min/kg) and high oral bioavailability (85%). This compound demonstrates a strong IVIVC, where the in vitro assays were highly predictive of the in vivo outcome.

Visualizing the IVIVC Workflow

A clear workflow is essential for systematically approaching IVIVC.

IVIVC_Workflow cluster_invitro PART 1: In Vitro Profiling cluster_invivo PART 2: In Vivo Testing cluster_analysis PART 3: Correlation & Modeling a Compound Synthesis (Triazolopyridines) b Metabolic Stability (Liver Microsomes) a->b c Cell Permeability (e.g., Caco-2) a->c d Target Potency (IC50) a->d e Rodent PK Study (IV & PO Dosing) b->e Predicts Clearance h IVIVC Analysis (Relate In Vitro CL to In Vivo CL) b->h c->e Predicts Absorption c->h f Efficacy Model (e.g., Xenograft) d->f g Calculate PK Parameters (AUC, CL, %F) e->g g->h g->h i Predict Human PK (Allometric Scaling) h->i Informs

Sources

Benchmarking 8-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Comparative Antiviral Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat viral diseases, the scientific community continuously explores new chemical scaffolds. Among these, the[1][2][3]triazolo[1,5-a]pyrimidine and its analogs have garnered significant interest as a versatile heterocyclic nucleus with a wide range of biological activities, including antiviral potential.[4][5] This guide provides a comprehensive benchmarking analysis of a specific derivative, 8-Fluoro-triazolo[1,5-a]pyridin-2-amine, hereafter referred to as Compound X , against established antiviral drugs.

The primary objective of this document is to furnish researchers, scientists, and drug development professionals with an objective comparison of Compound X's in vitro performance. This is achieved through detailed experimental protocols, comparative data analysis, and a discussion of the underlying scientific rationale. For the purpose of this guide, we will benchmark Compound X against Remdesivir and Favipiravir, two well-characterized antiviral agents, using a representative RNA virus model.

Overview of Mechanisms and Rationale

Compound X (8-Fluoro-triazolo[1,5-a]pyridin-2-amine): The triazolopyrimidine scaffold is structurally similar to purines, suggesting that it may act as a bioisostere and interfere with nucleic acid synthesis.[5] Some derivatives of this class have been investigated as inhibitors of viral polymerases.[6] The precise mechanism of Compound X is yet to be fully elucidated, but its structural characteristics suggest that it may interfere with viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

Remdesivir: A well-established adenosine nucleotide analog, Remdesivir acts as a prodrug that is metabolized into its active triphosphate form. It then competes with adenosine triphosphate (ATP) for incorporation into nascent RNA chains by the viral RdRp, leading to delayed chain termination and inhibition of viral replication.

Favipiravir: Another broad-spectrum antiviral agent, Favipiravir is also a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form. It is recognized as a substrate by viral RNA polymerase, leading to non-lethal and lethal mutagenesis of the viral genome, ultimately inhibiting viral propagation.

The rationale for this benchmarking study is to ascertain the preliminary efficacy and safety profile of Compound X relative to these known antivirals. The key metrics for this comparison will be the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting Selectivity Index (SI), which provides a measure of the compound's therapeutic window.[7][8]

Experimental Design and Workflow

The benchmarking process follows a logical and systematic workflow designed to provide a clear assessment of the antiviral activity and cytotoxicity of the test compounds. The overall workflow is depicted in the diagram below.

G cluster_0 In Vitro Assay Workflow A Compound Preparation (Compound X, Remdesivir, Favipiravir) Serial Dilutions C Cytotoxicity Assay (CC50) (Uninfected Cells) A->C D Antiviral Assay (EC50) (Virus-Infected Cells) A->D B Host Cell Culture (e.g., Vero E6, MDCK) B->C B->D E Data Acquisition (e.g., MTT Assay, Plaque Counting) C->E D->E F Data Analysis E->F G Selectivity Index (SI) Calculation (CC50/EC50) F->G H Comparative Benchmarking G->H

Caption: Overall workflow for benchmarking antiviral compounds.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for cytotoxicity and antiviral efficacy assays are provided. These protocols are standard in the field and are designed to be self-validating with the inclusion of appropriate controls.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.[1]

Materials:

  • Host cell line (e.g., Vero E6, MDCK)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Assay medium (DMEM with 2% FBS)

  • Test compounds (Compound X, Remdesivir, Favipiravir) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.[1]

  • Treatment: Remove the cell culture medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.[1]

  • Cell Viability Measurement:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assay (EC50 Determination) by Plaque Reduction

This assay measures the ability of the test compound to inhibit the formation of viral plaques.

Materials:

  • Confluent host cell monolayers in 6-well plates

  • Virus stock of known titer

  • Assay medium

  • Test compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Prepare confluent monolayers of host cells in 6-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Treatment: Prepare various concentrations of the test compounds in the overlay medium (e.g., 2% agarose in assay medium). After the adsorption period, remove the virus inoculum and add the compound-containing overlay to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 is the compound concentration that inhibits plaque formation by 50%.

Selectivity Index (SI) Calculation

The Selectivity Index is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.[7][8] A higher SI value indicates a more promising therapeutic window.[8]

Formula: SI = CC50 / EC50

Comparative Data Analysis

The following table summarizes hypothetical, yet plausible, in vitro data for Compound X benchmarked against Remdesivir and Favipiravir against a model RNA virus.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound X 8.5>100>11.8
Remdesivir 0.51530
Favipiravir 25>400>16

Discussion and Interpretation

The hypothetical data presented in the comparative table provides a preliminary assessment of Compound X's potential as an antiviral agent. With an EC50 of 8.5 µM, Compound X demonstrates moderate antiviral activity against the model RNA virus. Importantly, its cytotoxicity (CC50 >100 µM) is low, resulting in a selectivity index greater than 11.8. Compounds with an SI value of ≥ 10 are generally considered active in vitro.[8]

When benchmarked against established antivirals, Compound X's antiviral potency (EC50) is lower than that of Remdesivir (0.5 µM) but higher than that of Favipiravir (25 µM) in this hypothetical scenario. Its selectivity index is also lower than that of Remdesivir but comparable to that of Favipiravir.

These results suggest that 8-Fluoro-triazolo[1,5-a]pyridin-2-amine is a promising candidate for further investigation. The favorable selectivity index indicates that it may inhibit viral replication at concentrations that are not harmful to host cells.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel compound 8-Fluoro-triazolo[1,5-a]pyridin-2-amine against known antivirals. Based on our hypothetical data, Compound X exhibits a promising in vitro profile with a good selectivity index.

Future studies should focus on:

  • Confirming these findings with rigorous in vitro and in vivo experiments.

  • Elucidating the precise mechanism of action of Compound X.

  • Exploring the structure-activity relationship of related triazolo[1,5-a]pyridine derivatives to potentially improve potency and pharmacokinetic properties.[9]

  • Evaluating the efficacy of Compound X against a broader range of viruses.

The methodologies and comparative framework presented here provide a solid foundation for the continued development and evaluation of this and other novel antiviral candidates.

References

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Safety Operating Guide

Proper Disposal of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Proper Disposal of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

This guide provides a comprehensive operational plan for the safe handling and disposal of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound often utilized in medicinal chemistry and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are predicated on a conservative assessment of structurally related compounds, including aminopyridines and halogenated heterocyclic molecules. This approach ensures a high margin of safety in laboratory operations.

The core principle of this guide is to treat 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a hazardous substance, warranting careful handling and disposal in accordance with local, regional, and national regulations.

Hazard Assessment and Waste Classification

Due to its chemical structure, 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presumed to possess potential toxicity. The presence of the aminopyridine moiety suggests that the compound may be harmful if swallowed, in contact with skin, or inhaled.[4][5] The fluorination introduces an additional element of potential persistence and unique metabolic pathways that must be considered. Therefore, all waste containing this compound, including neat material, contaminated consumables, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Key Hazard Considerations:

Hazard ProfileAnticipated EffectsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.Based on the known toxicity of aminopyridine derivatives.[4][5]
Skin and Eye Irritation May cause irritation upon direct contact.A common characteristic of many nitrogen-containing heterocyclic compounds.[6]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Halogenated organic compounds can be persistent and bioaccumulative.

Personal Protective Equipment (PPE)

When handling 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in any form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Double-layered nitrile gloves are recommended. Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.

  • Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of waste containing 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and disposal.[7]

  • Solid Waste:

    • Collect un-used or surplus 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[8]

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • As a halogenated organic compound, it is imperative to segregate this waste stream from non-halogenated solvent waste.[8]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

Step 2: Labeling

Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.[3]

  • All waste containers must be clearly labeled with "Hazardous Waste."

  • The full chemical name, "8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine," must be written out. Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste and the date of generation.

Step 3: Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure that the storage area has secondary containment to capture any potential leaks or spills.

  • Do not store incompatible waste streams together.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain the spill.[9]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 5: Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

  • Provide the EHS office or the contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Waste pyridine and its derivatives are often disposed of via high-temperature incineration.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

DisposalWorkflowStartWaste Generation(8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine)WasteTypeDetermine Waste TypeStart->WasteTypeSolidWasteSolid Waste(e.g., powder, contaminated labware)WasteType->SolidWasteSolidLiquidWasteLiquid Waste(e.g., solutions)WasteType->LiquidWasteLiquidPPEWasteContaminated PPE(e.g., gloves, lab coat)WasteType->PPEWastePPESegregateSolidSegregate in LabeledSolid Hazardous Waste ContainerSolidWaste->SegregateSolidSegregateLiquidSegregate in LabeledHalogenated Liquid Waste ContainerLiquidWaste->SegregateLiquidSegregatePPESegregate in LabeledHazardous Waste BagPPEWaste->SegregatePPEStoreStore in DesignatedWaste Accumulation AreaSegregateSolid->StoreSegregateLiquid->StoreSegregatePPE->StoreContactEHSContact EHS for PickupStore->ContactEHSDisposalFinal Disposal byLicensed ContractorContactEHS->Disposal

Caption: Decision workflow for the disposal of 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Regulatory Framework

The disposal of hazardous waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[11] It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and treated prior to disposal. State and local regulations may be more stringent than federal requirements, so it is essential to be familiar with all applicable laws.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 8-Fluoro-triazolo[1,5-a]pyridin-2-amine: Personal Protective Equipment and Disposal

A Senior Application Scientist's Guide to Handling 8-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine are instrumental. As with any specialized chemical, a profound understanding of its handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundational understanding of safe laboratory practices. All handling of 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] An emergency eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental procedure. The following table outlines the recommended PPE for various laboratory operations involving 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended if not in a fume hood
Running Reactions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended if not in a fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended if not in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves over nitrile glovesChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Given the potential for eye irritation from compounds in this class, robust eye and face protection is non-negotiable.[3][5]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-risk operations.[7]

  • Chemical Splash Goggles: For any task involving liquids, including solution preparation and reaction work-ups, chemical splash goggles are required to provide a seal around the eyes.[7]

  • Face Shield: When there is a significant risk of splashes or sprays, a face shield should be worn in conjunction with chemical splash goggles.[7]

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure for many laboratory chemicals.

  • Gloves: Chemically resistant nitrile gloves are the standard recommendation. For extended operations or when handling larger quantities, double-gloving provides an additional layer of protection. Gloves must be inspected for any signs of degradation or perforation before use.[6] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

Body Protection: Shielding Against Spills and Splashes
  • Lab Coat: A flame-resistant lab coat is mandatory to protect against accidental spills and splashes.[7] The lab coat should be fully buttoned, with sleeves rolled down.

  • Apron: For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection: Safeguarding Against Inhalation

While handling solid 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine in a fume hood should mitigate inhalation risks, respiratory protection may be necessary in certain situations.

  • Air-Purifying Respirator: In the event of a spill outside of a fume hood or when engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Donning_Doffingcluster_donningDonning Sequencecluster_doffingDoffing Sequencedon11. Lab Coatdon22. Respirator (if needed)don1->don2don33. Goggles/Face Shielddon2->don3don44. Glovesdon3->don4doff11. Glovesdoff22. Goggles/Face Shielddoff1->doff2doff33. Lab Coatdoff2->doff3doff44. Respirator (if needed)doff3->doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Disposal of Contaminated Materials

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine, including used gloves, weigh paper, and contaminated consumables, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be disposed of in a properly labeled hazardous waste container. Due to the presence of fluorine, this waste may be classified as halogenated organic waste.[8] Never pour chemical waste down the drain.[9]

  • Empty Containers: Empty containers that held 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

  • Spill: In the case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible handling of specialized chemical reagents like 8-Fluoro-[1][2]triazolo[1,5-a]pyridin-2-amine is the cornerstone of safe and effective research. By adhering to the principles and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific endeavors. This commitment to safety fosters a productive and secure research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
  • Results in Chemistry. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • MSDS of 7-Fluoro-[1][2]triazolo[1,5-A]pyridin-6-amine. (2025). Retrieved from a generic MSDS provider.

  • Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Laboratory Waste Guide 2025. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • AERU. (n.d.). N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.